molecular formula C3H3FeO6 B1618299 Ferric formate CAS No. 555-76-0

Ferric formate

Cat. No.: B1618299
CAS No.: 555-76-0
M. Wt: 190.9 g/mol
InChI Key: WHRBSMVATPCWLU-UHFFFAOYSA-K
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Description

Ferric formate is a useful research compound. Its molecular formula is C3H3FeO6 and its molecular weight is 190.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

iron(3+);triformate
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InChI

InChI=1S/3CH2O2.Fe/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WHRBSMVATPCWLU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00204081
Record name Ferric formate
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Molecular Weight

190.90 g/mol
Source PubChem
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CAS No.

555-76-0
Record name Ferric formate
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Record name Ferric formate
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Record name Iron triformate
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Record name FERRIC FORMATE
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Foundational & Exploratory

Ferric formate chemical formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ferric Formate (B1220265): Chemical Formula, Structure, and Properties

Introduction

Ferric formate, also known as iron(III) formate, is a coordination compound with significant research interest due to its versatile structural chemistry and its role as a precursor in the synthesis of various iron-containing materials.[1] This guide provides a comprehensive overview of its chemical formula, structure, physicochemical properties, and synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Nomenclature

The chemical formula for this compound is C₃H₃FeO₆.[2] It is also commonly referred to by several synonyms.

Table 1: Nomenclature and Identifiers

Identifier Value
IUPAC Name iron(3+) triformate[2]
Synonyms This compound, Iron(III) formate, Iron triformate, Triformic acid iron(III) salt[2][3]
CAS Number 555-76-0[1][2][3]
Molecular Formula C₃H₃FeO₆[2][3][4][5][6]
InChI Key WHRBSMVATPCWLU-UHFFFAOYSA-K[1][2]

| SMILES | C(=O)[O-].C(=O)[O-].C(=O)[O-].[Fe+3][2] |

Molecular Structure and Coordination Chemistry

This compound is a metal-organic framework where the central iron atom is in the +3 oxidation state (Fe³⁺).[1]

  • Coordination Environment : The Fe³⁺ cation is typically octahedrally coordinated by six oxygen atoms.[1] These oxygen atoms are provided by the surrounding formate (HCOO⁻) ligands.[1]

  • Bridging Ligands : The formate ligands act as bridges between adjacent iron(III) centers.[1] This bridging often occurs in an anti-anti configuration, leading to the formation of a robust three-dimensional framework.[1]

  • Framework Architecture : The resulting network structure can adopt various architectures, including perovskite-like or ReO₃-type structures.[1]

  • Bond Lengths : High-precision techniques like single-crystal X-ray diffraction have determined that the Fe³⁺–O bond lengths are approximately 2.01 Å.[1] In mixed-valence frameworks containing both Fe(II) and Fe(III), the Fe(III)-O bond lengths are shorter than the Fe(II)-O bonds (approx. 2.12 Å), which reflects the smaller ionic radius of the ferric ion.[1][7]

Ferric_Formate_Coordination cluster_formate1 Formate Ligand 1 cluster_formate2 Formate Ligand 2 cluster_formate3 Formate Ligand 3 Fe3_ion Fe³⁺ O1_1 O Fe3_ion->O1_1 Coordination Bond O1_2 O Fe3_ion->O1_2 Coordination Bond O2_1 O Fe3_ion->O2_1 Coordination Bond O2_2 O Fe3_ion->O2_2 Coordination Bond O3_1 O Fe3_ion->O3_1 Coordination Bond O3_2 O Fe3_ion->O3_2 Coordination Bond C1 C O1_1->C1 C1->O1_2 H1 H C1->H1 C2 C O2_1->C2 C2->O2_2 H2 H C2->H2 C3 C O3_1->C3 C3->O3_2 H3 H C3->H3 caption Octahedral coordination of Fe³⁺ by oxygen atoms from formate ligands.

Caption: Octahedral coordination of Fe³⁺ by formate ligands.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Weight 190.90 g/mol [1][2][4][6]
Appearance Red or yellow microcrystalline powder [3][6]
Solubility Soluble in water; very slightly soluble in alcohol/ethanol [1][3][6]

| Percent Composition | C: 18.88%, H: 1.58%, Fe: 29.25%, O: 50.28% |[4] |

Synthesis and Experimental Protocols

Solution-based methods are the most prevalent for preparing this compound.[1] These methods typically involve the reaction of a soluble iron(III) precursor with a source of formate ions.[1]

General Synthesis Workflow

Synthesis_Workflow start Start: Precursors precursors Iron(III) Precursor (e.g., Ferric Hydroxide (B78521), Ferric Salt) start->precursors formate_source Formate Source (e.g., Formic Acid) start->formate_source reaction Reaction in Solution (Controlled Temperature & pH) precursors->reaction formate_source->reaction precipitation Precipitation / Crystallization of this compound reaction->precipitation isolation Isolation of Product (Filtration) precipitation->isolation washing Washing (e.g., with water-ethanol mixtures) isolation->washing drying Drying (e.g., in a desiccator) washing->drying product Final Product: This compound Powder drying->product

Caption: General workflow for the solution-based synthesis of this compound.

Detailed Experimental Protocol: From Ferric Hydroxide

One of the earliest and most straightforward methods involves the reaction of freshly precipitated ferric hydroxide with formic acid.[1][8]

Objective: To synthesize this compound dihydrate.

Materials:

Procedure:

  • Precipitation of Ferric Hydroxide: Prepare fresh ferric hydroxide by reacting an aqueous solution of ferric nitrate with ammonium hydroxide.

  • Reaction with Formic Acid: Dissolve the freshly precipitated ferric hydroxide in an excess of formic acid.[8]

  • Crystallization: Concentrate the resulting solution by evaporation in a vacuum at approximately 35°C to induce crystallization.[8]

  • Purification: To ensure the removal of any unreacted acid, the crystallization process can be repeated after redissolving the product in excess formic acid and subsequent evaporation.[8]

  • Washing and Drying: Wash the obtained crystals with water-ethanol mixtures to remove soluble impurities.[8]

  • Final Product: Dry the purified this compound crystals in a desiccator.[8]

Key Considerations:

  • Acidic Medium: Maintaining an acidic environment is crucial for stabilizing the iron(III) oxidation state and ensuring product purity.[1]

  • Temperature Control: Temperature regulation is a key parameter to control the crystal size and maintain the stability of the oxidation state.[1]

Structural and Analytical Data

Advanced analytical techniques are essential for the complete characterization of this compound and its derivatives.

Characterization Techniques
  • Single-Crystal X-ray Diffraction: This is a powerful technique for the precise determination of the atomic arrangement within the crystal, confirming the octahedral coordination and framework structure.[1]

  • Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational modes of the formate ligands and confirm their coordination to the iron center.

  • Thermal Analysis (DTA/TGA): These methods are used to study the thermal decomposition pathways of this compound. The decomposition can be complex, involving competitive reactions that yield various gaseous products like CO, CO₂, H₂, and H₂O.[8]

Quantitative Structural Data

The following table summarizes key quantitative data related to the structure of iron formate complexes.

Table 3: Selected Structural and Compositional Data

Parameter Compound/Complex Value Reference(s)
Fe(III)-O Bond Length General this compound ~2.01 Å [1]
Fe(III)-O Bond Length (Me₂NH₂)[Fe(II)Fe(III)(HCOO)₆] 2.0049(9) Å [1][7]
Fe(II)-O Bond Length (Me₂NH₂)[Fe(II)Fe(III)(HCOO)₆] 2.119(1) Å [1][7]
Fe Elemental % This compound (C₃H₃FeO₆) 29.25% [4][6]
C Elemental % This compound (C₃H₃FeO₆) 18.87% - 18.88% [4][6]
H Elemental % This compound (C₃H₃FeO₆) 1.58% [4][6]

| O Elemental % | this compound (C₃H₃FeO₆) | 50.28% - 50.29% |[4][6] |

Applications and Research Trajectories

The primary application noted for this compound is in the preservation of silage.[5][6][9] However, its main significance in research lies in its use as a precursor for synthesizing other iron-containing materials, including mixed-valence frameworks and iron oxides.[1] Current research explores its magnetic properties and the potential for creating novel materials with tunable characteristics for applications in areas like magnetocalorics.[1] High-pressure synthesis techniques are also being investigated to induce phase transformations and control the iron oxidation state within the formate frameworks.[1]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ferric Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric formate (B1220265), also known as iron(III) formate, is a coordination compound with the chemical formula Fe(HCOO)₃. It is a subject of increasing interest in various scientific fields, including materials science, catalysis, and potentially in drug development as a precursor for iron-containing nanoparticles or as a component in metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the core physical and chemical properties of ferric formate, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to support advanced research and development activities.

Physical Properties

This compound is a red-yellow crystalline solid or powder.[1][2] Its fundamental physical characteristics are summarized in the tables below. It is important to note that this compound is often encountered in hydrated or complex forms, which can influence its physical properties. The data presented here pertains to the anhydrous form unless otherwise specified.

General and Molar Properties
PropertyValueSource
Molecular Formula C₃H₃FeO₆[1][2][3][4]
Molecular Weight 190.90 g/mol [3][4][5]
CAS Number 555-76-0[1][2][3][4]
Appearance Red-yellow crystals or crystalline powder[1][2]
Odor Slight, characteristic-
Thermal Properties

This compound does not have a distinct melting point as it undergoes thermal decomposition at elevated temperatures.

PropertyValueSource
Melting Point Decomposes before melting[6][7][8]
Decomposition Temperature Begins to decompose around 200 °C, with significant decomposition between 220 °C and 330 °C[7][9]
Boiling Point Not applicable; decomposes-
Solubility

This compound is soluble in water and sparingly soluble in ethanol.[1][2][10] The solubility can be influenced by the pH of the solution and the presence of other ions.

SolventSolubilitySource
Water Soluble[1][2][10]
Ethanol Very slightly soluble/Slightly soluble[1][2][10]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the iron(III) center and the formate ligands. The Fe³⁺ ion acts as a Lewis acid, and the formate ligands can be displaced or can participate in redox reactions.

Crystal Structure
Thermal Decomposition

The thermal decomposition of this compound is a complex process involving multiple, often overlapping reactions. The decomposition pathway is sensitive to the atmosphere and heating rate. In an inert atmosphere, the decomposition of the dihydrate begins with the loss of water. This is followed by the decomposition of the formate, which can proceed through two main competitive pathways:

  • Electron transfer from formate to Fe(III): This results in the reduction of iron to Fe(II) and the evolution of carbon dioxide (CO₂), carbon monoxide (CO), hydrogen (H₂), and water (H₂O).[6][8]

  • Decomposition of the formate anion: This pathway yields carbon monoxide (CO) and water (H₂O).[6][8]

These primary decomposition steps can be followed by secondary reactions involving the gaseous products and the solid iron oxide intermediates.[6] The final solid product is typically iron oxide (Fe₂O₃ or Fe₃O₄), depending on the decomposition conditions.[6]

Reactivity in Solution

In aqueous solutions, this compound can undergo hydrolysis, especially at higher pH values, leading to the formation of ferric hydroxide (B78521) precipitates. Maintaining an acidic environment (typically pH < 3) is crucial to stabilize the Fe³⁺ ion in solution.[10]

Spectral Properties

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the vibrational modes of the coordinated formate ligand. Key absorption bands include:

  • Asymmetric stretching of the carboxylate group (νₐₛ(COO⁻)): This strong band typically appears in the region of 1550-1610 cm⁻¹.

  • Symmetric stretching of the carboxylate group (νₛ(COO⁻)): This band is usually found in the 1350-1400 cm⁻¹ region.

  • C-H stretching of the formate ligand: This vibration is observed around 2800-3000 cm⁻¹. The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the formate ligand (e.g., monodentate, bidentate bridging).[10]

UV-Visible (UV-Vis) Spectroscopy

Aqueous solutions of this compound exhibit absorption bands in the UV-Vis region characteristic of the hydrated ferric ion ([Fe(H₂O)₆]³⁺) and its hydrolysis products. The hexa-aquo ferric ion has a characteristic absorption maximum around 240 nm.[10][11] Hydrolysis products, such as [Fe(OH)(H₂O)₅]²⁺, show an absorption maximum around 300 nm.[10][11]

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of freshly precipitated ferric hydroxide with formic acid.

Methodology:

  • Preparation of Ferric Hydroxide: An aqueous solution of a ferric salt (e.g., ferric chloride or ferric nitrate) is treated with an aqueous solution of a base (e.g., ammonium (B1175870) hydroxide or sodium hydroxide) to precipitate ferric hydroxide (Fe(OH)₃). The precipitate is then thoroughly washed with deionized water to remove any soluble impurities.

  • Reaction with Formic Acid: The freshly prepared and washed ferric hydroxide is dissolved in an excess of formic acid (e.g., 50% aqueous solution).[3] The mixture is gently heated on a water bath to facilitate the reaction and dissolution.[3]

  • Crystallization: The resulting solution is concentrated by evaporation (e.g., under vacuum at a controlled temperature of around 35 °C) to induce crystallization of this compound.[6]

  • Isolation and Drying: The crystals are collected by filtration, washed with a mixture of water and ethanol, and then dried in a desiccator.[6]

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_precipitation Precipitation of Ferric Hydroxide cluster_reaction Reaction with Formic Acid cluster_isolation Isolation and Purification FeCl3 Ferric Chloride Solution mix1 + FeCl3->mix1 NH4OH Ammonium Hydroxide Solution NH4OH->mix1 FeOH3 Ferric Hydroxide (Precipitate) FeOH3_input Ferric Hydroxide mix1->FeOH3 Reaction Dissolution & Reaction FeOH3_input->Reaction HCOOH Formic Acid HCOOH->Reaction Crystallization Crystallization (Evaporation) Reaction->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing (Water/Ethanol) Filtration->Washing Drying Drying (Desiccator) Washing->Drying FinalProduct This compound Crystals Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Determination of Solubility

The solubility of this compound in a given solvent can be determined by preparing a saturated solution and quantifying the concentration of iron in the solution.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: The saturated solution is allowed to stand to let the excess solid settle. A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm syringe filter) to prevent any undissolved solid from being included.

  • Quantification of Iron: The concentration of iron in the filtered saturated solution is determined using an appropriate analytical technique, such as:

    • Spectrophotometry: The iron can be complexed with a chromogenic agent (e.g., 1,10-phenanthroline (B135089) or potassium thiocyanate) and the absorbance measured at the corresponding λₘₐₓ. The concentration is then calculated from a calibration curve.

    • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These techniques provide a more direct and sensitive measurement of the iron concentration.

  • Calculation of Solubility: The solubility is expressed as the mass of this compound per unit volume or mass of the solvent.

Thermal Decomposition Analysis

The thermal decomposition of this compound can be investigated using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and mass spectrometry (MS) for evolved gas analysis.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in the sample pan of the thermal analyzer.

  • Instrument Setup: The TGA/DTA instrument is programmed with the desired temperature range (e.g., from room temperature to 600 °C) and heating rate (e.g., 10 °C/min). The experiment is typically conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air).

  • Data Acquisition: As the sample is heated, the TGA measures the change in mass as a function of temperature, while the DTA measures the temperature difference between the sample and a reference material, indicating exothermic or endothermic events.

  • Evolved Gas Analysis: The gases produced during the decomposition are swept from the furnace and can be analyzed in real-time using a coupled mass spectrometer. This allows for the identification of the decomposition products (e.g., H₂O, CO, CO₂, H₂).

  • Data Analysis: The TGA curve provides information on the temperature ranges of decomposition and the mass loss at each stage. The DTA curve indicates the temperatures of phase transitions and decomposition events. The mass spectrometry data helps in elucidating the decomposition mechanism.

Diagram of the Thermal Decomposition Pathway:

Thermal_Decomposition cluster_pathways Competitive Decomposition Pathways cluster_products Decomposition Products Start This compound Fe(HCOO)₃ Decomposition Thermal Decomposition (~200-330°C) Start->Decomposition Pathway1 Electron Transfer (Fe³⁺ → Fe²⁺) Decomposition->Pathway1 Pathway2 Formate Anion Decomposition Decomposition->Pathway2 Gaseous1 Gaseous Products: CO₂, CO, H₂, H₂O Pathway1->Gaseous1 Solid Solid Residue: Iron Oxides (Fe₂O₃, Fe₃O₄) Pathway1->Solid Gaseous2 Gaseous Products: CO, H₂O Pathway2->Gaseous2 Pathway2->Solid

Caption: Key pathways in the thermal decomposition of this compound.

Applications in Research and Drug Development

The properties of this compound make it a versatile compound for various applications:

  • Precursor for Nanomaterials: Thermal decomposition of this compound is a route to synthesize iron oxide nanoparticles with controlled size and magnetic properties. These nanoparticles have potential applications in drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.

  • Metal-Organic Frameworks (MOFs): this compound can serve as a precursor for the synthesis of iron-based MOFs. These materials have high porosity and surface area, making them suitable for gas storage, separation, and catalysis.

  • Catalysis: The Lewis acidic nature of the Fe³⁺ center allows this compound to act as a catalyst in various organic reactions.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, supported by quantitative data and experimental methodologies. A thorough understanding of these properties is essential for researchers and scientists working on the synthesis, characterization, and application of this compound in diverse fields, from materials science to drug development. The provided diagrams for synthesis and decomposition workflows offer a clear visual representation of these key processes, aiding in experimental design and interpretation. Further research into the precise crystallographic structure of anhydrous this compound and its biological interactions will undoubtedly expand its potential applications.

References

Ferric Formate (CAS 555-76-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ferric formate (B1220265) (CAS 555-76-0), a versatile iron(III) compound with significant applications in materials science and catalysis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its role as a precursor in the fabrication of advanced nanomaterials.

Core Chemical and Physical Properties

Ferric formate, with the chemical formula Fe(HCOO)₃, is a red or yellow microcrystalline powder.[1] It is soluble in water and very slightly soluble in alcohol.[1] The compound is known to be sensitive to light and readily hydrolyzes in aqueous solutions to form basic iron formates.[1]

Structural and Spectroscopic Data

The iron(III) center in this compound is typically octahedrally coordinated by six oxygen atoms from the formate ligands.[2] This coordination environment gives rise to a three-dimensional framework structure.[2] The specific structural and spectroscopic parameters are summarized in the tables below.

Table 1: Summary of Physical and Chemical Properties

PropertyValueReference
CAS Number555-76-0[1]
Molecular FormulaC₃H₃FeO₆[1]
Molecular Weight190.90 g/mol [1]
AppearanceRed or yellow microcrystalline powder[1]
SolubilitySoluble in water; very slightly soluble in alcohol[1]
Line FormulaFe(HCOO)₃[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueParameterValueReference
Mössbauer SpectroscopyIsomer Shift (δ) vs. α-Fe~0.207(8) mm s⁻¹ (for ls-FeIII)[3]
Quadrupole Splitting (ΔEQ)~0.67(1) mm s⁻¹ (for ls-FeIII)[3]
FT-IR SpectroscopyO-H Stretching (of bound water/formic acid)~3434 cm⁻¹ (broad)[4]
C-H Stretching~2930 and 2850 cm⁻¹[4]
Asymmetric COO⁻ Stretching~1600-1585 cm⁻¹[5]
Symmetric COO⁻ Stretching~1500-1400 cm⁻¹[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use as a precursor for iron oxide nanoparticles.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of a soluble iron(III) salt with formic acid. Maintaining an acidic environment is crucial to stabilize the iron(III) oxidation state and prevent the precipitation of iron hydroxides.[2]

Experimental Protocol: Solution-Based Synthesis

  • Dissolution: Dissolve a stoichiometric equivalent of a ferric salt (e.g., ferric chloride or ferric nitrate) in deionized water.

  • Acidification: Add an excess of formic acid to the iron salt solution with constant stirring. The acidic conditions (pH < 3) are essential for preventing hydrolysis.[2]

  • Reaction: Gently heat the solution to between 50-80°C to promote the reaction and formation of this compound. The appearance of a crystalline precipitate indicates product formation.

  • Crystallization and Isolation: Allow the solution to cool to room temperature, followed by further cooling in an ice bath to maximize crystallization.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the collected solid with small portions of cold deionized water, followed by a wash with a water-ethanol mixture to remove any unreacted starting materials and excess acid.

  • Drying: Dry the resulting this compound powder in a desiccator over a suitable drying agent, protected from light.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Fe_salt Ferric Salt (e.g., FeCl₃) Dissolution Dissolution in Water Fe_salt->Dissolution Formic_acid Formic Acid Formic_acid->Dissolution Reaction Reaction at 50-80°C Dissolution->Reaction Crystallization Cooling & Crystallization Reaction->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Ferric_Formate This compound Powder Drying->Ferric_Formate

Synthesis of this compound Workflow
Thermal Decomposition of this compound

The thermal decomposition of this compound is a critical process, particularly in its application as a precursor for iron oxides. The decomposition proceeds through competitive pathways, including the reduction of Fe(III) to Fe(II) and the evolution of various gaseous products.[6][7]

Experimental Protocol: Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into an alumina (B75360) crucible.

  • Instrumentation Setup: Place the crucible in a thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).

  • Analysis Conditions:

    • Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

    • Heating Program: Heat the sample from room temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

  • Data Collection: Continuously record the sample weight (TGA) and the mass-to-charge ratio (m/z) of the evolved gases (MS) as a function of temperature.

  • Data Analysis: Analyze the TGA curve to identify temperature ranges of mass loss and the MS data to identify the corresponding evolved gaseous species (e.g., H₂O, CO, CO₂, HCOOH).

Thermal_Decomposition_Pathway FeHCOO3 Fe(HCOO)₃ (s) Dehydration Dehydration (~100-200°C) FeHCOO3->Dehydration Decomposition Decomposition (220-330°C) Dehydration->Decomposition Gaseous_Products_1 H₂O (g) Dehydration->Gaseous_Products_1 Release of water FeII_formate Fe(II) Formate(s) Decomposition->FeII_formate Reduction of Fe(III) Gaseous_Products_2 CO (g), CO₂ (g), H₂ (g), H₂O (g) Decomposition->Gaseous_Products_2 Gas evolution Solid_Residue Iron Oxides (e.g., Fe₂O₃, Fe₃O₄) FeII_formate->Solid_Residue Further decomposition

Thermal Decomposition Pathway of this compound
Synthesis of Iron Oxide Nanoparticles

This compound is an excellent precursor for the synthesis of iron oxide nanoparticles due to its clean decomposition and the ability to control the resulting particle size and phase.

Experimental Protocol: Thermal Decomposition in Organic Solvent

  • Precursor Solution: Disperse a known amount of this compound in a high-boiling point organic solvent (e.g., oleylamine, oleic acid, or a mixture thereof). These solvents also act as surfactants to control nanoparticle growth and prevent agglomeration.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the synthesis to prevent oxidation.

  • Heating and Nucleation: Rapidly heat the mixture to a high temperature (e.g., 300-320°C) with vigorous stirring. The thermal decomposition of the this compound precursor will lead to the nucleation of iron oxide nanoparticles.

  • Growth and Aging: Maintain the high temperature for a specific period (e.g., 30-60 minutes) to allow for the growth and crystallization of the nanoparticles. The reaction time can be varied to control the final particle size.

  • Isolation and Purification: After cooling the reaction mixture to room temperature, add a non-solvent (e.g., ethanol (B145695) or acetone) to precipitate the nanoparticles.

  • Washing: Separate the nanoparticles by centrifugation and wash them multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane) to remove residual surfactants and byproducts.

  • Drying and Storage: Dry the purified iron oxide nanoparticles under vacuum and store them as a powder or redispersed in a suitable solvent.

Nanoparticle_Synthesis_Workflow Start This compound + Organic Solvent/Surfactant Heating Rapid Heating under Inert Atmosphere Start->Heating Decomposition_Nucleation Decomposition & Nucleation Heating->Decomposition_Nucleation Growth Nanoparticle Growth & Aging Decomposition_Nucleation->Growth Isolation Precipitation with Non-solvent Growth->Isolation Purification Centrifugation & Washing Isolation->Purification End Iron Oxide Nanoparticles Purification->End

References

An In-depth Technical Guide to the Solubility of Ferric Formate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility of ferric formate (B1220265). Due to the limited availability of quantitative data for ferric formate (Fe(HCOO)₃), this document summarizes the available qualitative information and presents quantitative data for a related compound, ferric hydroxide (B78521) formate. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided, along with a workflow visualization to guide researchers in their own assessments.

Introduction

This compound, the iron(III) salt of formic acid with the chemical formula Fe(HCOO)₃, is a compound of interest in various chemical and pharmaceutical applications. Its utility can range from a precursor in the synthesis of iron-containing materials to a potential source of iron in specific formulations. A thorough understanding of its solubility in aqueous and organic solvents is critical for its application in research and drug development, informing everything from reaction kinetics to bioavailability and formulation strategies. This guide aims to consolidate the existing knowledge on the solubility of this compound and provide practical guidance for its experimental determination.

Solubility of this compound

Qualitative Solubility

Multiple sources describe this compound as being soluble in water and slightly or very slightly soluble in ethanol (B145695).[1][2][3] This general characterization suggests that water is a suitable solvent for creating aqueous solutions of this compound, while alcohols like ethanol are poor solvents.

Quantitative Solubility

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for anhydrous this compound (Fe(HCOO)₃). This indicates a notable gap in the publicly accessible data for this compound.

However, quantitative data is available for a related compound, ferric hydroxide formate (Fe₃(CHO₂)₇(OH)₂·4H₂O), from the IUPAC-NIST Solubilities Database.[4] It is crucial to recognize that this is a distinct chemical entity with a different molecular structure and composition, and therefore its solubility will differ from that of anhydrous this compound. The presence of hydroxide ions and water of hydration in its structure will influence its interaction with solvent molecules. The data for this compound is presented below for informational purposes and as the closest available quantitative reference.

Table 1: Quantitative Solubility of Ferric Hydroxide Formate in Water [4]

Temperature (°C)Solubility (g / 100 g H₂O)Molarity (mol/L)Molality (mol/kg)
175.32~0.110.11
205.53~0.120.12
225.62~0.120.12
245.71~0.120.12
25.56.17~0.130.13
276.49~0.140.14
296.76~0.140.14
33.57.19~0.150.15

Note: Molarity values are estimated based on the provided data and the density of water at the given temperatures.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][5][6] The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Conical flasks or vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm pore size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-OES for iron analysis)

Procedure
  • Preparation: Add an excess amount of this compound to a series of flasks. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the solvent to each flask.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe. Attach a filter to the syringe and dispense the filtered solution into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the working range of the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method. For this compound, this could be done by measuring the iron concentration using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or by a colorimetric method for iron.[7][8][9]

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/L, mg/mL, or mol/L, taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to flask B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., ICP-OES) F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

While this compound is qualitatively known to be soluble in water and sparingly so in ethanol, a significant lack of quantitative solubility data in the public domain presents a challenge for researchers. The quantitative data available for the related compound, ferric hydroxide formate, can serve as a preliminary reference, but its distinct chemical nature must be considered. For precise applications, it is imperative that the solubility of this compound is determined experimentally. The provided shake-flask protocol and workflow diagram offer a robust framework for scientists to perform these crucial measurements, enabling more accurate and effective utilization of this compound in their research and development endeavors.

References

A Technical Deep Dive into the Thermal Decomposition of Ferric Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the thermal decomposition mechanism of ferric formate (B1220265), Fe(HCOO)₃. The information presented herein is intended to support research and development activities where precise control over the generation of iron-based materials is critical. This document details the decomposition pathways, intermediate and final products, and the influence of experimental conditions, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Concepts of the Thermal Decomposition Mechanism

The thermal decomposition of ferric formate is a complex process governed by competing reaction pathways. The primary mechanisms involved are:

  • Formate Anion Decomposition: This pathway involves the breakdown of the formate anion to yield carbon monoxide (CO) and water (H₂O).

  • Electron Transfer: An intramolecular redox reaction where the formate ligand reduces the ferric (Fe³⁺) center to a ferrous (Fe²⁺) state, producing ferrous formate, carbon dioxide (CO₂), carbon monoxide (CO), hydrogen (H₂), and water (H₂O) as gaseous products.[1][2]

These processes can be influenced by factors such as the heating rate and the surrounding atmosphere, leading to variations in the final solid products, which typically consist of iron oxides such as magnetite (Fe₃O₄) and hematite (B75146) (α-Fe₂O₃).[2]

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for elucidating the decomposition stages of this compound. The following tables summarize quantitative data derived from the thermal analysis of a freeze-dried this compound precursor, specifically "[Fe₃O(HCOO)₆]⁺ HCOO⁻ · 3.8H₂O", heated in an argon atmosphere at a rate of 5 K/min.

Table 1: Thermogravimetric and Differential Thermal Analysis Data

Decomposition StageTemperature Range (°C)Mass Loss (%) (Experimental)Mass Loss (%) (Calculated)Key Events
1. Dehydration30 - 220~1312.1Endothermic loss of water of hydration.[3][4]
2a. Initial Decomposition220 - 240--Onset of exothermic decomposition.
2b. Primary Decomposition240 - 29015.9 - 35.9 (cumulative)-Superimposed steps involving reduction of Fe(III) to Fe(II) and further decomposition.[3]
3. Final Decomposition290 - 33026.1 - 62.0 (cumulative)-Formation of final iron oxide products.

Table 2: Evolved Gas Analysis during Thermal Decomposition

Decomposition StageTemperature Range (°C)Primary Gaseous Products Detected by Mass Spectrometry
1. Dehydration30 - 220H₂O[3]
2. Decomposition220 - 330HCOOH, CO₂, CO, H₂CO (Formaldehyde)[3]

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the thermal decomposition of this compound and a typical experimental workflow for its analysis.

Thermal Decomposition Pathway of this compound Thermal Decomposition Pathway of this compound A This compound Fe(HCOO)₃ B Intermediate Products (e.g., Ferrous Formate) A->B Electron Transfer (Fe³⁺ → Fe²⁺) D Gaseous Products (CO, CO₂, H₂O, H₂, HCOOH) A->D Formate Anion Decomposition C Final Solid Products (Magnetite - Fe₃O₄, Hematite - α-Fe₂O₃) B->C Further Decomposition B->D Decomposition

Caption: A simplified diagram illustrating the competing pathways in the thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis Experimental Workflow for Thermal Analysis cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_characterization Product Characterization S1 Synthesis of This compound Dihydrate S2 Drying and Characterization (e.g., XRD, FTIR) S1->S2 A1 TGA-DSC Analysis S2->A1 A2 Evolved Gas Analysis (MS/FTIR) A1->A2 C1 XRD of Solid Residues A1->C1 C2 FTIR of Solid Residues A1->C2

Caption: A generalized workflow for the synthesis and thermal analysis of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in studying the thermal decomposition of this compound.

Synthesis of this compound Dihydrate

This protocol is adapted from established methods for preparing high-purity this compound dihydrate.[2]

  • Preparation of Ferric Hydroxide (B78521): Freshly precipitate ferric hydroxide by adding ammonium (B1175870) hydroxide to a solution of ferric nitrate.

  • Dissolution: Dissolve the freshly precipitated ferric hydroxide in an excess of formic acid.

  • Crystallization: Crystallize the this compound dihydrate by evaporation in a vacuum at 35°C.

  • Recrystallization: For higher purity, redissolve the product in excess formic acid and repeat the evaporation step.

  • Washing and Drying: Wash the final solid product with a water-ethanol mixture and dry it in a desiccator.

  • Verification: Confirm the identity and purity of the product using elemental analysis, infrared (IR) spectroscopy, and X-ray diffraction (XRD).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a standard procedure for conducting TGA-DSC analysis of this compound.

  • Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) at a flow rate of 20-50 mL/min to ensure a non-oxidative environment. An oxidizing atmosphere (e.g., air) can also be used to study its influence on the decomposition products.[5]

  • Thermal Program:

    • Equilibration: Hold the sample at a starting temperature of 25-30°C for 10-15 minutes to allow for temperature stabilization.

    • Heating Ramp: Heat the sample to a final temperature of at least 600°C at a constant heating rate. A rate of 5-10 K/min is commonly used.[3][6]

    • Isothermal Hold: Maintain the final temperature for a short period (e.g., 10 minutes) to ensure complete decomposition.

  • Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic and exothermic events. Correlate these events to deduce the decomposition stages.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

This protocol describes the coupling of a mass spectrometer to a thermal analyzer to identify the gaseous decomposition products.

  • Instrumentation: Interface the outlet of the TGA furnace to a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

  • TGA-MS Conditions: Perform the TGA experiment as described in section 4.2.

  • MS Parameters:

    • Ionization Mode: Use electron impact (EI) ionization.

    • Mass Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected gaseous products (e.g., m/z 10-100).

    • Data Acquisition: Continuously acquire mass spectra as a function of temperature and time.

  • Data Interpretation: Correlate the ion currents of specific m/z values with the decomposition events observed in the TGA-DSC data to identify the evolved gases at each stage. For example, monitor m/z 18 (H₂O), 28 (CO), and 44 (CO₂).[3]

X-ray Diffraction (XRD) Analysis of Solid Products

This protocol is for the characterization of the crystalline phases of the initial this compound and the solid decomposition products.

  • Sample Preparation:

    • Initial Material: Gently grind the synthesized this compound dihydrate to a fine powder.

    • Decomposition Products: Heat the this compound in a furnace under a controlled atmosphere (e.g., argon) to specific temperatures corresponding to the end of each decomposition stage observed in the TGA. Quench the samples to room temperature.[1]

  • Instrument: Use a powder X-ray diffractometer with a common X-ray source (e.g., Cu Kα).

  • Data Collection:

    • 2θ Range: Scan a 2θ range typically from 10° to 80°.

    • Step Size and Dwell Time: Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Phase Identification: Compare the obtained diffraction patterns with standard reference patterns from the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases present in the samples.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the structural characterization of the formate coordination and the identification of functional groups in the solid materials.

  • Sample Preparation (KBr Pellet Method):

    • Grinding: Grind a small amount (1-2 mg) of the solid sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Pelletizing: Press the mixture in a die under high pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Instrument: Use a Fourier-transform infrared spectrometer.

    • Spectral Range: Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

  • Spectral Analysis: Analyze the positions and shapes of the absorption bands to identify characteristic vibrations. For this compound, key features include the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻), which are sensitive to its coordination environment.[7] Compare the spectra of the decomposition products with reference spectra of iron oxides to confirm their formation.

References

An In-depth Technical Guide on the Magnetic Properties of Ferric Formate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of ferric formate (B1220265) complexes, with a particular focus on their manifestation within metal-organic frameworks (MOFs). Ferric formate complexes, coordination polymers constructed from Fe(III) ions and formate (HCOO⁻) linkers, have garnered significant interest due to their intriguing magnetic behaviors, which range from antiferromagnetism to weak ferromagnetism. These properties are intrinsically linked to their crystal structure and can be tuned through synthetic modifications, making them a fascinating subject for materials science and potentially relevant in fields such as drug delivery and biomedical imaging, where magnetic nanoparticles are often utilized.

Core Magnetic Properties and Quantitative Data

The magnetic behavior of this compound complexes is predominantly governed by the superexchange interactions between Fe(III) ions, mediated by the formate ligands. The geometry of the Fe-(HCOO)-Fe linkage plays a crucial role in determining the nature and strength of these interactions.

A prominent example is the three-dimensional porous metal-organic framework, [Fe(HCOO)₃]n·nH₂O . This complex exhibits antiferromagnetic behavior over a wide temperature range, from 296 K down to 20 K[1][2]. Below this temperature, it displays weak ferromagnetism, which is attributed to spin canting arising from the anti-anti coordination mode of the formate bridging ligand. This specific coordination geometry allows for the Dzyaloshinsky-Moriya interaction, which is a key mechanism for spin canting in materials lacking inversion symmetry between magnetic ions[1][2].

Another class of this compound complexes involves the incorporation of templating agents, such as ammonium (B1175870) cations, into the framework. For instance, the perovskite-like MOF, [CH₃NH₃]Fe(HCOO)₃ , exhibits a transition to a three-dimensional antiferromagnetically ordered state at a Néel temperature (Tₙ) of approximately 17 K. This ordering is preceded by structural phase transitions at higher temperatures[3].

The following tables summarize the key quantitative magnetic and structural data for representative this compound complexes.

CompoundMagnetic OrderingOrdering Temperature (Tₙ)Exchange Coupling Constant (J)Isothermal Magnetization (at 2 K)
[Fe(HCOO)₃]n·nH₂OAntiferromagnetic/Weak Ferromagnetic~20 K-1.01 cm⁻¹0.49 Nβ at 50 kOe
[CH₃NH₃]Fe(HCOO)₃Antiferromagnetic~17 KNot ReportedNot Reported

Table 1: Key Magnetic Properties of Selected this compound Complexes.

CompoundCrystal SystemSpace GroupFe(III) CoordinationKey Structural Features
[Fe(HCOO)₃]n·nH₂OTrigonalR-3cOctahedral3D covalent network with channels containing formic acid molecules.
[CH₃NH₃]Fe(HCOO)₃OrthorhombicPnmaOctahedralPerovskite-like structure with modulated phases at low temperatures.

Table 2: Crystallographic Data for Selected this compound Complexes.

Experimental Protocols

The characterization of the magnetic properties of this compound complexes relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the study of these materials.

Synthesis of [Fe(HCOO)₃]n·nH₂O (Solvothermal Method)

This protocol describes a typical solvothermal synthesis for producing crystalline [Fe(HCOO)₃]n·nH₂O.

  • Reactant Preparation: A mixture of iron(III) chloride hexahydrate (FeCl₃·6H₂O) and formic acid (HCOOH) is prepared.

  • Solvent: N,N-dimethylformamide (DMF) is commonly used as the solvent.

  • Reaction Vessel: The reactants and solvent are placed in a Teflon-lined stainless steel autoclave.

  • Heating: The autoclave is sealed and heated in an oven at a specific temperature (e.g., 140 °C) for a designated period (e.g., 24 hours).

  • Cooling and Isolation: The autoclave is allowed to cool to room temperature naturally. The resulting crystalline product is collected by filtration, washed with a suitable solvent like ethanol, and dried under vacuum.

Magnetic Susceptibility Measurements (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is the primary instrument for measuring the magnetic properties of these materials.

  • Sample Preparation: A polycrystalline sample of the this compound complex is packed into a gelatin capsule or a similar sample holder. The mass of the sample is accurately measured.

  • Zero-Field-Cooled (ZFC) Measurement: The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field. A small DC magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the temperature is increased.

  • Field-Cooled (FC) Measurement: The sample is cooled from room temperature to a low temperature in the presence of the same DC magnetic field used for the ZFC measurement. The magnetization is then measured as the temperature is increased.

  • Isothermal Magnetization: The magnetization of the sample is measured as a function of the applied magnetic field at a constant low temperature (e.g., 2 K).

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local electronic environment of the iron nuclei, providing information on oxidation state, spin state, and magnetic ordering.

  • Sample Preparation: A powdered sample of the this compound complex is uniformly spread and sealed in a sample holder.

  • Spectrometer Setup: The sample is placed in a cryostat to allow for temperature-dependent measurements. A ⁵⁷Co source is used to generate gamma rays.

  • Data Acquisition: The source is moved with a range of velocities relative to the absorber (the sample). The gamma-ray transmission through the sample is measured as a function of the source velocity.

  • Data Analysis: The resulting Mössbauer spectrum is fitted with appropriate models to extract parameters such as isomer shift (δ), quadrupole splitting (ΔE_Q), and hyperfine magnetic field (B_hf).

Heat Capacity Measurement

Heat capacity measurements are crucial for identifying and characterizing magnetic phase transitions.

  • Sample Preparation: A small, well-characterized single crystal or a pressed pellet of the powdered sample is used.

  • Calorimeter: A physical property measurement system (PPMS) with a heat capacity option is typically employed.

  • Measurement Technique: The heat capacity is measured as a function of temperature using a relaxation method. A known amount of heat is applied to the sample, and the resulting temperature change is measured over time.

  • Data Analysis: The heat capacity data is plotted against temperature. A sharp peak or a lambda-like anomaly in the heat capacity curve is indicative of a phase transition, such as the onset of magnetic ordering.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental workflows related to the study of this compound complexes.

Synthesis_and_Characterization_Workflow cluster_synthesis Solvothermal Synthesis cluster_characterization Characterization cluster_properties Derived Properties Fe_precursor Fe(III) Precursor (e.g., FeCl₃·6H₂O) Autoclave Autoclave Reaction (High T, High P) Fe_precursor->Autoclave Formate_source Formate Source (e.g., HCOOH) Formate_source->Autoclave Solvent Solvent (e.g., DMF) Solvent->Autoclave Crystals This compound Crystals Autoclave->Crystals SCXRD Single-Crystal X-ray Diffraction Crystals->SCXRD SQUID SQUID Magnetometry Crystals->SQUID Mossbauer Mössbauer Spectroscopy Crystals->Mossbauer Heat_Capacity Heat Capacity Measurement Crystals->Heat_Capacity Crystal_Structure Crystal Structure SCXRD->Crystal_Structure Determines Magnetic_Properties Magnetic Properties (Susceptibility, Ordering Temp.) SQUID->Magnetic_Properties Measures Electronic_Structure Local Electronic Structure (Oxidation/Spin State) Mossbauer->Electronic_Structure Probes Phase_Transitions Magnetic Phase Transitions Heat_Capacity->Phase_Transitions Identifies

Caption: Workflow for the synthesis and characterization of this compound complexes.

Magnetic_Interactions cluster_formate Formate Bridge (HCOO⁻) Fe1 Fe³⁺ Fe2 Fe³⁺ Fe1->Fe2 Superexchange Interaction O1 O Fe1->O1 σ-bond C C C->O1 O2 O C->O2 H H C->H O2->Fe2 σ-bond

Caption: Superexchange interaction between Fe(III) ions mediated by a formate bridge.

DMI_Spin_Canting cluster_spins Magnetic Moments cluster_interactions Interactions S1 S₁ Resultant Resultant (Canted Antiferromagnetism) S1->Resultant S2 S₂ S2->Resultant Heisenberg Heisenberg Exchange (Antiferromagnetic) Heisenberg->S1 Aligns Antiparallel Heisenberg->S2 Aligns Antiparallel DMI Dzyaloshinsky-Moriya Interaction (DMI) DMI->S1 Cants spins DMI->S2 Cants spins

Caption: Logical relationship leading to spin canting and weak ferromagnetism.

References

A Technical Guide to Mixed-Valence States in Iron Formate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of mixed-valence states in iron formate (B1220265) compounds, a class of metal-organic frameworks (MOFs) exhibiting intriguing magnetic and electronic properties. The presence of both Fe(II) and Fe(III) centers within a single framework gives rise to unique phenomena such as charge ordering, electron delocalization, and complex magnetic behaviors, making them a subject of significant research interest. This document outlines the synthesis, structural characterization, and physical properties of these materials, offering detailed experimental protocols and a summary of key quantitative data to facilitate further research and development.

Introduction to Mixed-Valence Iron Formates

Mixed-valence compounds, containing the same element in multiple oxidation states, are of fundamental interest for their unique electronic and magnetic properties. In the realm of metal-organic frameworks, iron formates templated with organic cations have emerged as a versatile platform for studying mixed-valence phenomena. These materials, with general formulas like [cation][FeIIIFeII(HCOO)6], crystallize in various structures, often templated by organic cations such as dimethylammonium (DMA+), N-ethylmethylammonium (EtMeA+), and 2-Hydroxyethylammonium (HEA+). The formate ligands bridge the iron centers, creating a three-dimensional network that facilitates magnetic exchange interactions and potential electron transfer between the Fe(II) and Fe(III) sites.

The interplay between the crystal structure, the nature of the organic cation, and the mixed-valence state of iron leads to a rich variety of physical properties, including ferrimagnetism, antiferromagnetism, and in some cases, multiferroicity. The ability to tune these properties through chemical modification makes mixed-valence iron formates promising candidates for applications in data storage, spintronics, and catalysis.

Synthesis of Mixed-Valence Iron Formate Compounds

The synthesis of mixed-valence iron formate frameworks is typically achieved through solvothermal methods. The following protocol is a representative example for the synthesis of [(CH3)2NH2][FeIIIFeII(HCOO)6] (DMFeFe).

Detailed Synthesis Protocol for [(CH3)2NH2][FeIIIFeII(HCOO)6]

Materials:

  • Iron(II) chloride tetrahydrate (FeCl2·4H2O)

  • Iron(III) chloride hexahydrate (FeCl3·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (HCOOH)

  • Ethanol (B145695)

Procedure:

  • In a typical synthesis, a 1:1 molar ratio of FeCl2·4H2O and FeCl3·6H2O is dissolved in a solvent mixture of DMF and formic acid.

  • The solution is stirred until all solids are dissolved, resulting in a clear solution.

  • The solution is then sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to a specific temperature (typically between 130-150 °C) and maintained for a period of 24 to 72 hours.

  • After the reaction, the autoclave is allowed to cool down slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with ethanol to remove any unreacted precursors and residual solvent, and then dried under vacuum.

Note: The specific ratios of solvents, reaction temperature, and time can be varied to optimize crystal size and quality.

Structural and Physical Properties

The structural and physical properties of mixed-valence iron formates are intimately linked. The arrangement of Fe(II) and Fe(III) ions within the crystal lattice, dictated by the templating cation and synthesis conditions, governs the magnetic and electronic behavior of the material.

Crystallographic Data

X-ray diffraction studies reveal that many mixed-valence iron formate frameworks crystallize in niccolite-type structures, often with the space group P31c. The specific unit cell parameters are influenced by the size and shape of the templating organic cation.

CompoundSpace Groupa (Å)c (Å)V (ų)Ref.
[(CH3)2NH2][FeIIIFeII(HCOO)6]P31c8.3513.84835.3
[N-ethylmethylammonium][FeIIIFeII(HCOO)6]P31c8.3814.12857.4[1]
[2-Hydroxyethylammonium][FeIIIFeII(HCOO)6]P31c8.3714.05851.6[1]
Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local environment and oxidation state of iron nuclei. In mixed-valence iron formates, the Mössbauer spectra typically show distinct signals for Fe(II) and Fe(III) sites, confirming the mixed-valence nature of these compounds.[2] The isomer shift (δ) and quadrupole splitting (ΔEQ) are key parameters obtained from Mössbauer spectra.

CompoundSiteIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Ref.
[(CH3)2NH2][FeIIIFeII(HCOO)6]Fe(II)~1.2~2.0
Fe(III)~0.4~0.5
Fe(HCOO)2·2H2O (Type 1 site)Fe(II)-0.59 (RT), 1.48 (6K)[3]
Fe(HCOO)2·2H2O (Type 2 site)Fe(II)-2.97 (RT), 3.36 (6K)[3]
Magnetic Properties

The magnetic properties of mixed-valence iron formates are diverse and depend on the specific arrangement of the Fe(II) and Fe(III) ions and the superexchange pathways mediated by the formate ligands. Many of these compounds exhibit long-range magnetic ordering at low temperatures.

CompoundMagnetic Ordering Temperature (TN/TC) (K)Magnetic BehaviorRef.
[(CH3)2NH2][FeIIIFeII(HCOO)6]~37Ferrimagnetic[2]
[N-ethylmethylammonium][FeIIIFeII(HCOO)6]36.5N-type ferrimagnet[1]
[2-Hydroxyethylammonium][FeIIIFeII(HCOO)6]37.0Magnetic order[1]
[(CH3)2NH2][FeIIINiII(HCOO)6]42Ferromagnetic[4]
[(CH3)2NH2][FeIIICuII(HCOO)6]28.5Ferromagnetic[4]
Electrical Conductivity

The presence of mixed-valence states can lead to enhanced electrical conductivity in MOFs through charge hopping or delocalization mechanisms.[5][6] The electrical conductivity of these materials can be sensitive to factors such as the degree of valence mixing, temperature, and atmospheric conditions.[7][8] While data for iron formates is limited, related mixed-valence MOFs have shown significant conductivity.[9]

CompoundConductivity (S/cm)Measurement ConditionsRef.
Fe2(BDT)3 (partially oxidized)> 1Single crystal, Room T[7]
FeTHQ3.3 x 10-3Pressed pellet, 300 K[9]
(Cp2Co)1.43(Me2NH2)1.57[Fe2(C6O4Cl2)3]5.1 x 10-4Room T[1]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible data. This section provides an overview of the key experimental techniques used to characterize mixed-valence iron formate compounds.

X-ray Crystallography

Objective: To determine the crystal structure, including unit cell parameters, space group, and atomic positions.

Methodology:

  • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.

  • Mounting: The crystal is mounted on a goniometer head using a suitable adhesive or cryoloop.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected at a specific temperature (often low temperature, e.g., 100 K, to reduce thermal vibrations) using a monochromatic X-ray source (e.g., Mo Kα). A series of diffraction images are collected as the crystal is rotated.[10]

  • Data Processing: The collected images are processed to integrate the reflection intensities and correct for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final structural model.[11]

Mössbauer Spectroscopy

Objective: To determine the oxidation state, spin state, and local coordination environment of the iron atoms.

Methodology:

  • Sample Preparation: A powdered sample of the iron formate compound is uniformly distributed in a sample holder. The optimal sample thickness depends on the iron concentration.

  • Spectrometer Setup: The sample is placed in a Mössbauer spectrometer between a radioactive source (typically 57Co in a rhodium matrix) and a gamma-ray detector.[6]

  • Data Acquisition: The source is moved with a range of velocities relative to the absorber, creating a Doppler shift in the energy of the emitted gamma rays. The number of gamma rays transmitted through the sample is counted as a function of the source velocity.[12]

  • Data Analysis: The resulting Mössbauer spectrum (a plot of transmission versus velocity) is fitted with Lorentzian line shapes to extract the isomer shift (δ), quadrupole splitting (ΔEQ), and, if present, the hyperfine magnetic field.[13]

Magnetic Susceptibility Measurements

Objective: To investigate the magnetic properties of the material, such as magnetic ordering temperature, magnetic moment, and the nature of magnetic interactions.

Methodology:

  • Sample Preparation: A powdered or single-crystal sample is weighed and placed in a suitable sample holder (e.g., a gelatin capsule or a straw).[14]

  • Measurement: The sample is loaded into a magnetometer, such as a SQUID (Superconducting Quantum Interference Device) magnetometer (e.g., Quantum Design MPMS).

  • Temperature Dependence: The magnetic susceptibility is measured as a function of temperature in a constant applied magnetic field (DC measurements). Both zero-field-cooled (ZFC) and field-cooled (FC) measurements are typically performed.

  • Field Dependence: The magnetization is measured as a function of the applied magnetic field at a constant temperature (M-H loop).

  • Data Analysis: The temperature-dependent susceptibility data is analyzed to determine the magnetic ordering temperature and to fit to the Curie-Weiss law in the paramagnetic region to extract information about the effective magnetic moment and the nature of the magnetic exchange interactions. The M-H data reveals information about magnetic hysteresis, coercivity, and remnant magnetization.

Electrical Conductivity Measurements

Objective: To measure the electrical conductivity of the material and understand the charge transport mechanisms.

Methodology:

  • Sample Preparation: For powdered samples, a pellet is typically prepared by pressing the powder under high pressure. For single crystals, the crystal is mounted on a substrate.[15]

  • Contact Deposition: Electrical contacts (e.g., gold or carbon paste) are applied to the sample. A four-probe setup is generally preferred to eliminate contact resistance.[16][17]

  • Measurement Setup: The sample is connected to a source meter and a voltmeter.

  • I-V Measurement: A current is passed through the outer two probes, and the voltage drop across the inner two probes is measured. The resistance is calculated from the slope of the current-voltage (I-V) curve.

  • Conductivity Calculation: The electrical conductivity (σ) is calculated from the resistance (R), the cross-sectional area of the sample (A), and the distance between the voltage probes (L) using the formula σ = L / (R * A).

  • Temperature Dependence: The conductivity can be measured as a function of temperature to determine the activation energy for charge transport.

Visualizing the Workflow

The synthesis and characterization of mixed-valence iron formate compounds follow a systematic workflow. The following diagram illustrates the key steps involved in this process.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Interpretation start Precursor Selection (Fe(II)/Fe(III) salts, Organic Cation, Formic Acid) dissolution Dissolution in Solvent (e.g., DMF) start->dissolution solvothermal Solvothermal Reaction (Autoclave, 130-150 °C) dissolution->solvothermal cooling Controlled Cooling solvothermal->cooling filtration Filtration and Washing cooling->filtration drying Drying under Vacuum filtration->drying crystals Mixed-Valence Iron Formate Crystals drying->crystals xrd X-ray Diffraction (XRD) crystals->xrd mossbauer Mössbauer Spectroscopy crystals->mossbauer magnetic Magnetic Susceptibility crystals->magnetic conductivity Electrical Conductivity crystals->conductivity structure Crystal Structure Determination xrd->structure valence Valence State and Local Environment mossbauer->valence mag_prop Magnetic Properties (T_N, M-H loops) magnetic->mag_prop elec_prop Conductivity, Activation Energy conductivity->elec_prop conclusion Structure-Property Correlation structure->conclusion valence->conclusion mag_prop->conclusion elec_prop->conclusion

Fig. 1: Workflow for the synthesis and characterization of mixed-valence iron formate compounds.

Conclusion

Mixed-valence iron formate compounds represent a fascinating class of materials with tunable structural, magnetic, and electronic properties. The systematic investigation of these materials, guided by detailed experimental protocols and comprehensive characterization, is essential for unlocking their full potential. This guide provides a foundational framework for researchers and scientists to explore this exciting area of materials science. The ability to control the mixed-valence state through synthetic design offers a powerful tool for developing new functional materials with applications in a wide range of technologies. Further research into the precise mechanisms of electron transfer and magnetic coupling in these systems will undoubtedly lead to new discoveries and innovations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrolysis of Ferric Formate (B1220265) in Aqueous Solutions

This technical guide provides a comprehensive overview of the chemical principles, experimental methodologies, and critical factors governing the hydrolysis of ferric formate in aqueous solutions. The information presented is intended to support research and development activities where the stability and transformation of iron(III) complexes are of paramount importance.

Introduction to this compound and its Hydrolysis

This compound, Fe(HCOO)₃, is an iron(III) coordination compound where ferric ions are complexed with formate ions (HCOO⁻).[1] It is typically encountered as a red-yellow crystalline powder and is soluble in water.[1][2] The aqueous chemistry of this compound is dominated by the hydrolysis of the ferric ion, a process that is highly dependent on pH and leads to the formation of various mono- and polynuclear hydroxo species, eventually culminating in the precipitation of iron oxyhydroxides.[3][4]

Understanding this hydrolysis pathway is crucial in fields such as drug development, where iron-containing compounds may be used, and in materials science for the synthesis of iron-based nanomaterials.[5] The presence of the formate ligand can influence the kinetics and thermodynamics of the hydrolysis process compared to other ferric salts. Maintaining acidic conditions, typically at a pH below 3, is essential to stabilize the ferric ion in solution and prevent its precipitation as iron hydroxides.[1]

Core Chemical Principles

The hydrolysis of ferric ions in water is a stepwise process involving the deprotonation of coordinated water molecules. The initial species in an aqueous solution is the hexa-aquo ferric ion, [Fe(H₂O)₆]³⁺.[4] This complex acts as a weak acid, undergoing successive deprotonation steps to form various hydrolysis products.

Hydrolysis Pathway and Species

The hydrolysis of [Fe(H₂O)₆]³⁺ initially leads to the formation of mononuclear species such as Fe(OH)²⁺ and Fe(OH)₂⁺.[6] These can then dimerize to form species like Fe₂(OH)₂⁴⁺. As the pH increases or the solution ages, these smaller units polymerize into larger polynuclear species, which ultimately precipitate as an amorphous iron(III) hydroxide (B78521) hydrate, commonly known as ferrihydrite.[3][6] This amorphous phase is thermodynamically unstable and, over time, can transform into more crystalline and stable forms, such as goethite (α-FeO(OH)) or hematite (B75146) (α-Fe₂O₃), through competing mechanisms of dissolution-reprecipitation or dehydration and internal rearrangement.[3]

The overall rate of this transformation is governed by the speciation of the dissolved Fe(III) hydrolysis products, which is a direct function of the solution's pH.[7][8]

Hydrolysis_Pathway cluster_solution Aqueous Phase cluster_solid Solid Phase A [Fe(H₂O)₆]³⁺ (Hexa-aquo ferric ion) B [Fe(H₂O)₅(OH)]²⁺ A->B -H⁺ C [Fe₂(OH)₂]⁴⁺ (Dimer) B->C Dimerization D Polynuclear Species [Feₓ(OH)y]⁽³ˣ⁻ʸ⁾⁺ C->D Polymerization E Amorphous Ferrihydrite (Fe(OH)₃·nH₂O) D->E Precipitation F Goethite (α-FeO(OH)) E->F Aging / Dissolution- Reprecipitation G Hematite (α-Fe₂O₃) E->G Aging / Dehydration

Caption: Generalized hydrolysis and precipitation pathway of ferric ions in aqueous solution.
Quantitative Data on Ferric Ion Hydrolysis

The equilibrium constants for the formation of key ferric hydrolysis species provide a quantitative basis for understanding the speciation at a given pH. The kinetics of the process describe the rate at which these transformations occur.

Table 1: Hydrolysis and Solubility Constants for Aqueous Fe(III) Species at 25°C

Reaction Equilibrium Constant (logβ) Reference
Fe³⁺ + H₂O ⇌ Fe(OH)²⁺ + H⁺ -2.19 ± 0.02 [6]
2Fe³⁺ + 2H₂O ⇌ Fe₂(OH)₂⁴⁺ + 2H⁺ -2.92 ± 0.02 [6]
Fe³⁺ + 2H₂O ⇌ Fe(OH)₂⁺ + 2H⁺ -5.76 ± 0.06 [6]
Fe³⁺ + 3H₂O ⇌ Fe(OH)₃(aq) + 3H⁺ -14.30 ± 0.32 [6]
Fe³⁺ + 4H₂O ⇌ Fe(OH)₄⁻ + 4H⁺ -21.71 ± 0.24 [6]

| 2-line Ferrihydrite ⇌ Fe³⁺ + 3OH⁻ | +3.50 ± 0.20 (logKₛ,₀) |[6] |

Table 2: Kinetic Data for Fe(III) Hydrolysis and Precipitation

Parameter Value Conditions Reference
Second-order rate constant for precipitation (4.1 ± 1.1) x 10⁷ M⁻¹s⁻¹ Seawater, pH 8.1 [9]
First-order rate constant for dissolution of fresh precipitate 2.3 x 10⁻⁴ s⁻¹ Aged for 1 min [9]

| First-order rate constant for dissolution of aged precipitate | 4.8 x 10⁻⁶ s⁻¹ | Aged for 1 week |[9] |

Table 3: Spectroscopic Properties of Relevant Iron Species

Species Absorbance Maximum (λₘₐₓ) Notes Reference
[Fe(H₂O)₆]³⁺ 240 nm Characteristic band for the hexa-aquo ion. [1]

| Fe(OH)²⁺ | ~300 nm | Band can extend to 400 nm; indicates the onset of hydrolysis. |[1] |

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to studying the hydrolysis of this compound. The following protocols outline key procedures for synthesis, kinetic analysis, and product characterization.

Protocol 1: Synthesis of this compound Dihydrate

This protocol is based on the reaction of freshly prepared ferric hydroxide with formic acid.[1][5]

Materials:

Procedure:

  • Preparation of Ferric Hydroxide: Dissolve ferric nitrate in deionized water. Slowly add ammonium hydroxide solution with constant stirring until precipitation of reddish-brown ferric hydroxide is complete (pH ~7).

  • Washing: Filter the precipitate and wash it thoroughly with deionized water to remove residual nitrate and ammonium ions.

  • Dissolution: Transfer the freshly precipitated ferric hydroxide to a beaker and add an excess of formic acid. Stir the mixture until the solid completely dissolves.

  • Crystallization: Evaporate the resulting solution under vacuum at a controlled temperature (e.g., 35°C) to induce crystallization of this compound dihydrate.[5]

  • Isolation and Drying: Collect the crystals by filtration. Wash them with a water-ethanol mixture and dry them in a desiccator over a suitable drying agent.[5]

Protocol 2: Kinetic Analysis of Hydrolysis by UV-Vis Spectrophotometry

This method monitors the change in absorbance over time to determine the rate of hydrolysis.[1]

Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • pH meter

  • Thermostatic water bath

  • Stock solution of synthesized this compound

  • Buffer solutions of desired pH

Procedure:

  • Preparation: Prepare a series of buffered aqueous solutions at the desired pH values.

  • Temperature Equilibration: Place the buffer solutions and the this compound stock solution in a thermostatic water bath to reach the target experimental temperature.

  • Reaction Initiation: To initiate the hydrolysis reaction, pipette a small, known volume of the this compound stock solution into a cuvette containing the pre-equilibrated buffer solution. Mix quickly and thoroughly.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at fixed wavelengths (e.g., 300 nm to monitor the formation of Fe(OH)²⁺) at regular time intervals.

  • Data Analysis: Plot absorbance versus time. The initial rate of reaction can be determined from the initial slope of this curve. By varying the initial concentration of this compound, the reaction order can be determined.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Hydrolysis Study & Characterization A Prepare Fe(OH)₃ (from Fe(NO₃)₃ + NH₄OH) B React Fe(OH)₃ with excess HCOOH A->B C Crystallize & Isolate Fe(HCOO)₃·2H₂O B->C D Prepare Aqueous Stock Solution C->D E Initiate Hydrolysis in Buffered Solution (pH, T controlled) D->E F Monitor Kinetics (UV-Vis Spectrophotometry) E->F G Isolate Solid Products (Centrifugation/Filtration) E->G After aging H Characterize Products (XRD, SEM, FTIR) G->H

Caption: Experimental workflow for the synthesis and hydrolysis analysis of this compound.

Factors Influencing Hydrolysis

Effect of pH

The pH of the aqueous solution is the most critical variable controlling the hydrolysis of this compound.[3]

  • Acidic Conditions (pH < 3): Hydrolysis is suppressed, and the ferric ion remains soluble, primarily as the hexa-aquo complex or simple formate complexes.[1] This is the principle behind using acidic media to stabilize ferric solutions.

  • Near-Neutral and Alkaline Conditions (pH > 5): Hydrolysis is extensive and rapid, leading to the formation of polynuclear species and subsequent precipitation of iron oxyhydroxides.[4][10] The specific crystalline phase that eventually forms (e.g., goethite vs. hematite) is also strongly influenced by the pH during the aging process.[3]

Effect of Temperature

Temperature influences both the rate of hydrolysis and the nature of the solid products formed.

  • Kinetics: As with most chemical reactions, an increase in temperature generally increases the rate of hydrolysis and the subsequent aging of the precipitate.

  • Product Formation: In related systems, temperature can dictate the final crystalline phase. For example, in the thermal decomposition of solid this compound, temperature controls the gaseous products and the resulting iron oxide phases.[5][11]

Effect of Concentration

The concentration of this compound can affect the polymerization process. At higher concentrations, the formation of polynuclear species and subsequent precipitation are favored due to the increased proximity of mononuclear hydrolysis products.

Conclusion

The hydrolysis of this compound in aqueous solutions is a complex process governed by a delicate interplay of pH, temperature, and concentration. It proceeds through the formation of soluble mono- and polynuclear hydroxo complexes, leading to the precipitation of amorphous ferrihydrite, which can further transform into more stable crystalline iron oxides. A thorough understanding of these pathways and the ability to control them through precise experimental protocols are essential for applications in pharmaceuticals and materials science. The quantitative data and methodologies provided in this guide serve as a foundational resource for professionals working with this and related iron(III) systems.

References

An In-depth Technical Guide to the Coordination Chemistry of Iron(III) Formate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron(III) formate (B1220265), Fe(HCOO)₃, is a coordination compound that serves as a fundamental model within the broader family of iron(III) carboxylates. In this compound, the ferric ion (Fe³⁺) is coordinated by formate (HCOO⁻) ligands, forming robust, often three-dimensional, framework structures. The study of its coordination chemistry is pivotal for understanding the behavior of iron in various chemical and biological systems. Its structural simplicity, coupled with rich electronic and magnetic properties, makes it a subject of significant interest. For drug development professionals, iron-carboxylate frameworks, including those analogous to iron(III) formate, are being extensively explored as biocompatible and biodegradable carriers for targeted drug delivery.[1][2] This guide provides a comprehensive overview of the synthesis, structure, properties, and applications of iron(III) formate, presenting key data in a structured format for researchers.

Synthesis and Experimental Protocols

The synthesis of iron(III) formate typically involves the reaction of an iron(III) source with formic acid. A common and reliable method is the reaction of freshly precipitated iron(III) hydroxide (B78521) with an excess of formic acid.

This protocol details the laboratory-scale synthesis of iron(III) formate dihydrate, Fe(HCOO)₃·2H₂O.

Materials:

  • Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Ammonium (B1175870) hydroxide (NH₄OH) solution (25%)

  • Formic acid (HCOOH) (88-98%)

  • Ethanol

  • Deionized water

  • Buchner funnel and filter paper

  • Vacuum desiccator

Procedure:

  • Precipitation of Iron(III) Hydroxide:

    • Dissolve an appropriate amount of ferric nitrate nonahydrate in deionized water.

    • Slowly add ammonium hydroxide solution while stirring continuously until precipitation of reddish-brown iron(III) hydroxide (Fe(OH)₃) is complete (pH ~7).

    • Filter the precipitate using a Buchner funnel and wash it thoroughly with deionized water to remove residual nitrate and ammonium ions.

  • Formation of Iron(III) Formate:

    • Transfer the freshly precipitated and washed Fe(OH)₃ into a beaker.

    • Add an excess of formic acid to the beaker and stir. The iron(III) hydroxide will dissolve, forming a clear, reddish-yellow solution of iron(III) formate.

  • Crystallization:

    • Gently heat the solution to approximately 35-40°C under vacuum to slowly evaporate the solvent. This encourages the crystallization of iron(III) formate dihydrate.

    • Continue the evaporation until crystals are formed.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a water-ethanol mixture to remove any remaining formic acid.

    • Dry the final product in a vacuum desiccator over a suitable desiccant (e.g., silica (B1680970) gel or P₂O₅).

Structure and Bonding

The coordination chemistry of iron(III) formate is defined by the interaction between the hard Lewis acidic Fe³⁺ ion and the hard oxygen donors of the formate ligand.

  • Coordination Environment: The iron(III) center is typically found in an octahedral coordination geometry, surrounded by six oxygen atoms from six different formate ligands.[3]

  • Ligand Bonding Mode: The formate ligand acts as a bidentate bridging ligand, connecting adjacent iron centers. The most common coordination mode is an anti-anti bridging configuration, which facilitates the formation of an extended three-dimensional network.

  • Crystal Structure: This bridging leads to the formation of a robust 3D framework, often with a perovskite-like or ReO₃-type architecture. These frameworks can possess porous characteristics, making them interesting as metal-organic frameworks (MOFs).

The bond lengths within the coordination sphere are critical indicators of the oxidation state and electronic configuration of the iron center.

ParameterTypical Value (Å)Reference
Fe(III)–O Bond Length~2.01[3]
Fe(II)–O Bond Length~2.12[3]
Table 1: Comparison of typical iron-oxygen bond lengths in formate frameworks. The shorter bond length for Fe(III)–O reflects its higher charge density and smaller ionic radius compared to Fe(II).

Spectroscopic and Magnetic Properties

Spectroscopic techniques are essential for characterizing the structure, bonding, and electronic properties of iron(III) formate.

Infrared (IR) spectroscopy is used to confirm the presence and coordination mode of the formate ligand. The key diagnostic peaks are the C-H and carboxylate (COO⁻) stretching vibrations.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
ν(C-H)2800 - 3000Stretching of the C-H bond in the formate ligand.
νₐₛ(COO⁻)1550 - 1610Asymmetric stretching of the carboxylate group.
νₛ(COO⁻)1300 - 1400Symmetric stretching of the carboxylate group.
Table 2: Characteristic IR absorption bands for coordinated formate ligands. The separation (Δν) between the asymmetric and symmetric COO⁻ stretching frequencies provides insight into the coordination mode (e.g., bidentate bridging vs. chelating).

⁵⁷Fe Mössbauer spectroscopy is a powerful tool for probing the local environment of the iron nucleus, providing direct information on its oxidation state, spin state, and site symmetry. For iron(III) formate, the parameters are characteristic of a high-spin Fe³⁺ state.

Mössbauer ParameterTypical Value (at 80 K)Significance
Isomer Shift (δ)+0.40 to +0.50 mm/sConfirms the +3 oxidation state of iron.[4][5]
Quadrupole Splitting (ΔE₋)0.30 to 0.60 mm/sA small, non-zero value indicates a slight distortion from perfect octahedral symmetry.[4]
Table 3: Typical Mössbauer parameters for high-spin iron(III) in formate complexes.

The magnetic behavior of iron(III) formate is dictated by the d⁵ electronic configuration of the Fe³⁺ ion.

  • Spin State: In the weak ligand field provided by formate, the d-electrons remain unpaired, resulting in a high-spin (S = 5/2) configuration.

  • Paramagnetism: Consequently, simple iron(III) formate is paramagnetic and is attracted to a magnetic field.[4]

  • Mixed-Valence Systems: In mixed-valence frameworks containing both Fe(II) and Fe(III), more complex magnetic phenomena can arise. These materials can exhibit ferrimagnetic ordering at low temperatures, where the magnetic moments of the Fe(II) and Fe(III) sublattices align antiferromagnetically but do not cancel out, leading to a net magnetic moment.[6]

Thermal Properties and Decomposition

The thermal decomposition of iron(III) formate is a complex process that does not follow a simple dehydration and breakdown pathway. Instead, it involves competing reactions influenced by the redox activity of the Fe(III) center and the instability of the formate anion.[7]

The decomposition, which typically begins around 200°C, proceeds via two main competitive pathways:

  • Formate Anion Decomposition: A simple decomposition of the formate ligand to yield carbon monoxide and water.

  • Electron Transfer (Redox Reaction): An intramolecular electron transfer from the formate anion to the Fe(III) center, reducing it to Fe(II). This is accompanied by the oxidation of formate, leading to a mixture of gaseous products.

The solid residue upon heating to higher temperatures (e.g., 500°C) is typically a mixture of iron oxides, such as magnetite (Fe₃O₄) and hematite (B75146) (Fe₂O₃), depending on the experimental conditions.

Reactivity and Applications in Drug Development

The predictable coordination chemistry and porous nature of iron-formate and related iron-carboxylate frameworks make them highly attractive for applications in materials science and biomedicine.

Iron-based MOFs are prime candidates for drug delivery systems due to their:

  • Biocompatibility: Both iron and carboxylate linkers (like formate or terephthalate) are generally considered to have low toxicity.[1]

  • High Porosity: Their porous structures allow for high drug loading capacities.[2]

  • Tunability: The pore size and surface chemistry can be modified to control drug release kinetics.

  • Biodegradability: These frameworks can degrade under physiological conditions (e.g., in acidic endosomes), releasing their drug payload in a targeted manner.[1]

The general workflow for using an iron-carboxylate MOF as a drug carrier involves an initial loading step, followed by release, which is often triggered by a change in pH.

References

Ferric Formate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physicochemical properties of ferric formate (B1220265), with a focus on its molecular weight and density. It is intended for researchers, scientists, and professionals in the field of drug development who may be considering this compound for various applications, including as a precursor in the synthesis of more complex molecules or in the development of novel materials.

Core Properties of Ferric Formate

This compound, also known as iron(III) formate, is a coordination compound with the chemical formula C₃H₃FeO₆. It consists of a central iron atom in the +3 oxidation state coordinated to three formate ligands.

PropertyValueSource
Chemical Formula C₃H₃FeO₆[1]
Molecular Weight 190.90 g/mol [1]
Appearance Red-yellow crystals or crystalline powder[2]
Solubility Soluble in water, slightly soluble in ethanol[2]
Density Not readily available in literature

While the density of this compound is not consistently reported in publicly available literature, it can be experimentally determined using established methods for solid materials.

Experimental Protocols

Determination of Molecular Weight (by Mass Spectrometry)

The molecular weight of this compound can be confirmed using mass spectrometry.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and a volatile organic solvent like methanol, to facilitate ionization.

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this coordination compound. The solution is introduced into the mass spectrometer, where a high voltage is applied to generate fine, charged droplets. The solvent evaporates, leaving behind gaseous ions of this compound.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion of this compound will confirm its molecular weight.

Determination of Density (Gas Pycnometry)

For a crystalline powder like this compound, gas pycnometry is a precise method for determining its true density by measuring the volume of the solid material directly.

Methodology:

  • Sample Preparation: A known mass of the dry this compound powder is accurately weighed and placed into the sample chamber of the gas pycnometer.

  • Purging: The sample chamber is repeatedly purged with a non-reactive gas, typically helium, to remove any adsorbed moisture or air from the powder's surface.

  • Analysis: The instrument operates by measuring the pressure change when a known volume of helium is expanded from a reference chamber into the sample chamber.

  • Volume Calculation: By applying the gas laws, the volume of the solid this compound is calculated based on the pressure difference.

  • Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the reaction of an iron(III) salt with a source of formate ions. The resulting product can then be characterized to confirm its identity and purity.

Ferric_Formate_Workflow FeCl3 Iron(III) Chloride (or other Fe(III) salt) Reaction Reaction in Aqueous Solution FeCl3->Reaction FormicAcid Formic Acid (or Sodium Formate) FormicAcid->Reaction Precipitation Precipitation of This compound Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product This compound (C₃H₃FeO₆) Drying->Product Characterization Characterization Product->Characterization MW Molecular Weight (Mass Spectrometry) Characterization->MW Density Density (Gas Pycnometry) Characterization->Density Structure Structure (X-ray Diffraction) Characterization->Structure

Caption: Workflow for the synthesis and characterization of this compound.

Potential Applications in Drug Development

While this compound itself is a simple coordination compound, its properties make it a versatile precursor in the synthesis of more complex structures relevant to drug development. Iron-containing compounds are being explored for various therapeutic and diagnostic applications. For instance, metal-organic frameworks (MOFs) synthesized from iron-based precursors, such as this compound, have shown promise as carriers for drug delivery systems.[3] The controlled release of therapeutic agents from such frameworks is a significant area of research. Furthermore, the catalytic properties of iron compounds are utilized in various organic transformations that are crucial in the synthesis of active pharmaceutical ingredients.

References

Spectroscopic Properties of Ferric Formate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of ferric formate (B1220265), Fe(HCOO)₃. Ferric formate is a coordination polymer with a three-dimensional framework structure. The iron(III) centers are octahedrally coordinated by six oxygen atoms from bridging formate ligands in an anti-anti configuration. This arrangement dictates the compound's electronic and magnetic properties, which can be effectively probed using various spectroscopic techniques. Understanding these properties is crucial for its applications in materials science, catalysis, and as a precursor for iron-based nanoparticles.

Synthesis of this compound for Spectroscopic Analysis

A common and straightforward method for synthesizing this compound involves the reaction of a soluble iron(III) salt with a source of formate ions in a controlled acidic environment.

Experimental Protocol:

  • Precursor Preparation: Prepare an aqueous solution of an iron(III) salt, such as ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O) or ferric chloride (FeCl₃·6H₂O).

  • Formate Source: Prepare a separate aqueous solution of formic acid (HCOOH) or a salt such as sodium formate (NaCHO₂).

  • Reaction: Slowly add the formate solution to the iron(III) solution with constant stirring. Maintaining an acidic pH (typically below 3) is critical to prevent the hydrolysis of Fe(III) ions and the precipitation of iron hydroxides, which would contaminate the product.[1]

  • Crystallization: The reaction mixture is then gently heated or allowed to stand at room temperature to promote the crystallization of this compound. The temperature can be adjusted to control the crystal size.[1]

  • Isolation and Purification: The resulting reddish-yellow microcrystalline powder is isolated by filtration.[2]

  • Washing: The precipitate is washed with distilled water and then with a solvent like ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: The purified this compound is dried under vacuum at a moderate temperature to yield the final product.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of synthesized this compound.

G Spectroscopic Characterization Workflow for this compound cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Interpretation Synthesis This compound Synthesis UVVis UV-Vis Spectroscopy Synthesis->UVVis FTIR FT-IR Spectroscopy Synthesis->FTIR Mossbauer Mössbauer Spectroscopy Synthesis->Mossbauer EPR EPR Spectroscopy Synthesis->EPR Electronic Electronic Transitions UVVis->Electronic Vibrational Vibrational Modes FTIR->Vibrational Nuclear Nuclear Transitions (Oxidation & Spin State) Mossbauer->Nuclear Paramagnetic Paramagnetic Properties EPR->Paramagnetic Structure Structural & Electronic Properties Electronic->Structure Vibrational->Structure Nuclear->Structure Paramagnetic->Structure

Caption: Workflow for this compound Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound complex. Solutions of Fe(III) ions and their complexes are often colored due to the absorption of light in the visible or UV range, corresponding to the promotion of electrons to higher energy levels.[1]

Experimental Protocol:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation: Prepare solutions of this compound of known concentrations in a suitable solvent, often slightly acidified water to prevent hydrolysis.

  • Measurement: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. A solution of the solvent is used as a blank for baseline correction.

  • Analysis: The wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve of absorbance versus concentration can be constructed according to the Beer-Lambert Law.

Spectroscopic Data:

The UV-Vis spectrum of aqueous solutions containing ferric ions is characterized by specific absorption bands. The hexa-aquo ferric ion, [Fe(H₂O)₆]³⁺, exhibits a characteristic absorption maximum around 240 nm.[1][3] The hydrolysis product, [Fe(OH)]²⁺, shows an absorbance maximum around 300 nm, which can extend to 400 nm.[1][4]

Speciesλmax (nm)
[Fe(H₂O)₆]³⁺~240[1][3]
[Fe(OH)]²⁺~300[1][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound and confirming the coordination of the formate ligand to the Fe(III) ion.[1] The key vibrational modes are the symmetric and asymmetric stretches of the carboxylate group (COO⁻) of the formate ligand.[1]

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared spectrometer is used.

  • Sample Preparation: The solid this compound sample is typically prepared as a KBr pellet or a Nujol mull. For KBr pellets, a small amount of the sample is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent disk.

  • Measurement: The IR spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded for baseline correction.

  • Analysis: The positions and shapes of the absorption bands are analyzed to identify the characteristic vibrational modes.

Spectroscopic Data:

The positions of the carboxylate stretching bands are sensitive to the coordination mode of the formate ligand. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies (Δν = νₐₛ - νₛ) can provide information about whether the formate ligand is acting in a monodentate, bidentate, or bridging fashion.[1]

Vibrational ModeTypical Wavenumber (cm⁻¹)
C-H stretching~2900
Asymmetric COO⁻ stretching (νₐₛ)~1650 - 1580
Symmetric COO⁻ stretching (νₛ)~1400 - 1330
O-C-O bending~780

Mössbauer Spectroscopy

Mössbauer spectroscopy is particularly well-suited for studying iron-containing compounds as it is highly sensitive to the local electronic and magnetic environment of the ⁵⁷Fe nucleus.[5][6] This technique can provide precise information about the oxidation state, spin state, and coordination geometry of the iron centers in this compound.[7]

Experimental Protocol:

  • Instrumentation: A Mössbauer spectrometer consisting of a radioactive ⁵⁷Co source, a velocity transducer to induce the Doppler effect, a sample holder, and a γ-ray detector is used.[5][8]

  • Sample Preparation: A powdered sample of this compound is uniformly distributed in a sample holder.[8]

  • Measurement: The sample is cooled to a low temperature (often liquid helium or nitrogen temperatures) to increase the recoil-free fraction. The γ-ray source is moved at varying velocities, and the transmission of γ-rays through the sample is measured as a function of this velocity.

  • Analysis: The resulting Mössbauer spectrum is a plot of γ-ray counts versus velocity. The spectrum is fitted to extract key parameters: isomer shift (δ), quadrupole splitting (ΔE₋), and, if magnetically ordered, the hyperfine magnetic field.

Spectroscopic Data:

For high-spin Fe(III) in an octahedral environment, as expected for this compound, the Mössbauer spectrum typically consists of a quadrupole-split doublet at room temperature. The isomer shift is characteristic of the Fe³⁺ oxidation state.

ParameterTypical Value (mm/s)Information Provided
Isomer Shift (δ)0.2 - 0.5 (relative to iron foil)Oxidation state of iron
Quadrupole Splitting (ΔE₋)0.6 - 0.8Local symmetry of the iron site

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects species with unpaired electrons, making it ideal for studying paramagnetic high-spin Fe(III) (S = 5/2) complexes like this compound.[9][10] The EPR spectrum provides information about the electronic structure and the symmetry of the ligand field around the ferric ion.

Experimental Protocol:

  • Instrumentation: An EPR spectrometer operating at a specific microwave frequency (e.g., X-band at ~9.5 GHz or Q-band at ~34 GHz) is used.[9]

  • Sample Preparation: A powdered sample of this compound is placed in a quartz EPR tube.

  • Measurement: The sample is typically measured at low temperatures (e.g., liquid helium temperature) to observe the EPR signal, as relaxation times for Fe(III) can be very short at higher temperatures. The sample is placed in a magnetic field, which is swept while the absorption of microwave radiation is monitored.

  • Analysis: The EPR spectrum is analyzed to determine the g-values and zero-field splitting (ZFS) parameters (D and E), which describe the splitting of the spin states in the absence of an external magnetic field.

Spectroscopic Data:

For a high-spin Fe(III) complex with rhombic symmetry, a characteristic signal is often observed at a g-value of approximately 4.3.[11] For complexes with axial symmetry, signals around g = 6 and g = 2 are typically observed.[11] The exact g-values and the presence of other features in the spectrum are dependent on the zero-field splitting parameters.

SymmetryTypical g-values
Rhombicg ≈ 4.3[11]
Axialg ≈ 6 and g ≈ 2[11]

Interrelation of Spectroscopic Properties and Structure

The spectroscopic properties of this compound are intrinsically linked to its molecular and electronic structure. The following diagram illustrates these relationships.

G Structure-Spectroscopy Relationships in this compound cluster_structure Molecular & Electronic Structure cluster_spectroscopy Spectroscopic Observables Coordination Octahedral Fe(III) Coordination Geometry UVVis UV-Vis: λmax Coordination->UVVis d-d transitions Mossbauer Mössbauer: δ, ΔEQ Coordination->Mossbauer Electric Field Gradient EPR EPR: g-values, ZFS Coordination->EPR Zero-Field Splitting OxidationState Fe(III) Oxidation State (High-Spin d5) OxidationState->Mossbauer Isomer Shift OxidationState->EPR Paramagnetism (S=5/2) Ligand Formate Ligand Coordination Mode FTIR FT-IR: ν(COO⁻), Δν Ligand->FTIR Vibrational Frequencies

Caption: Structure-Spectroscopy Correlation.

References

An In-depth Technical Guide to the Electronic Configuration of Ferric Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic configuration of ferric formate (B1220265), Fe(HCOO)₃. It details the fundamental principles governing the arrangement of electrons in the ferric ion (Fe³⁺), the influence of the formate ligand field on the d-orbital energies, and the resulting magnetic and spectroscopic properties. This document synthesizes crystallographic, spectroscopic, and magnetic data to offer a complete picture of the electronic structure of this important iron compound. Detailed experimental protocols for the synthesis and characterization of ferric formate are also provided to facilitate further research and application.

Introduction

This compound, an iron(III) salt of formic acid, is a metal-organic framework with a range of applications, including as a precursor in materials synthesis and as a component in catalytic systems. A thorough understanding of its electronic configuration is paramount to elucidating its chemical reactivity, magnetic behavior, and spectroscopic signatures. This guide will delve into the core principles of its electronic structure, supported by experimental data and theoretical models.

Electronic Configuration of the Ferric Ion (Fe³⁺)

The iron atom (Fe) has an atomic number of 26, with a ground-state electronic configuration of [Ar] 4s² 3d⁶. In the formation of the ferric ion (Fe³⁺), the iron atom loses three electrons. The two electrons from the outermost 4s orbital are removed first, followed by one electron from the 3d orbital. This results in the electronic configuration for Fe³⁺:

[Ar] 3d⁵

This configuration is characterized by a half-filled d-subshell, which imparts a degree of stability to the ion. The five d-electrons are distributed among the five d-orbitals, and their precise arrangement is dictated by the chemical environment, as explained by Crystal Field Theory.

Crystal Structure and Coordination Environment

Single-crystal X-ray diffraction studies of iron formate-containing compounds reveal a three-dimensional framework structure. In this framework, the ferric ions are octahedrally coordinated by six oxygen atoms from the bridging formate (HCOO⁻) ligands.[1] The formate ligands typically adopt an anti-anti bridging mode, connecting adjacent iron centers.[1] The Fe³⁺–O bond lengths are approximately 2.01 Å.[1]

Table 1: Crystallographic Data for a Related Mixed-Valence Iron Formate Compound

ParameterValue
Compound(CH₃)₂NH₂][Fe(II)Fe(III)(HCOO)₆]
Crystal SystemOrthorhombic
Space GroupFddd
Fe(III)-O Bond Length~2.005 Å
Coordination GeometryOctahedral

Note: This data is for a mixed-valence compound and is presented to illustrate the typical coordination environment of Fe³⁺ in a formate framework.

Ligand Field Theory and Electronic Structure

The interaction between the central Fe³⁺ ion and the surrounding formate ligands is described by Ligand Field Theory (LFT), an extension of Crystal Field Theory (CFT). In the octahedral coordination environment of this compound, the five degenerate d-orbitals of the free Fe³⁺ ion are split into two energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (eg).

The magnitude of this energy splitting (Δo) is determined by the nature of the ligand. The formate ligand is considered a weak-field ligand, resulting in a small Δo.

High-Spin Configuration

For a d⁵ ion like Fe³⁺, the arrangement of the five d-electrons in the t₂g and eg orbitals depends on the balance between the crystal field splitting energy (Δo) and the spin-pairing energy (P). Since the formate ligand produces a small Δo, it is energetically more favorable for the electrons to occupy the higher-energy eg orbitals rather than to pair up in the lower-energy t₂g orbitals. This results in a high-spin configuration with one electron in each of the five d-orbitals, all with parallel spins.

The resulting electronic configuration is t₂g³ eg² , with five unpaired electrons.

G cluster_0 Free Fe³⁺ Ion (Degenerate d-orbitals) d_orbitals 3d⁵ eg eg d_orbitals->eg Crystal Field Splitting (Δo) t2g t2g d_orbitals->t2g Crystal Field Splitting (Δo)

Caption: d-orbital splitting of Fe³⁺ in an octahedral ligand field.

Magnetic Properties

The presence of five unpaired electrons in the high-spin d⁵ configuration of this compound renders the compound paramagnetic. The theoretical spin-only magnetic moment (μ_so) can be calculated using the following formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For Fe³⁺ in this compound (n=5), the calculated spin-only magnetic moment is:

μ_so = √[5(5+2)] = √35 ≈ 5.92 Bohr Magnetons (B.M.)

Spectroscopic Characterization

Mössbauer spectroscopy is a powerful technique for probing the local environment of iron nuclei. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

  • Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and provides information about the oxidation state and covalency of the iron ion. For high-spin Fe³⁺ in an octahedral environment, isomer shifts are typically in the range of +0.2 to +0.5 mm/s (relative to α-iron at room temperature).

  • Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a distortion from a perfect cubic symmetry around the iron nucleus.

While a definitive Mössbauer spectrum for pure, crystalline this compound is not widely reported, data from related iron(III) formate and hydroxide (B78521) compounds provide expected ranges for the parameters.

Table 2: Mössbauer Parameters for Related Iron(III) Compounds

Compound/SpeciesIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Reference
Fe(III) in Fe(II-III) hydroxy-formate0.490.37(ResearchGate)
Carbonated Ferric Hydroxide0.350.86(ResearchGate)

Note: These values are for related compounds and serve as an estimation for this compound.

G cluster_0 Electronic & Structural Properties cluster_1 Resulting Properties Fe3_config Fe³⁺ Electronic Configuration ([Ar] 3d⁵) High_Spin High-Spin State (t₂g³ eg²) Fe3_config->High_Spin Octahedral Octahedral Coordination (Formate Ligands) Octahedral->High_Spin Paramagnetism Paramagnetism (μ_so ≈ 5.92 B.M.) High_Spin->Paramagnetism Mossbauer Mössbauer Signature (δ ≈ 0.2-0.5 mm/s) High_Spin->Mossbauer

Caption: Relationship between electronic configuration and properties.

Experimental Protocols

Synthesis of this compound Dihydrate

This protocol is adapted from the general method described in the literature for the preparation of iron(III) formate dihydrate.[3]

Materials:

  • Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Ammonium (B1175870) hydroxide (NH₄OH) solution (e.g., 25%)

  • Formic acid (HCOOH) (e.g., 98-100%)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Ferric Hydroxide:

    • Dissolve a calculated amount of ferric nitrate nonahydrate in deionized water.

    • Slowly add ammonium hydroxide solution with constant stirring until precipitation of ferric hydroxide (Fe(OH)₃) is complete.

    • Filter the precipitate and wash it thoroughly with deionized water to remove soluble salts.

  • Formation of this compound:

    • Dissolve the freshly precipitated ferric hydroxide in an excess of formic acid with stirring.

    • Continue stirring until the ferric hydroxide has completely reacted to form a clear solution of this compound.

  • Crystallization:

    • Evaporate the solution under vacuum at approximately 35°C to induce crystallization of this compound dihydrate.

    • Wash the resulting crystals with a water-ethanol mixture.

    • Dry the crystals in a desiccator.

Characterization Techniques

X-ray Diffraction (XRD):

  • Instrumentation: A single-crystal or powder X-ray diffractometer.

  • Procedure (for powder XRD):

    • Grind a small sample of the synthesized this compound into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80°).

    • Analyze the resulting diffractogram to determine the crystal structure, phase purity, and lattice parameters.

Mössbauer Spectroscopy:

  • Instrumentation: A Mössbauer spectrometer with a ⁵⁷Co source.

  • Procedure:

    • Prepare a thin, uniform absorber of the this compound sample.

    • Cool the sample and source to a desired temperature (e.g., room temperature or cryogenic temperatures).

    • Record the Mössbauer spectrum by measuring the resonant absorption of gamma rays as a function of the velocity of the source relative to the absorber.

    • Fit the spectrum to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q).

Magnetic Susceptibility:

  • Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer (VSM).

  • Procedure:

    • Place a known mass of the sample in a suitable sample holder.

    • Measure the magnetic moment of the sample as a function of the applied magnetic field at a constant temperature.

    • To determine the temperature dependence, measure the magnetic moment at a constant applied field over a range of temperatures.

    • Calculate the magnetic susceptibility from the measured magnetic moment, applied field, and sample mass.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow s1 Precipitation of Fe(OH)₃ s2 Dissolution in HCOOH s1->s2 s3 Crystallization s2->s3 c1 X-ray Diffraction (Structure) s3->c1 Characterize Product c2 Mössbauer Spectroscopy (Fe Environment) s3->c2 Characterize Product c3 Magnetic Susceptibility (Magnetic Properties) s3->c3 Characterize Product

Caption: Experimental workflow for synthesis and characterization.

Conclusion

The electronic configuration of this compound is fundamentally defined by the high-spin d⁵ state of the Fe³⁺ ion within an octahedral ligand field generated by the formate ligands. This t₂g³ eg² configuration, with its five unpaired electrons, is the cornerstone for understanding the paramagnetic behavior and the characteristic spectroscopic signatures of this compound. The provided experimental protocols offer a framework for the synthesis and detailed characterization of this compound, enabling further investigation into its properties and potential applications in various scientific and industrial domains. Further research focusing on single-crystal growth and characterization of pure, anhydrous this compound would be invaluable for refining our understanding of its solid-state structure and properties.

References

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Ferric Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of ferric formate (B1220265). Ferric formate, an iron(III) salt of formic acid, is a compound of interest in materials science and as a precursor for the synthesis of iron oxides. Understanding its thermal decomposition is crucial for controlling the properties of the final products. This document details the experimental protocols for TGA, presents quantitative data on the thermal decomposition of this compound, and illustrates the key reaction pathways.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere.[1] TGA provides valuable information about the physical and chemical properties of materials, including thermal stability, decomposition kinetics, and composition. The output of a TGA experiment is a thermogram, which plots mass change against temperature.

Experimental Protocol for TGA of this compound

A generalized experimental protocol for conducting TGA on this compound is outlined below. The specific parameters may be adjusted based on the instrument and the specific research objectives.

2.1. Instrument and Sample Preparation

  • Instrument: A calibrated thermogravimetric analyzer equipped with a sensitive balance and a furnace capable of reaching at least 600°C is required.

  • Sample: this compound, typically in powder form. For this guide, we will focus on this compound dihydrate (Fe(HCOO)₃·2H₂O).

  • Crucible: An inert crucible, commonly alumina (B75360) (Al₂O₃), is used to hold the sample.

  • Sample Mass: A sample mass of 5-10 mg is generally recommended to ensure good heat transfer and to be representative of the bulk material.

2.2. TGA Procedure

  • Tare the Crucible: The empty crucible is placed in the TGA instrument and its mass is tared.

  • Sample Loading: The this compound sample is carefully loaded into the crucible.

  • Instrument Setup: The crucible is placed on the TGA balance.

  • Atmosphere: The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to remove air and prevent oxidation. For analysis in an oxidative environment, air or oxygen would be used.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample mass as a function of temperature.

  • Data Analysis: The resulting thermogram (TG curve) and its derivative (DTG curve) are analyzed to determine the temperatures of decomposition events and the corresponding mass losses.

Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Operation cluster_data Data Analysis Sample This compound Sample Weighing Weigh 5-10 mg of Sample Sample->Weighing Crucible Alumina Crucible Crucible->Weighing Load Load Sample into TGA Weighing->Load Purge Purge with Inert Gas (N2) Load->Purge Heat Heat at Constant Rate (e.g., 10°C/min) Purge->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze TG and DTG Curves Record->Analyze Determine Determine Decomposition Stages & Mass Loss Analyze->Determine

Caption: A flowchart illustrating the key steps in performing a thermogravimetric analysis of this compound.

Thermal Decomposition of this compound Dihydrate

The thermal decomposition of this compound dihydrate in an inert atmosphere (e.g., nitrogen or argon) is a multi-step process. The primary stages are dehydration, followed by the decomposition of the anhydrous this compound.

3.1. Quantitative Data from TGA

The following table summarizes the key decomposition stages, temperature ranges, and corresponding mass losses for this compound dihydrate, based on published thermogravimetric data.

StageTemperature Range (°C)Mass Loss (%)Gaseous ProductsSolid Residue
1. Dehydration ~100 - 200~16.2H₂OAnhydrous this compound (Fe(HCOO)₃)
2. Decomposition ~200 - 350~49.9CO, CO₂, H₂O, H₂Iron(II, III) Oxide (Fe₃O₄) and/or Iron(III) Oxide (Fe₂O₃)

Note: The exact temperatures and mass losses can vary slightly depending on experimental conditions such as heating rate and sample preparation.

3.2. Decomposition Pathway

The thermal decomposition of this compound involves complex and competitive reactions. The initial step is the loss of water molecules to form the anhydrous salt. The subsequent decomposition of the formate anion can proceed through different pathways, including an electron transfer from the formate to Fe(III) to yield Fe(II) species.[2]

The gaseous products of the second stage include carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O).[2] Hydrogen (H₂) may also be present.[2] The solid residue is typically a mixture of iron oxides, with the final product being hematite (B75146) (α-Fe₂O₃) even under a nitrogen atmosphere, although magnetite (Fe₃O₄) can also be formed.[2]

Decomposition Pathway of this compound Dihydrate

Decomposition_Pathway cluster_decomp Decomposition Products Start This compound Dihydrate Fe(HCOO)₃·2H₂O Anhydrous Anhydrous this compound Fe(HCOO)₃ Start->Anhydrous ~100-200°C Gases1 2H₂O (g) Start->Gases1 Gases2 CO, CO₂, H₂O, H₂ (g) Anhydrous->Gases2 ~200-350°C Solid Iron Oxides (Fe₂O₃, Fe₃O₄) Anhydrous->Solid ~200-350°C Gases1->Anhydrous

Caption: A diagram illustrating the multi-step thermal decomposition pathway of this compound dihydrate.

Interpretation of the Thermogram

A typical thermogram of this compound dihydrate shows two distinct weight loss steps:

  • First Step: A weight loss corresponding to the removal of the two water molecules of hydration. This step typically occurs in the temperature range of 100-200°C.

  • Second Step: A more significant weight loss above 200°C, which corresponds to the decomposition of the anhydrous this compound into iron oxide(s) and various gaseous products. This decomposition is often complex and may show multiple overlapping events in the derivative thermogram (DTG) curve.

The final residual mass at the end of the experiment corresponds to the mass of the resulting iron oxide. This can be used to confirm the stoichiometry of the decomposition reaction.

Applications in Research and Development

The TGA of this compound is essential for:

  • Materials Synthesis: By understanding the decomposition temperature and the resulting products, researchers can control the synthesis of iron oxide nanoparticles with specific phases (e.g., magnetite vs. hematite) and morphologies.

  • Catalysis: this compound can be a precursor for iron-based catalysts. TGA helps in determining the optimal calcination temperature to achieve the desired catalytic activity.

  • Pharmaceuticals: In drug development, TGA can be used to study the thermal stability of iron-containing formulations and potential interactions between components.

Conclusion

Thermogravimetric analysis is a powerful tool for characterizing the thermal properties of this compound. This guide has provided a detailed overview of the experimental protocol, the quantitative aspects of its decomposition, and the underlying chemical pathways. By leveraging this information, researchers and professionals can better control and optimize processes involving this compound.

References

Differential Scanning Calorimetry of Ferric Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the differential scanning calorimetry (DSC) analysis of ferric formate (B1220265), an iron-containing metal-organic framework with applications in various scientific fields. This document details the thermal behavior of ferric formate, outlines experimental protocols for its analysis, and presents key quantitative data derived from cited research.

Introduction to the Thermal Behavior of this compound

Differential scanning calorimetry is a crucial thermoanalytical technique used to characterize the thermal properties of materials. When subjected to a controlled heating program, this compound undergoes a series of thermal events, including dehydration and complex multi-step decomposition. The thermal decomposition of iron(III) formate is characterized by competitive pathways involving both formate anion decomposition and an electron transfer from the formate anion to the Fe(III) center.[1][2] These processes result in the formation of various gaseous products, including carbon monoxide (CO), carbon dioxide (CO2), water (H2O), and hydrogen (H2), and ultimately yield iron oxides as the solid residue.[1][2]

Quantitative DSC Data

The thermal decomposition of this compound, particularly its hydrated forms, exhibits distinct thermal events at specific temperature ranges. The following table summarizes the key quantitative data obtained from the thermal analysis of this compound dihydrate (Fe(HCOO)₃·2H₂O).

Thermal EventPeak Temperature (°C)Weight Loss (%)Nature of EventDetected Products
Dehydration10016.0EndothermicH₂O
Decomposition25549.9ExothermicCO, CO₂, H₂O, H₂ (probable), CH₂O

Data sourced from the thermal analysis of Fe(HCOO)₃·2H₂O conducted in a nitrogen atmosphere.[1] It is important to note that while the endothermic and exothermic nature of these events is well-established, specific enthalpy of decomposition (ΔH) values are not extensively reported in the literature.

Experimental Protocols

A standardized protocol for the DSC analysis of this compound can be compiled from methodologies reported for similar iron compounds and metal-organic frameworks.

Sample Preparation
  • Synthesis: this compound dihydrate can be synthesized by reacting freshly precipitated iron(III) hydroxide (B78521) with an excess of formic acid, followed by crystallization.[1]

  • Sample Form: The sample should be in a powdered form to ensure uniform heat distribution.

  • Sample Mass: A sample mass of 5-10 mg is typically used.[1]

  • Crucible: The powdered sample is weighed into an aluminum or alumina (B75360) crucible.

DSC Instrument Parameters
  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min).[1] This prevents oxidative side reactions.

  • Heating Rate: A linear heating rate of 5-10 °C/min is commonly employed.[1]

  • Temperature Range: The temperature range should be sufficient to cover all expected thermal events, typically from room temperature up to 500-600 °C.

  • Reference: An empty, sealed aluminum or alumina crucible is used as a reference.

  • Calibration: The DSC instrument should be calibrated for temperature and enthalpy using standard reference materials.

Data Analysis

The resulting DSC curve plots heat flow against temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures. A simultaneous thermogravimetric analysis (TGA) is often performed to correlate thermal events with mass loss.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process involving multiple, often overlapping, reactions. The following diagram illustrates the key competitive pathways.

G Thermal Decomposition Pathway of this compound A This compound Fe(HCOO)₃ B Dehydration (if hydrated) A->B Heat C Anhydrous Fe(HCOO)₃ B->C ~100°C D Pathway 1: Anion Decomposition C->D Competitive E Pathway 2: Electron Transfer (Reduction of Fe(III)) C->E Competitive F Gaseous Products: CO + H₂O D->F J Iron Oxides (Fe₂O₃, Fe₃O₄) D->J G Ferrous Formate Fe(HCOO)₂ E->G H Gaseous Products: CO₂, CO, H₂, H₂O E->H K Secondary Gas Reactions F->K I Further Decomposition of Fe(HCOO)₂ G->I H->K I->J L Formaldehyde (HCOH) Formation K->L

Caption: Competitive thermal decomposition pathways of this compound.

This guide provides a foundational understanding of the DSC analysis of this compound. For more specific applications, further investigation into the effects of synthesis methods, particle size, and atmospheric conditions on the thermal behavior is recommended.

References

Methodological & Application

Synthesis of Ferric Formate via Precipitation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ferric formate (B1220265) [Fe(HCOO)₃] using the precipitation method. This method is valued for its simplicity and scalability in producing ferric formate, a compound with significant applications in catalysis, materials science, and as a precursor for advanced drug delivery systems.

Application Notes

This compound serves as a versatile chemical compound with a range of applications stemming from its unique properties. As a source of ferric ions, it is a valuable precursor in the synthesis of various iron-containing materials.

Catalysis: this compound can function as a Lewis acid catalyst in a variety of organic reactions. The iron(III) center can accept electron pairs, activating substrates for transformations such as oxidation and polymerization.[1]

Precursor to Metal-Organic Frameworks (MOFs): this compound is a key building block for the synthesis of iron-based MOFs.[1] These porous materials have extensive applications in gas storage, separation, and notably, in drug delivery systems due to their high drug-loading capacity and biocompatibility.

Nanomaterial Synthesis: Thermal decomposition of this compound can be employed to produce iron-containing nanocomposites.[2] The controlled decomposition allows for the formation of iron oxide nanoparticles with specific magnetic and catalytic properties.

Drug Delivery: Iron-based MOFs synthesized from this compound have shown promise as carriers for anticancer drugs like 5-fluorouracil.[3] The porous structure allows for high drug loading, and the framework can be designed for controlled and sustained release of the therapeutic agent.[3]

Experimental Protocols

Two primary precipitation-based methods for the synthesis of this compound are detailed below. The selection of the method may depend on the desired purity, particle characteristics, and available starting materials.

Protocol 1: Direct Precipitation from a Ferric Salt

This protocol describes the direct precipitation of this compound from an aqueous solution of a ferric salt and a formate source. Maintaining an acidic pH is crucial to prevent the precipitation of ferric hydroxide (B78521).[1]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Sodium formate (NaHCO₂) or Formic acid (HCOOH)

  • Deionized water

  • Ethanol (B145695)

  • Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) for pH adjustment

Equipment:

  • Reaction vessel (e.g., beaker or round-bottom flask)

  • Magnetic stirrer and stir bar

  • pH meter

  • Burette or dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven or desiccator

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the ferric salt (e.g., 0.5 M FeCl₃·6H₂O).

    • Prepare an aqueous solution of the formate source (e.g., 1.5 M sodium formate).

  • Precipitation:

    • Place the ferric salt solution in the reaction vessel and begin stirring.

    • Slowly add the sodium formate solution to the ferric salt solution dropwise using a burette or dropping funnel.

    • Monitor the pH of the reaction mixture continuously. Maintain the pH in the range of 3.0-4.0 by adding dilute HCl or NaOH as needed.

    • Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove unreacted salts.

    • Perform a final wash with ethanol to remove excess water.

  • Drying:

    • Dry the purified this compound precipitate in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.

Protocol 2: Synthesis via Ferric Hydroxide Intermediate

This method involves the initial precipitation of ferric hydroxide, which is then dissolved in formic acid to yield this compound. This can be an effective route to produce this compound dihydrate.[2]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Ammonium (B1175870) hydroxide (NH₄OH) solution (e.g., 25%)

  • Formic acid (HCOOH) (e.g., 90%)

  • Deionized water

  • Ethanol

Equipment:

  • Reaction vessels (beakers)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator or vacuum oven

Procedure:

  • Precipitation of Ferric Hydroxide:

    • Dissolve the ferric salt in deionized water.

    • Slowly add ammonium hydroxide solution while stirring until precipitation of reddish-brown ferric hydroxide is complete (typically at a pH > 7).

    • Filter the ferric hydroxide precipitate and wash thoroughly with deionized water to remove residual salts.

  • Formation of this compound:

    • Transfer the freshly precipitated and washed ferric hydroxide to a clean reaction vessel.

    • Add an excess of formic acid to the ferric hydroxide with stirring. The precipitate will dissolve, forming a solution of this compound.

  • Isolation and Drying:

    • Remove the excess formic acid and water by evaporation under vacuum, for instance, using a rotary evaporator or by drying in a vacuum oven at approximately 35°C.[2]

    • The resulting solid is this compound dihydrate.

Quantitative Data

The following tables summarize typical experimental parameters and characterization data for the synthesis of formates and related iron compounds via precipitation.

Table 1: Representative Experimental Parameters for Formate Synthesis

ParameterValueReference
Precursors Ferrous Sulfate & Sodium Formate[4]
Iron Salt ConcentrationNot specified
Formate Source ConcentrationNot specified
Molar Ratio (Formate:Iron)~3:1 (stoichiometric)General Chemistry
Reaction Temperature25-30 °C[4]
pHAcidic (using formic or HCl)[4]
Stirring SpeedNot specified
Reaction TimeNot specified
Yield 74-87%[4]

Table 2: Typical Characterization Data for Iron-Based Nanoparticles from Precipitation

ParameterTypical Value RangeMethod
Particle Size (Crystallite) 5 - 30 nmX-ray Diffraction (XRD)
Particle Size (Aggregate) 20 - 150 nmTransmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)
Crystal Structure Spinel (for oxides)XRD
Functional Groups C-O stretching (formate)Fourier-Transform Infrared (FT-IR) Spectroscopy
Magnetic Properties Superparamagnetic (for nanoparticles < 20 nm)Vibrating Sample Magnetometry (VSM)

Visualizations

Experimental Workflow for Direct Precipitation of this compound

experimental_workflow cluster_precursors Precursor Preparation cluster_reaction Precipitation Reaction cluster_purification Product Isolation and Purification cluster_final Final Product FeCl3 Ferric Chloride Solution Mix Mixing and Stirring FeCl3->Mix NaCOOH Sodium Formate Solution NaCOOH->Mix pH_Control pH Adjustment (3.0-4.0) Mix->pH_Control Filter Vacuum Filtration pH_Control->Filter Wash_H2O Wash with Deionized Water Filter->Wash_H2O Wash_EtOH Wash with Ethanol Wash_H2O->Wash_EtOH Dry Vacuum Drying (40-50°C) Wash_EtOH->Dry Product This compound Powder Dry->Product

Caption: Workflow for the direct precipitation of this compound.

Signaling Pathway for MOF-Based Drug Delivery

drug_delivery_pathway Fe_Formate This compound MOF_Synth MOF Synthesis Fe_Formate->MOF_Synth Precursor Ligand Organic Ligand Ligand->MOF_Synth Precursor MOF Iron-Based MOF MOF_Synth->MOF Drug_Loading Drug Loading MOF->Drug_Loading Drug Therapeutic Drug Drug->Drug_Loading Drug_MOF Drug-Loaded MOF Drug_Loading->Drug_MOF Target_Cell Target Cell (e.g., Cancer Cell) Drug_MOF->Target_Cell Delivery Release Drug Release Target_Cell->Release Internalization Effect Therapeutic Effect Release->Effect

Caption: Conceptual pathway from this compound to drug delivery via MOFs.

References

Application Notes and Protocols for Hydrothermal Synthesis of Ferric Formate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Ferric formate (B1220265), an iron(III) coordination polymer, is a material of growing interest within the field of metal-organic frameworks (MOFs). Its synthesis via hydrothermal methods offers a facile and environmentally friendly route to obtaining crystalline materials with potential applications in catalysis, gas storage, and biomedicine. Of particular note is its promise in drug delivery, owing to the inherent biocompatibility of iron and the porous nature of its framework structure, which can allow for the encapsulation and controlled release of therapeutic agents. Iron-based MOFs have demonstrated low toxicity and high drug loading capacities, making ferric formate a compelling candidate for further investigation in pharmaceutical research and development.[1][2]

This document provides detailed protocols for the hydrothermal synthesis of this compound crystals, along with methods for their characterization and application in drug delivery studies.

II. Quantitative Data Summary

The following table summarizes anticipated quantitative data for hydrothermally synthesized this compound crystals, based on typical results for similar iron-based MOFs. Actual experimental results may vary depending on specific synthesis conditions.

ParameterExpected Value/RangeCharacterization TechniqueReference
Crystal System Orthorhombic/MonoclinicSingle-Crystal X-ray Diffraction
Phase Purity Phase-pure Fe(HCOO)₃Powder X-ray Diffraction (PXRD)[3]
Particle Size 100 nm - 10 µm (tunable)Scanning Electron Microscopy (SEM)[4]
Surface Area (BET) 10 - 50 m²/gNitrogen Adsorption-Desorption[5]
Thermal Stability Stable up to ~250 °CThermogravimetric Analysis (TGA)[3]
Drug Loading Capacity (e.g., Ibuprofen) 5 - 20 wt%Thermogravimetric Analysis (TGA)[6]
Drug Release Time (in vitro) 24 - 96 hoursUV-Vis Spectroscopy[6]

III. Experimental Protocols

A. Hydrothermal Synthesis of this compound Crystals

This protocol describes a general method for the synthesis of this compound crystals using a hydrothermal approach.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Formic acid (HCOOH, ~98%)

  • Deionized water

  • Ethanol (B145695)

  • Teflon-lined stainless-steel autoclave (e.g., 50 mL capacity)

Procedure:

  • Precursor Solution Preparation:

    • In a glass beaker, dissolve 1.0 mmol of the ferric salt (e.g., 0.270 g of FeCl₃·6H₂O) in 20 mL of deionized water.

    • In a separate beaker, add 3.0 mmol of formic acid (e.g., 0.114 mL) to 10 mL of deionized water.

  • Reaction Mixture:

    • Slowly add the ferric salt solution to the formic acid solution while stirring continuously.

    • A precipitate may form; continue stirring for 30 minutes to ensure a homogeneous suspension.

  • Hydrothermal Reaction:

    • Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 140 °C for 24 hours.

  • Product Isolation and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the solid product by centrifugation or vacuum filtration.

    • Wash the product thoroughly with deionized water (3 x 20 mL) and then with ethanol (2 x 10 mL) to remove any unreacted precursors.

  • Drying:

    • Dry the final product in a vacuum oven at 80 °C for 12 hours.

B. Characterization of this compound Crystals

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystal phase and purity of the synthesized material.

  • Procedure:

    • A small amount of the dried this compound powder is placed on a sample holder.

    • The sample is analyzed using a diffractometer with Cu Kα radiation.

    • The resulting diffraction pattern is compared with reference patterns for this compound or related structures.

2. Scanning Electron Microscopy (SEM):

  • Purpose: To investigate the morphology and particle size of the crystals.

  • Procedure:

    • The dried powder is mounted on an aluminum stub using conductive carbon tape.

    • The sample is sputter-coated with a thin layer of gold or platinum to enhance conductivity.

    • The coated sample is then imaged using an SEM.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the this compound and to quantify the amount of loaded drug.

  • Procedure:

    • A small amount of the sample (5-10 mg) is placed in an alumina (B75360) crucible.

    • The sample is heated under a nitrogen atmosphere from room temperature to 600 °C at a heating rate of 10 °C/min.

    • The weight loss as a function of temperature is recorded.

C. Drug Loading and In Vitro Release Study

This protocol provides a method for loading a model drug, such as ibuprofen (B1674241), into the this compound crystals and studying its release profile.

Materials:

  • Synthesized this compound crystals

  • Ibuprofen

  • Ethanol

  • Phosphate-buffered saline (PBS, pH 7.4)

Drug Loading Procedure:

  • Disperse 100 mg of this compound crystals in 20 mL of a 10 mg/mL solution of ibuprofen in ethanol.

  • Stir the suspension at room temperature for 48 hours in a sealed container.

  • Collect the drug-loaded crystals by centrifugation.

  • Wash the product with a small amount of fresh ethanol to remove surface-adsorbed drug.

  • Dry the drug-loaded this compound under vacuum at 40 °C for 12 hours.

  • Quantify the drug loading using TGA, by comparing the weight loss profile of the drug-loaded sample with that of the empty this compound.

In Vitro Drug Release Procedure:

  • Disperse 20 mg of the drug-loaded this compound in 10 mL of PBS (pH 7.4) in a sealed vial.

  • Place the vial in a shaking incubator at 37 °C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96 hours), withdraw 1 mL of the supernatant after centrifugation.

  • Replace the withdrawn volume with 1 mL of fresh PBS to maintain a constant volume.

  • Determine the concentration of ibuprofen in the withdrawn supernatant using a UV-Vis spectrophotometer at a wavelength of approximately 222 nm.

  • Calculate the cumulative percentage of drug released over time.

IV. Visualizations

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Product Isolation & Purification Fe_Salt Ferric Salt (FeCl₃·6H₂O or Fe(NO₃)₃·9H₂O) Solution_A Ferric Salt Solution Fe_Salt->Solution_A dissolve in Formic_Acid Formic Acid (HCOOH) Solution_B Formic Acid Solution Formic_Acid->Solution_B dissolve in DI_Water1 Deionized Water DI_Water1->Solution_A DI_Water2 Deionized Water DI_Water2->Solution_B Mixing Mixing & Stirring (30 min) Solution_A->Mixing Solution_B->Mixing Autoclave Teflon-lined Autoclave Mixing->Autoclave Heating Heating (140°C, 24h) Autoclave->Heating Cooling Cooling to RT Heating->Cooling Filtration Centrifugation/ Filtration Cooling->Filtration Washing_H2O Washing with H₂O Filtration->Washing_H2O Washing_EtOH Washing with Ethanol Washing_H2O->Washing_EtOH Drying Drying (80°C, 12h) Washing_EtOH->Drying Final_Product This compound Crystals Drying->Final_Product Drug_Release_Pathway cluster_carrier Drug Carrier System cluster_environment Physiological Environment (in vitro) Drug_Loaded_MOF Drug-Loaded This compound Diffusion Diffusion-controlled Release Drug_Loaded_MOF->Diffusion PBS PBS Buffer (pH 7.4, 37°C) PBS->Diffusion Released_Drug Released Drug in Solution Diffusion->Released_Drug Uptake Cellular Uptake (Target Site) Released_Drug->Uptake

References

Application Notes and Protocols: Solvothermal Synthesis of Iron-Based Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solvothermal synthesis of several key iron-based Metal-Organic Frameworks (MOFs). The information is intended to guide researchers in the successful synthesis, characterization, and application of these versatile materials, particularly in the field of drug delivery.

Introduction to Iron-Based MOFs

Iron-based MOFs are a subclass of coordination polymers constructed from iron-containing secondary building units (SBUs) and organic linkers. Their popularity in biomedical applications stems from their inherent biocompatibility, biodegradability, and the low toxicity of iron.[1][2] The solvothermal synthesis method is a widely employed technique for producing crystalline MOFs, involving the reaction of precursors in a sealed vessel at elevated temperatures and pressures.[3] This method allows for precise control over the size, morphology, and porosity of the resulting MOF crystals.

This document focuses on the synthesis and application of prominent iron-based MOFs, including the MIL (Materials of Institut Lavoisier) series (MIL-100, MIL-101, MIL-53, MIL-88) and Fe-BTC.

Quantitative Data Summary

The following tables summarize key quantitative data for various iron-based MOFs synthesized via solvothermal methods. These values can vary based on specific synthesis conditions.

Table 1: Physicochemical Properties of Selected Iron-Based MOFs

MOFLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
MIL-100(Fe) 1,3,5-Benzenetricarboxylic acid (H₃BTC)1300 - 1600[1]~1.22.5 - 2.9
MIL-101(Fe) Terephthalic acid (H₂BDC)~3100~1.62.9 and 3.4
MIL-53(Fe) Terephthalic acid (H₂BDC)~1500~0.70.85
MIL-88A(Fe) Fumaric acidVaries with synthesis conditionsVariesFlexible
Fe-BTC 1,3,5-Benzenetricarboxylic acid (H₃BTC)972 - 1500[2][4]0.7 - 1.4[4]~2.2[5]

Table 2: Drug Loading and Release Parameters for Iron-Based MOFs

MOFDrugDrug Loading Capacity (wt%)Release ConditionsKey Findings
MIL-100(Fe) Prednisolone Phosphate~30[6]PBS (pH 7.4), 37 °CSustained release over 48 hours.[6]
MIL-101(Fe) Ibuprofen~20Simulated Body Fluid-
MIL-53(Fe) Ibuprofen37[7]PBS (pH 7.4), 37 °CFaster release compared to MIL-88B.[7]
MIL-88B(Fe) Ibuprofen19.5[7]PBS (pH 7.4), 37 °CSlower, more controlled release.[7]
Fe-BTC Doxorubicinup to 67%[2]PBS (pH 7.4), 37 °CHigh loading capacity.[2]

Experimental Protocols

General Solvothermal Synthesis Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of iron-based MOFs.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Activation Metal_Salt Iron Salt (e.g., FeCl₃·6H₂O) Mixing Dissolve & Mix Metal_Salt->Mixing Organic_Linker Organic Linker (e.g., H₂BDC) Organic_Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Autoclave Transfer to Teflon-lined Autoclave Mixing->Autoclave Homogeneous Solution Heating Heat in Oven (e.g., 110-150°C, 12-24h) Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Crystallization Washing Wash with Solvent (e.g., DMF, Ethanol) Cooling->Washing Drying Dry in Vacuum Oven Washing->Drying Activation Activate (Heat under Vacuum) Drying->Activation Product Crystalline MOF Powder Activation->Product

Caption: General workflow for solvothermal synthesis of iron-based MOFs.

Detailed Protocol: Solvothermal Synthesis of MIL-101(Fe)

This protocol is adapted from established literature procedures.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a beaker, dissolve 1.35 g of FeCl₃·6H₂O and 0.83 g of H₂BDC in 30 mL of DMF.

  • Stir the mixture at room temperature for 30 minutes to ensure complete dissolution of the precursors.

  • Transfer the resulting solution into a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 110 °C for 20 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting orange powder by centrifugation.

  • Wash the product three times with fresh DMF to remove any unreacted precursors.

  • Subsequently, wash the product three times with ethanol.

  • Dry the purified MIL-101(Fe) powder in a vacuum oven at 150 °C for 12 hours to activate the material by removing the solvent molecules from the pores.

Detailed Protocol: Solvothermal Synthesis of Fe-BTC

This protocol provides a general method for the synthesis of Fe-BTC.

Materials:

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC, trimesic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Dissolve a specific molar ratio of Fe(NO₃)₃·9H₂O and H₃BTC in a mixture of DMF, ethanol, and deionized water. A common solvent ratio is 1:1:1.

  • Stir the solution until all solids are dissolved.

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the autoclave in an oven at a temperature between 100-150 °C for 12-24 hours.

  • After cooling to room temperature, collect the solid product by centrifugation.

  • Wash the product repeatedly with DMF and ethanol to remove impurities.

  • Dry the final Fe-BTC product under vacuum at an elevated temperature to ensure the removal of guest solvent molecules.

Application in Drug Delivery

Iron-based MOFs are extensively explored as carriers for drug delivery due to their high porosity and biocompatibility. The drug molecules are typically loaded into the pores of the MOF, and their release can be triggered by changes in the physiological environment, such as pH, or by the gradual degradation of the MOF structure.[8]

Drug Loading and Release Workflow

The following diagram outlines the typical workflow for drug loading into and release from iron-based MOFs.

G cluster_loading Drug Loading cluster_separation Separation & Washing cluster_release Drug Release Activated_MOF Activated MOF Powder Incubation Incubate & Stir (e.g., 24h, RT) Activated_MOF->Incubation Drug_Solution Drug Solution Drug_Solution->Incubation Centrifugation Centrifuge Incubation->Centrifugation Drug Encapsulation Washing Wash to remove unbound drug Centrifugation->Washing Drying Dry under vacuum Washing->Drying Drug_Loaded_MOF Drug-Loaded MOF Drying->Drug_Loaded_MOF Release_Medium Incubate in Release Medium (e.g., PBS, 37°C) Sampling Collect Aliquots at time intervals Release_Medium->Sampling Analysis Analyze Drug Concentration (e.g., HPLC, UV-Vis) Sampling->Analysis Release_Profile Drug Release Profile Analysis->Release_Profile Drug_Loaded_MOF->Release_Medium

Caption: Workflow for drug loading and in vitro release studies.

Mechanism of Drug Release: MOF Degradation

For many iron-based MOFs, a primary mechanism of drug release in a physiological environment is the degradation of the MOF framework. This process involves the breakdown of the coordination bonds between the iron clusters and the organic linkers, leading to the release of the encapsulated drug molecules.

G Drug_Loaded_MOF Drug-Loaded MOF (Stable in Dry State) Physiological_Environment Introduction to Physiological Environment (e.g., PBS, pH 7.4) Drug_Loaded_MOF->Physiological_Environment MOF_Degradation MOF Framework Degradation Physiological_Environment->MOF_Degradation Hydrolysis of Coordination Bonds Drug_Release Drug Molecule Release MOF_Degradation->Drug_Release Linker_Release Organic Linker Release MOF_Degradation->Linker_Release Iron_Ion_Release Iron Ion Release MOF_Degradation->Iron_Ion_Release

Caption: Logical diagram of drug release via MOF degradation.

Characterization of Iron-Based MOFs

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the iron-based MOFs.

Table 3: Key Characterization Techniques

TechniquePurposeExpected Outcome for Crystalline MOFs
Powder X-ray Diffraction (PXRD) To determine the crystalline structure and phase purity.A diffraction pattern with sharp peaks corresponding to the specific MOF structure.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume.High surface area and significant pore volume, characteristic of porous materials.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and solvent content.A weight loss profile indicating the removal of solvent molecules and the decomposition temperature of the framework.
Scanning Electron Microscopy (SEM) To observe the morphology and particle size of the crystals.Well-defined crystal morphologies (e.g., octahedral for MIL-101, rod-like for MIL-88A).[9]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups of the organic linker and confirm coordination.Characteristic peaks of the organic linker and shifts upon coordination to the metal center.

These application notes and protocols provide a foundational guide for the solvothermal synthesis and application of iron-based MOFs. Researchers are encouraged to consult the primary literature for more specific details and variations on these methods.

References

Application Notes and Protocols for Ferric Formate as a Precursor for Iron Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron oxide nanoparticles (IONPs) are at the forefront of nanomedicine due to their unique superparamagnetic properties, biocompatibility, and potential for targeted drug delivery and therapeutic applications. The choice of the iron precursor is a critical parameter that dictates the physicochemical properties of the resulting nanoparticles. Ferric formate (B1220265), an iron (III) salt of formic acid, presents itself as a viable and cost-effective precursor for the synthesis of IONPs. Its thermal decomposition offers a route to produce iron oxide nanoparticles with potential applications in drug delivery systems. These application notes provide detailed protocols for the synthesis of IONPs using ferric formate, their subsequent loading with the chemotherapeutic drug doxorubicin (B1662922), and an overview of their potential mechanism of action in cancer therapy through the induction of ferroptosis.

Experimental Protocols

Protocol 1: Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of this compound

This protocol describes the synthesis of iron oxide nanoparticles by the thermal decomposition of this compound in a high-boiling point solvent, adapted from methods used for other iron carboxylates.

Materials:

Procedure:

  • Reaction Setup: In a 100 mL three-neck flask, combine this compound (e.g., 2 mmol), 1-octadecene (20 mL), oleic acid (e.g., 6 mmol), and oleylamine (e.g., 6 mmol).

  • Degassing: Equip the flask with a condenser and a magnetic stir bar. Connect the setup to a Schlenk line and degas the mixture by stirring under vacuum at 120°C for 1 hour to remove water and oxygen.

  • Inert Atmosphere: Switch the atmosphere to an inert gas (Argon or Nitrogen).

  • Thermal Decomposition: Heat the mixture to 200°C at a rate of 5°C/min and maintain for 30 minutes. Then, increase the temperature to 260°C and reflux for 1-2 hours. The color of the solution will turn black, indicating the formation of iron oxide nanoparticles.

  • Cooling and Purification: After the reaction, cool the mixture to room temperature.

  • Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles.

  • Separate the nanoparticles by centrifugation at 8000 rpm for 10 minutes. Discard the supernatant.

  • Wash the nanoparticle pellet by re-dispersing in hexane and precipitating with ethanol. Repeat this washing step three times.

  • After the final wash, dry the nanoparticle pellet under vacuum.

  • Storage: Disperse the dried nanoparticles in a suitable solvent like hexane or toluene (B28343) for storage.

Protocol 2: Doxorubicin Loading onto Iron Oxide Nanoparticles

This protocol outlines the procedure for loading the anticancer drug doxorubicin (DOX) onto the synthesized iron oxide nanoparticles.

Materials:

  • Iron oxide nanoparticles (synthesized as per Protocol 1)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Magnetic stirrer or sonicator

  • Centrifuge or magnetic separator

Procedure:

  • Nanoparticle Dispersion: Disperse the iron oxide nanoparticles in deionized water at a concentration of 1 mg/mL. Sonication may be required to achieve a uniform dispersion.

  • Drug Solution Preparation: Prepare a stock solution of doxorubicin in deionized water (e.g., 1 mg/mL).

  • Loading: Add the doxorubicin solution to the nanoparticle dispersion. A typical starting ratio is 1:5 (w/w) of DOX to nanoparticles.

  • Incubation: Stir the mixture at room temperature in the dark for 24 hours to allow for efficient drug loading. The loading is primarily driven by electrostatic interactions between the negatively charged nanoparticle surface (due to oleic acid capping) and the positively charged amine group of doxorubicin.

  • Separation of Unbound Drug: After incubation, separate the doxorubicin-loaded nanoparticles from the solution containing unbound drug. This can be achieved by centrifugation at high speed (e.g., 15000 rpm for 30 minutes) or by using a magnetic separator.

  • Washing: Wash the pellet of DOX-loaded nanoparticles with deionized water to remove any loosely bound drug. Repeat the separation and washing steps twice.

  • Quantification of Loaded Drug: To determine the amount of loaded doxorubicin, measure the concentration of free DOX in the supernatant and washing solutions using a UV-Vis spectrophotometer (at 480 nm). The drug loading capacity can be calculated using the following formula:

    Drug Loading Capacity (µg/mg) = (Initial amount of DOX - Amount of DOX in supernatant and washes) / Amount of nanoparticles

  • Storage: Lyophilize the final DOX-loaded nanoparticle product for long-term storage or re-disperse in a suitable buffer for immediate use.

Data Presentation

The following tables summarize expected quantitative data for iron oxide nanoparticles synthesized via thermal decomposition and their drug loading characteristics. The data presented are illustrative and based on typical results obtained for IONPs synthesized from iron carboxylate precursors. Actual results for a this compound precursor may vary.

Table 1: Physicochemical Properties of Iron Oxide Nanoparticles

ParameterExpected RangeCharacterization Technique
Particle Size (Core Diameter) 5 - 30 nmTransmission Electron Microscopy (TEM)
Hydrodynamic Diameter 50 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -20 to -50 mV (in neutral pH)Zetasizer
Crystalline Phase Magnetite (Fe₃O₄) or Maghemite (γ-Fe₂O₃)X-ray Diffraction (XRD)

Table 2: Doxorubicin Loading and Release Characteristics

ParameterExpected ValuesConditions
Drug Loading Capacity 50 - 200 µg DOX / mg IONPspH 7.4, 24h incubation
Encapsulation Efficiency 60 - 90%-
In Vitro Release (24h) ~20%pH 7.4 (physiological)
In Vitro Release (24h) ~60%pH 5.0 (endosomal/lysosomal)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of IONPs cluster_loading Drug Loading cluster_characterization Characterization s1 Mixing Precursors (this compound, Solvent, Surfactants) s2 Degassing (120°C, 1h, vacuum) s1->s2 s3 Thermal Decomposition (260°C, 1-2h, Inert Atm.) s2->s3 s4 Precipitation & Washing (Ethanol/Hexane) s3->s4 s5 Drying & Dispersion s4->s5 l1 Dispersion of IONPs s5->l1 c1 TEM, DLS, XRD, Zeta Potential s5->c1 l2 Addition of Doxorubicin l1->l2 l3 Incubation (24h, RT) l2->l3 l4 Separation & Washing l3->l4 l5 Quantification l4->l5 l5->c1

Caption: Workflow for the synthesis and drug loading of iron oxide nanoparticles.

Signaling Pathway: Iron Oxide Nanoparticle-Induced Ferroptosis

Iron oxide nanoparticles can induce a form of programmed cell death known as ferroptosis, particularly in cancer cells. This process is iron-dependent and is characterized by the accumulation of lipid peroxides.

ferroptosis_pathway cluster_cell Cancer Cell IONP Iron Oxide Nanoparticles Endocytosis Endocytosis IONP->Endocytosis Lysosome Lysosome (Acidic pH) Endocytosis->Lysosome Fe_ions Fe²⁺ / Fe³⁺ Ions Lysosome->Fe_ions Degradation Fenton Fenton Reaction Fe_ions->Fenton SystemXc System Xc⁻ Fe_ions->SystemXc Inhibits GPX4 GPX4 Fe_ions->GPX4 Inhibits ROS Reactive Oxygen Species (ROS)↑ Fenton->ROS Lipid_perox Lipid Peroxidation↑ ROS->Lipid_perox Ferroptosis Ferroptosis (Cell Death) Lipid_perox->Ferroptosis Antioxidant_defense Antioxidant Defense SystemXc->Antioxidant_defense Cystine uptake for Glutathione synthesis GPX4->Antioxidant_defense Reduces lipid peroxides Antioxidant_defense->Lipid_perox Inhibits

Caption: IONP-induced ferroptosis pathway in cancer cells.

Application Notes and Protocols for the Synthesis of Magnetic Nanoparticles Using Ferric Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and generalized protocols for the synthesis of magnetic iron oxide nanoparticles (IONPs) utilizing ferric formate (B1220265) as a precursor. While specific literature on the use of ferric formate for nanoparticle synthesis is limited, this document extrapolates from established thermal decomposition methods for other iron carboxylates to provide a foundational experimental framework. The content is intended to guide researchers in developing precise methodologies for creating IONPs for applications in drug delivery and diagnostics.

Introduction to this compound in Nanoparticle Synthesis

Iron oxide nanoparticles are of significant interest in biomedicine due to their superparamagnetic properties, biocompatibility, and potential for surface functionalization, making them ideal for targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][2][3] The synthesis of these nanoparticles can be achieved through various methods, including co-precipitation, hydrothermal synthesis, and thermal decomposition.[1]

Thermal decomposition of organometallic precursors, such as iron carboxylates, in high-boiling point organic solvents is a widely used method for producing monodisperse IONPs with controlled size and shape.[4][5] While iron oleate (B1233923) and acetylacetonate (B107027) are common precursors, this compound presents an alternative iron source. The thermal decomposition of iron(III) formate involves competitive reactions that can yield iron oxides. By carefully controlling the reaction conditions, it is possible to favor the formation of magnetic iron oxide nanoparticles.

Experimental Protocols

Due to the lack of specific published protocols for the synthesis of magnetic nanoparticles using this compound, the following is a generalized protocol based on the thermal decomposition of other iron carboxylates. Researchers should consider this as a starting point and optimize the parameters for their specific needs.

Materials and Equipment
  • Iron(III) formate (Fe(HCOO)₃): Precursor

  • Oleic acid: Surfactant to control particle growth and prevent aggregation

  • Oleylamine (B85491): Surfactant and reducing agent

  • 1-octadecene: High-boiling point solvent

  • Ethanol (B145695) and Acetone (B3395972): For washing and purification

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Condenser

  • Magnetic stirrer

  • Schlenk line or inert gas (Argon or Nitrogen) supply

  • Centrifuge

  • Transmission Electron Microscope (TEM): For size and morphology characterization

  • Vibrating Sample Magnetometer (VSM) or Superconducting Quantum Interference Device (SQUID): For magnetic property characterization[6]

  • X-ray Diffractometer (XRD): For crystal structure analysis

Generalized Synthesis Protocol

Objective: To synthesize oleic acid-capped magnetic iron oxide nanoparticles by thermal decomposition of this compound.

Procedure:

  • Reaction Setup: In a 100 mL three-neck flask, combine this compound (e.g., 2 mmol), oleic acid (e.g., 6 mmol), and oleylamine (e.g., 6 mmol) in 20 mL of 1-octadecene.

  • Inert Atmosphere: Attach the flask to a Schlenk line, evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen. Maintain a gentle flow of inert gas throughout the reaction.

  • Heating:

    • Heat the mixture to 120°C with vigorous magnetic stirring and hold for 30 minutes to ensure the precursor dissolves completely and to remove any residual water.

    • Increase the temperature to 200°C and maintain for 1-2 hours.

    • Further ramp the temperature to a reflux temperature of approximately 320°C at a controlled rate (e.g., 3-5°C/min).

    • Allow the reaction to reflux for 30-60 minutes. A color change to black indicates the formation of nanoparticles.

  • Cooling and Purification:

    • After the reflux period, turn off the heating and allow the solution to cool to room temperature.

    • Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles.

    • Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of hexane.

    • Repeat the precipitation and washing steps with ethanol at least two more times to remove excess surfactant and solvent.

    • Finally, wash the nanoparticles with acetone and dry them under vacuum.

Note: The size and shape of the resulting nanoparticles can be tuned by varying parameters such as the ratio of precursor to surfactants, the heating rate, and the reflux time.[5]

Data Presentation: Properties of Magnetic Nanoparticles

The following tables summarize typical quantitative data for iron oxide nanoparticles synthesized by thermal decomposition methods. While this data is not specific to a this compound precursor, it provides a benchmark for the expected properties of IONPs in a similar size range.

Table 1: Physicochemical Properties of Iron Oxide Nanoparticles

PropertyTypical Value RangeCharacterization Technique
Size (Diameter) 5 - 20 nmTEM
Shape Spherical, Cubic, etc.TEM, SEM
Crystal Structure Inverse Spinel (Magnetite/Maghemite)XRD
Zeta Potential -30 to +30 mV (surface coating dependent)Dynamic Light Scattering (DLS)

Table 2: Magnetic Properties of Superparamagnetic Iron Oxide Nanoparticles

Magnetic PropertyTypical Value RangeCharacterization Technique
Saturation Magnetization (Ms) 40 - 80 emu/gVSM, SQUID[7]
Coercivity (Hc) < 10 Oe (at room temp)VSM, SQUID
Remanence (Mr) Near zero (at room temp)VSM, SQUID
Blocking Temperature (TB) 20 - 150 K (size dependent)VSM, SQUID

Note: emu/g = electromagnetic units per gram. Oe = Oersted. The magnetic properties are highly dependent on the particle size and crystallinity.[8]

Application in Drug Delivery

Magnetic nanoparticles serve as promising carriers for targeted drug delivery.[9][10] The ability to guide these nanoparticles to a specific site in the body using an external magnetic field can enhance therapeutic efficacy and reduce systemic side effects.[11]

Workflow for Magnetic Nanoparticle-Based Drug Delivery

The general workflow for utilizing magnetic nanoparticles in a drug delivery system involves several key stages, from nanoparticle synthesis to in vivo application.

DrugDeliveryWorkflow cluster_synthesis Synthesis & Functionalization cluster_application Therapeutic Application Synthesis Nanoparticle Synthesis SurfaceMod Surface Modification Synthesis->SurfaceMod DrugLoad Drug Loading SurfaceMod->DrugLoad Administration Systemic Administration DrugLoad->Administration Targeting Magnetic Targeting Administration->Targeting Release Drug Release Targeting->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for magnetic nanoparticle-based drug delivery.

Signaling Pathway for Targeted Apoptosis Induction

In cancer therapy, magnetic nanoparticles can be functionalized with ligands that target specific receptors on cancer cells, such as death receptors (e.g., DR4/DR5), to induce apoptosis. An external magnetic field can be used to concentrate these functionalized nanoparticles at the tumor site, thereby enhancing the apoptotic signal.

ApoptosisPathway cluster_targeting Magnetic Targeting cluster_signaling Apoptosis Signaling MNP Magnetic Nanoparticle (Functionalized) Tumor Tumor Site MNP->Tumor Concentration MagField External Magnetic Field Receptor Death Receptor (e.g., DR4/DR5) Tumor->Receptor Binding Caspase8 Caspase-8 Activation Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Targeted apoptosis induction via magnetic nanoparticles.

Conclusion

The use of this compound as a precursor for the synthesis of magnetic iron oxide nanoparticles presents a potentially cost-effective and viable alternative to more commonly used iron sources. The generalized thermal decomposition protocol provided herein offers a foundational method for researchers to develop and optimize their synthesis processes. The successful production of IONPs with tailored physicochemical and magnetic properties will continue to advance their application in sophisticated drug delivery systems and other biomedical fields. Further research is warranted to establish specific protocols and fully characterize nanoparticles derived from this compound.

References

Application Notes and Protocols: Ferric Formate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ferric formate (B1220265) and its derivatives in various catalytic transformations. The information is intended to guide researchers in leveraging this cost-effective and environmentally benign iron source for developing novel synthetic methodologies and environmental remediation strategies.

Application Notes

Ferric formate serves as a versatile precursor for a range of iron-based catalysts and can also act as a catalyst in its own right. Its applications span oxidation, reduction, and cross-coupling reactions, making it a valuable tool in organic synthesis and environmental catalysis.

Oxidation Reactions

This compound and its derivatives are effective catalysts for various oxidation reactions, including the degradation of organic pollutants via Fenton-like mechanisms and the selective oxidation of alcohols.

a) Fenton-like Oxidation of Pollutants:

Iron-based materials are central to advanced oxidation processes, where they catalyze the decomposition of hydrogen peroxide to generate highly reactive hydroxyl radicals for water treatment. This compound can be used as a precursor to synthesize iron oxides that act as heterogeneous Fenton-like catalysts. These catalysts are advantageous as they can operate at a wider pH range compared to the classical Fenton reaction and are more easily recovered from the reaction mixture.

b) Alcohol Oxidation:

Iron complexes are utilized as substrate-selective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. This biomimetic approach often employs electron-transfer mediators to facilitate the reaction under mild conditions, using air as the ultimate oxidant.

Quantitative Data for Oxidation Reactions:

ApplicationCatalystSubstrateOxidantReaction ConditionsYield/Degradation %SelectivityReference
Formate OxidationFerrihydriteFormate (100 µM)H₂O₂ (10 mM)pH 4.0>80% oxidation in 0.5 h-
Alcohol OxidationIron(II) complexVarious primary and secondary alcoholsAirRoom TemperatureGood to excellent yieldsHigh for corresponding aldehyde/ketone
Cellulose to Formic AcidFeCl₃CelluloseO₂Acidic aqueous solution51.2% Formic Acid Yield-
CO₂ Hydrogenation to Formate

Iron-based catalysts, for which this compound can be a precursor, have shown remarkable activity in the hydrogenation of carbon dioxide to formate. This transformation is a key step in CO₂ utilization and the development of a sustainable chemical economy. The addition of Lewis acid co-catalysts can significantly enhance the catalytic activity.

Quantitative Data for CO₂ Hydrogenation:

Catalyst PrecursorCo-catalystTON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Yield (%)Reaction ConditionsReference
(ⁱᵖʳPNP)Fe(H)CO(BH₄)LiOTfup to 8,910~20,000-69 atm CO₂:H₂ (1:1), 80 °C, THF
Iron(II) carbonyl hydride complexesLewis Acidsup to ~60,000->9980 °C, 69 atm CO₂:H₂
Cross-Coupling Reactions

While direct use of this compound in cross-coupling is less common, iron-based catalysts, which can be synthesized from iron precursors like this compound, are gaining prominence as low-cost and less toxic alternatives to precious metal catalysts for C-C and C-heteroatom bond formation.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Derived Iron Oxide Catalyst

This protocol describes the synthesis of iron oxide nanoparticles from a this compound precursor, suitable for use in heterogeneous catalysis.

Materials:

Procedure:

  • Dissolve 1.08 g of ferric chloride hexahydrate (as a precursor to in situ generated this compound) and 0.46 g of trisodium (B8492382) citrate (B86180) in 40 mL of ethylene glycol with stirring.

  • Add 2.4 g of anhydrous sodium acetate to the solution and stir for 30 minutes.

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 200 °C and maintain for 12 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the black precipitate using a magnet and wash it several times with deionized water and ethanol.

  • Dry the resulting iron oxide nanoparticles in a vacuum oven at 60 °C for 6 hours.

Protocol 2: Catalytic Oxidation of Benzyl (B1604629) Alcohol

This protocol details the aerobic oxidation of benzyl alcohol to benzaldehyde (B42025) using an iron-based catalyst.

Materials:

  • Iron catalyst (e.g., from Protocol 1)

  • Benzyl alcohol

  • Toluene (B28343) (solvent)

  • Air or pure oxygen

Procedure:

  • To a round-bottom flask, add the iron catalyst (5 mol%).

  • Add benzyl alcohol (1 mmol) and toluene (5 mL).

  • Seal the flask with a septum and purge with air or oxygen for 5 minutes.

  • Maintain a positive pressure of air or oxygen using a balloon.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature and separate the catalyst using a magnet.

  • Isolate the product by removing the solvent under reduced pressure and purify by column chromatography if necessary.

Protocol 3: Fenton-like Degradation of Methylene (B1212753) Blue

This protocol outlines the degradation of a model organic pollutant, methylene blue, using a this compound-derived catalyst.

Materials:

  • Iron oxide catalyst (from Protocol 1)

  • Methylene blue solution (10 mg/L)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Deionized water

Procedure:

  • Prepare a 100 mL aqueous solution of methylene blue (10 mg/L).

  • Add 50 mg of the iron oxide catalyst to the solution.

  • Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.

  • Initiate the degradation reaction by adding 1 mL of H₂O₂ (30%) to the suspension.

  • Take aliquots of the solution at regular intervals, centrifuge to remove the catalyst, and analyze the concentration of methylene blue using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

Mandatory Visualizations

Catalytic Mechanisms and Workflows

Fenton_like_Mechanism Fe3 Fe(III)-surface Fe2 Fe(II)-surface Fe3->Fe2 Reduction Fe2->Fe3 Oxidation H2O2 H₂O₂ Fe2->H2O2 OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Decomposition Degradation Degradation Products OH_radical->Degradation Pollutant Organic Pollutant Pollutant->Degradation Oxidation by •OH

Caption: Fenton-like mechanism for pollutant degradation.

CO2_Hydrogenation_Cycle Fe_catalyst [Fe]-H CO2_adduct [Fe]-H(CO₂) Fe_catalyst->CO2_adduct + CO₂ Fe_formate [Fe]-OCHO CO2_adduct->Fe_formate Insertion H2_complex Fe Fe_formate->H2_complex + H₂ - HCOO⁻ H2_complex->Fe_catalyst Heterolytic cleavage

Caption: Simplified catalytic cycle for CO₂ hydrogenation to formate.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis synthesis Synthesis of Ferric Formate Derivative characterization Catalyst Characterization (XRD, SEM, etc.) synthesis->characterization setup Reaction Setup (Reactants, Solvent, Catalyst) characterization->setup reaction Reaction under Controlled Conditions setup->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring workup Work-up and Catalyst Recovery monitoring->workup purification Purification (e.g., Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for a catalytic study.

Ferric Formate as a Versatile Iron Source in Microbial Cultivation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ferric formate (B1220265) as a soluble and metabolically relevant source of iron for a variety of microbial studies. Iron is an indispensable micronutrient for most microorganisms, playing a critical role in fundamental cellular processes such as respiration, DNA synthesis, and various enzymatic reactions. Ferric formate, by providing both ferric iron (Fe³⁺) and a potential carbon and energy source in the form of formate, offers a unique tool for investigating microbial iron acquisition and metabolism, particularly in the context of dissimilatory iron reduction.

Introduction to this compound in Microbial Systems

Under aerobic and neutral pH conditions, the bioavailability of ferric iron is severely limited due to the formation of insoluble ferric hydroxides, with concentrations often falling below the 10⁻⁶ M required to sustain microbial growth[1][2]. To overcome this, microorganisms have evolved sophisticated strategies to acquire iron, including the secretion of high-affinity iron chelators known as siderophores and the enzymatic reduction of ferric to the more soluble ferrous (Fe²⁺) form[3][4].

This compound [Fe(HCOO)₃] serves as a soluble source of ferric iron. The formate anion can also act as an electron donor for certain microorganisms, particularly dissimilatory iron-reducing bacteria (DIRB), which couple the oxidation of organic compounds or H₂ to the reduction of Fe(III)[5][6]. This dual role makes this compound a valuable compound for studying the intricate relationship between carbon metabolism and iron respiration.

Key Applications in Microbial Studies

  • Cultivation of Dissimilatory Iron-Reducing Bacteria (DIRB): this compound can be used as a primary iron and electron donor source for cultivating DIRB such as Geobacter and Shewanella species.

  • Investigating Iron Uptake Mechanisms: By providing a soluble, non-siderophore-bound form of iron, this compound can be used to study alternative iron uptake pathways, including reductive iron uptake.

  • Comparative Studies of Iron Sources: this compound can be compared with other iron sources, such as ferric citrate (B86180), ferric chloride, and iron oxides, to elucidate microbial preferences and the efficiency of different iron acquisition strategies.

  • Studies on Formate Metabolism: The use of this compound allows for the investigation of formate oxidation pathways and their connection to energy conservation and biomass production in iron-reducing microorganisms.

Data Presentation: Comparative Microbial Growth

While direct comparative growth studies using this compound are limited in the literature, the following table summarizes quantitative data on the growth of relevant microorganisms using other iron sources and electron donors, which can serve as a benchmark for experiments with this compound.

MicroorganismElectron AcceptorElectron DonorGrowth Yield/RateReference
Shewanella oneidensisFerric citrateLactate0.520 x 10⁷ cells ml⁻¹ h⁻¹[5]
Shewanella oneidensisAmorphous Fe(III) oxyhydroxideLactate0.174 x 10⁷ cells ml⁻¹ h⁻¹[5]
Geobacter sulfurreducensFe(III) citrateAcetate (B1210297)Doubling time: 9.7 ± 0.2 h[7]
Geobacter sulfurreducensFe(III) citrateFormate (adapted)Doubling time: 17.3 ± 7.9 h[7]

Experimental Protocols

Preparation of Sterile this compound Stock Solution

Caution: Autoclaving iron solutions can lead to precipitation. Filter sterilization is the recommended method. Maintaining a slightly acidic pH is crucial for the stability of the this compound solution[8].

Materials:

  • This compound [Fe(HCOO)₃]

  • Anoxic, deionized water

  • Sterile, anaerobic serum bottles or vials

  • 0.22 µm sterile syringe filters

  • Nitrogen or Argon gas source

  • Sterile syringes and needles

Protocol:

  • Inside an anaerobic chamber or under a continuous stream of nitrogen or argon gas, weigh out the desired amount of this compound. To prepare a 100 mM stock solution, dissolve 1.91 g of this compound in 100 mL of anoxic, deionized water.

  • Stir the solution until the this compound is completely dissolved. The solution should have a reddish-yellow color.

  • Adjust the pH of the solution to approximately 6.0 with sterile, anoxic solutions of HCl or NaOH to enhance stability and prevent precipitation.

  • Aseptically draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filter-sterilize the this compound solution into a sterile, anaerobic serum bottle or vial.

  • Seal the bottle or vial with a sterile butyl rubber stopper and an aluminum crimp seal.

  • Store the stock solution in the dark at 4°C.

Cultivation of Dissimilatory Iron-Reducing Bacteria (e.g., Geobacter sulfurreducens) with this compound

This protocol is adapted from methods for cultivating Geobacter sulfurreducens with other electron donors and acceptors[9][10].

Materials:

  • Geobacter sulfurreducens culture

  • Anaerobic pressure tubes or serum bottles

  • Sterile, anaerobic basal medium (e.g., NBAF medium without acetate and fumarate)

  • Sterile 1 M sodium formate stock solution (filter-sterilized)

  • Sterile 100 mM this compound stock solution (prepared as in Protocol 4.1)

  • Nitrogen/Carbon Dioxide (80:20) gas mixture

Protocol:

  • Prepare the anaerobic basal medium according to standard laboratory procedures, ensuring it is thoroughly deoxygenated by sparging with the N₂/CO₂ gas mixture[6][11][12][13].

  • Dispense the desired volume of the basal medium into anaerobic pressure tubes or serum bottles.

  • Seal the tubes/bottles with butyl rubber stoppers and aluminum crimp seals.

  • Autoclave the sealed tubes/bottles of medium.

  • Allow the medium to cool to room temperature.

  • Aseptically add the sterile sodium formate stock solution to a final concentration of 10-20 mM.

  • Aseptically add the sterile this compound stock solution to a final concentration of 10-20 mM Fe(III). Note that this will also add formate to the medium.

  • Inoculate the medium with a 5-10% (v/v) inoculum of an actively growing Geobacter sulfurreducens culture.

  • Incubate the cultures at 30°C in the dark.

  • Monitor growth by measuring the increase in optical density at 600 nm (OD₆₀₀) and/or by quantifying the production of Fe(II) using the ferrozine (B1204870) assay.

Ferrozine Assay for Fe(II) Quantification

This assay is used to measure the concentration of ferrous iron (Fe²⁺) produced from the microbial reduction of ferric iron (Fe³⁺).

Materials:

  • Ferrozine solution (e.g., 1 g/L in a suitable buffer)

  • Hydroxylamine hydrochloride solution (as a reducing agent for total iron measurement, if desired)

  • Acetate buffer (e.g., 1 M, pH 7)

  • Spectrophotometer and cuvettes

  • Microcentrifuge tubes

Protocol:

  • At desired time points, collect a sample (e.g., 100 µL) from the microbial culture.

  • Immediately add the sample to a microcentrifuge tube containing a known volume of HCl (e.g., 900 µL of 0.5 M HCl) to dissolve any precipitated iron minerals and stop microbial activity.

  • Vortex the tube and centrifuge to pellet the cells.

  • Transfer a known volume of the supernatant to a new tube.

  • Add acetate buffer to the supernatant.

  • Add the ferrozine solution and mix. A purple color will develop in the presence of Fe(II).

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 562 nm.

  • Calculate the Fe(II) concentration based on a standard curve prepared with known concentrations of a ferrous iron salt (e.g., ferrous ammonium (B1175870) sulfate).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis A Prepare Anaerobic Basal Medium D Combine Medium, This compound, and Formate A->D B Prepare Sterile This compound Stock B->D C Prepare Sterile Formate Stock C->D E Inoculate with Microorganism D->E F Incubate under Anaerobic Conditions E->F G Monitor Growth (OD600) F->G H Measure Fe(II) Production (Ferrozine Assay) F->H I Analyze Metabolites (e.g., HPLC) F->I

Experimental workflow for microbial cultivation with this compound.

Dissimilatory_Iron_Reduction cluster_cell Bacterial Cell cluster_membrane Cell Membrane ETC Electron Transport Chain Ferric_Iron Ferric Iron (Fe3+) ETC->Ferric_Iron Reduces Formate_Dehydrogenase Formate Dehydrogenase CO2 CO2 Formate_Dehydrogenase->CO2 e- e- Formate_Dehydrogenase->e- H+ 2H+ Formate_Dehydrogenase->H+ e-->ETC Formate Formate (HCOO-) Formate->Formate_Dehydrogenase Enters Cell Ferrous_Iron Ferrous Iron (Fe2+) Ferric_Iron->Ferrous_Iron

Simplified pathway of dissimilatory iron reduction with formate.

Troubleshooting

  • Precipitation in Stock Solution or Media:

    • Cause: pH is too high, or the solution was autoclaved.

    • Solution: Ensure the stock solution is slightly acidic (pH ~6.0). Always filter-sterilize this compound solutions. Prepare concentrated stock solutions and add them to the final medium just before use to minimize the time at neutral pH.

  • No Microbial Growth:

    • Cause: The organism cannot utilize formate as an electron donor or this compound as an iron source. The concentration of this compound may be toxic.

    • Solution: Verify the metabolic capabilities of your microorganism. Include a positive control with a known utilizable iron and electron source (e.g., ferric citrate and acetate). Perform a dose-response experiment to determine the optimal and inhibitory concentrations of this compound.

  • Inconsistent Fe(II) Measurements:

    • Cause: Oxidation of Fe(II) by residual oxygen in the medium or during sampling. Incomplete dissolution of precipitated iron minerals.

    • Solution: Ensure strict anaerobic techniques throughout the experiment. When sampling, immediately fix the sample in acid to preserve the Fe(II) state. Ensure the acid concentration and incubation time are sufficient to dissolve all iron precipitates before the assay.

By following these guidelines and protocols, researchers can effectively employ this compound as a valuable tool to explore the fascinating world of microbial iron metabolism.

References

Application Note & Protocol: Preparation of Ferric Formate Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of ferric formate (B1220265), Fe(HCOO)₃. The primary method described is a controlled precipitation reaction involving an iron(III) salt and a formate source. Maintaining an acidic environment is critical for stabilizing the iron(III) oxidation state and ensuring product purity by preventing the formation of iron hydroxides.[1] The protocol includes reagent specifications, step-by-step instructions, and post-synthesis processing. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the experimental process.

Introduction

Ferric formate is an iron(III) coordination compound where the central ferric ion is coordinated with formate ions (HCOO⁻).[1] These compounds are significant as precursors in various chemical reactions and for the synthesis of more complex structures like metal-organic frameworks (MOFs).[1] In pharmaceutical and drug development contexts, iron compounds are essential for addressing iron deficiency anemia. The controlled synthesis of specific iron complexes like this compound is crucial for ensuring bioavailability and stability in potential therapeutic formulations.[2] This protocol details a reproducible solution-based method for preparing this compound with high purity.[1]

Experimental Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound via the controlled precipitation method.

ParameterValue / RangeNotes
Reagents
Iron(III) PrecursorIron(III) Chloride HexahydrateA common, soluble iron(III) salt.
Formate SourceSodium FormateProvides the formate ligands for the complex.
Reaction Conditions
pH3.5 – 4.0Crucial for stabilizing the Fe³⁺ ion and preventing hydrolysis into iron hydroxides.[1]
AtmosphereInert (e.g., Nitrogen)Recommended to prevent any potential unwanted oxidation or side reactions.[1]
Post-Synthesis Processing
Drying Temperature40°CFor vacuum drying of the final product.[1]
Drying Duration24 hoursTo ensure complete removal of solvents.[1]

Experimental Protocol: Controlled Precipitation Method

This protocol is based on the reaction of an iron(III) salt with a formate source in a controlled acidic environment.[1]

3.1 Materials and Reagents

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium formate (NaHCO₂)

  • Deionized water

  • Dilute Hydrochloric Acid (HCl) for pH adjustment

  • Dilute Sodium Hydroxide (B78521) (NaOH) for pH adjustment

  • Ethanol (B145695)

  • Nitrogen gas supply

3.2 Equipment

  • Reaction vessel (e.g., three-neck flask)

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • pH meter

  • Centrifuge and centrifuge tubes

  • Vacuum oven or desiccator

3.3 Procedure

  • Preparation of Precursor Solution: Dissolve iron(III) chloride hexahydrate in deionized water in the reaction vessel.

  • Establish Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert environment. This helps to prevent potential side reactions.[1]

  • Reaction: While stirring, add the sodium formate solution dropwise to the iron(III) chloride solution using a dropping funnel.

  • pH Control and Precipitation: Continuously monitor the pH of the solution. Carefully adjust the pH to a range of 3.5–4.0 using dilute HCl or NaOH.[1] Maintaining this acidic condition is essential to keep the ferric ions soluble and prevent their precipitation as iron hydroxides, which would contaminate the final product.[1] A precipitate of this compound will form.

  • Separation: Once the reaction is complete, separate the precipitate from the solution by centrifugation.

  • Washing: Wash the collected precipitate with ethanol to remove any unreacted reagents and byproducts. This compound is only very slightly soluble in alcohol.[1][3]

  • Drying: Dry the purified this compound precipitate under vacuum at 40°C for 24 hours to obtain a fine powder.[1]

Alternative Synthesis Method

An alternative approach involves the reaction of freshly precipitated ferric hydroxide with formic acid.[1][4]

  • Prepare ferric hydroxide by reacting ferric nitrate (B79036) with ammonium (B1175870) hydroxide.[4]

  • Isolate the ferric hydroxide precipitate.

  • Dissolve the freshly prepared ferric hydroxide in an excess of formic acid.[4]

  • Induce crystallization by evaporating the solution in a vacuum at approximately 35°C.[4]

  • Wash the resulting crystals with a water-ethanol mixture and dry them in a desiccator.[4]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the controlled precipitation protocol for preparing this compound solution.

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing A Dissolve FeCl₃·6H₂O in Deionized Water C Combine Solutions (Dropwise Addition) under N₂ Atmosphere A->C B Prepare Sodium Formate Solution B->C D Adjust & Maintain pH at 3.5 - 4.0 C->D E This compound Precipitation D->E F Separate Precipitate (Centrifugation) E->F G Wash with Ethanol F->G H Dry under Vacuum (40°C, 24h) G->H I Final Product: Pure this compound H->I

Caption: Workflow for this compound Synthesis.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Structural Characterization of Ferric Formate (B1220265) Using X-ray Diffraction (XRD)

Abstract

Ferric formate, an iron(III) salt of formic acid, is a metal-organic framework (MOF) precursor with significant applications in materials science and catalysis. Its structural integrity, crystal phase, and purity are critical parameters that dictate its performance. X-ray Diffraction (XRD) is an essential, non-destructive analytical technique for the detailed characterization of its crystalline structure. This document provides a comprehensive overview, experimental protocol, and data interpretation guidelines for the characterization of this compound using XRD.

Introduction

This compound, Fe(HCOO)₃, is a coordination compound where ferric ions (Fe³⁺) are linked by formate ligands. These structures often form three-dimensional frameworks where the Fe³⁺ cations are octahedrally coordinated by six oxygen atoms from the bridging formate groups.[1] The precise atomic arrangement, crystal phase, and crystallite size are crucial for its application, for instance, as a precursor in the synthesis of advanced materials or in drug delivery systems. X-ray Diffraction (XRD) provides invaluable information on the long-range crystallographic order, allowing for phase identification, determination of lattice parameters, and assessment of sample purity.

Principle of X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms, the scattered waves interfere constructively in specific directions, governed by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern of X-ray intensity versus the scattering angle (2θ) is a unique fingerprint of the crystalline phase. Analysis of this pattern allows for the identification of the crystal structure and the measurement of its unit cell dimensions. For novel or complex materials like MOFs, comparing the experimental pattern to simulated patterns from known crystal structures is a common practice for confirmation.[2]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

This protocol outlines the standard procedure for analyzing a powdered sample of this compound.

3.1. Sample Preparation

  • Grinding: Gently grind the this compound sample into a fine, homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites, which is crucial for obtaining accurate and representative diffraction data.

  • Sample Holder: Pack the fine powder into a sample holder. Common types include zero-background holders (e.g., single-crystal silicon) to minimize signal interference from the holder itself, or a standard back-fill aluminum holder.

  • Surface Mounting: Ensure the powder surface is flat and level with the surface of the sample holder. This is critical for accurate peak position determination. Use a flat edge, such as a glass slide, to gently press and level the powder surface.

3.2. Instrument Setup and Data Collection

  • Instrument: Utilize a powder X-ray diffractometer equipped with a common X-ray source, such as Copper (Cu-Kα, λ ≈ 1.54 Å).

  • Geometry: Set the diffractometer to a Bragg-Brentano θ-2θ geometry.

  • Voltage and Current: Set the X-ray tube voltage and current to appropriate values for the source (e.g., 40 kV and 40 mA for a Cu source).

  • Scan Range: Collect the diffraction pattern over a 2θ range relevant for this compound and related MOFs, typically from 5° to 60°.

  • Step Size and Dwell Time: Use a step size of ~0.02° and a dwell time of 0.5-2 seconds per step, depending on the sample crystallinity and desired signal-to-noise ratio.

  • Sample Rotation: If available, rotate the sample during data collection to further improve particle statistics and minimize preferred orientation effects.

3.3. Data Analysis

  • Phase Identification: The collected XRD pattern should be compared against standard diffraction databases (e.g., ICDD PDF) to identify the crystalline phases present. For this compound, specific phases may be identified by their characteristic diffraction peaks.

  • Rietveld Refinement: For detailed structural analysis, perform Rietveld refinement on the diffraction data. This method fits a calculated diffraction pattern based on a known crystal structure model to the experimental data, allowing for the precise determination of lattice parameters.

  • Crystallite Size Estimation: The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (Kλ) / (β cosθ) Where K is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Data Presentation

Quantitative data derived from the XRD analysis of iron formates provides critical structural information. The table below summarizes typical crystallographic data for iron formate-containing structures.

ParameterTypical ValueSource
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Fe(III)-O Bond Length ~2.00-2.01 Å[1][3]
Fe(II)-O Bond Length ~2.12 Å (in mixed-valence frameworks)[3]
Coordination Fe³⁺ octahedrally coordinated by six O atoms[1]
Ligand Bridging Formate ligands in an anti-anti bridging mode[1]

Note: The specific lattice parameters (a, b, c, β) can vary depending on the exact composition, hydration state, and presence of other ions in the framework.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the characterization of this compound, from synthesis to final data analysis.

XRD_Workflow cluster_synthesis Material Preparation cluster_analysis XRD Analysis cluster_interpretation Data Interpretation synthesis This compound Synthesis prep Sample Grinding & Mounting synthesis->prep collect Data Collection (Diffractometer) prep->collect Instrument Loading process Data Processing (Background Subtraction) collect->process phase_id Phase Identification process->phase_id refine Rietveld Refinement phase_id->refine report Structure & Property Report refine->report

Caption: Workflow for this compound XRD Characterization.

Logical Relationship Diagram

This diagram shows the role of this compound as a precursor in the development of a MOF-based drug delivery system, a key application area for the target audience.

MOF_Drug_Delivery cluster_material Material Synthesis & Characterization cluster_application Drug Delivery Application A This compound (Precursor) B MOF Synthesis (e.g., Solvothermal) A->B Reactant C Structural Verification (XRD, etc.) B->C Verification D Porous MOF Framework C->D Validated Material E Drug Loading D->E Encapsulation F Drug Delivery Vehicle E->F G Controlled Release (e.g., pH-triggered) F->G In Target Environment

Caption: this compound in MOF-based Drug Delivery.

References

Application Notes and Protocols for SEM Analysis of Ferric Formate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferric formate (B1220265), an iron(III) salt of formic acid, is a metal-organic framework (MOF) precursor with applications in materials science, catalysis, and as a precursor for iron-based nanoparticles. Accurate characterization of its morphology, particle size distribution, and surface features is crucial for its application in these fields. Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the microstructure of materials at high resolution. However, the quality of SEM images is highly dependent on proper sample preparation. Ferric formate is a non-conductive powder, which necessitates specific preparation steps to avoid charging artifacts and to obtain high-quality, high-resolution images.

These application notes provide detailed protocols for the synthesis of this compound powder and its subsequent preparation for SEM analysis. The protocols are designed for researchers, scientists, and drug development professionals who require reliable and reproducible methods for characterizing this material.

Experimental Protocols

Synthesis of this compound Powder

This protocol details the synthesis of this compound via a controlled precipitation reaction. Maintaining an acidic pH is crucial to prevent the formation of ferric hydroxide (B78521) impurities.[1]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium formate (HCOONa)

  • Deionized water

  • Ethanol (B145695)

  • Dilute hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve ferric chloride hexahydrate in deionized water to create a 0.5 M solution.

    • Dissolve sodium formate in deionized water to create a 1.5 M solution.

  • Precipitation:

    • Under constant stirring, slowly add the sodium formate solution dropwise to the ferric chloride solution.

    • Monitor the pH of the mixture and maintain it between 3.5 and 4.0 using dilute HCl or NaOH.[1] An acidic environment is essential to stabilize the this compound complex and prevent the precipitation of iron hydroxides.[1]

  • Aging:

    • Continue stirring the mixture at room temperature for 1 hour to allow for the complete precipitation of this compound.

  • Washing:

    • Centrifuge the suspension to separate the this compound precipitate.

    • Discard the supernatant and resuspend the precipitate in deionized water. Centrifuge again and discard the supernatant.

    • Repeat the washing step with ethanol to remove any remaining water and organic impurities.

  • Drying:

    • Dry the final precipitate in a vacuum oven at 40°C for 24 hours to obtain a fine, crystalline powder of this compound.[1]

Sample Preparation for SEM Analysis

This protocol outlines the steps for mounting and coating the synthesized this compound powder for SEM imaging.

Materials:

  • Synthesized this compound powder

  • SEM stubs (aluminum)

  • Double-sided conductive carbon tape

  • Spatula

  • Choice of dispersion solvent (e.g., isopropanol, ethanol)

  • Pipette or dropper

  • Sputter coater with a suitable target (e.g., gold-palladium)

  • Compressed air or nitrogen

Procedure:

  • Mounting the Sample:

    • Dry Method:

      • Place a piece of double-sided conductive carbon tape onto the surface of an aluminum SEM stub.

      • Using a clean spatula, place a small amount of the this compound powder onto the carbon tape.

      • Gently press the powder onto the tape to ensure good adhesion.

      • Turn the stub on its side and gently tap it to remove any loose powder.

      • Use a gentle stream of compressed air or nitrogen to blow away any remaining loose particles.

    • Wet Dispersion Method (for improved particle separation):

      • Place a small amount of this compound powder into a vial.

      • Add a few drops of a volatile dispersion solvent (see Table 2 for solvent comparison) and briefly sonicate to create a dilute, homogenous suspension.

      • Using a pipette, drop a small amount of the suspension onto the carbon tape-covered SEM stub.

      • Allow the solvent to fully evaporate in a dust-free environment.

  • Sputter Coating:

    • Since this compound is non-conductive, a thin layer of a conductive material must be applied to prevent charging under the electron beam.

    • Place the mounted sample into a sputter coater.

    • Coat the sample with a thin layer of a conductive metal, such as gold-palladium. Refer to Table 3 for recommended sputter coating parameters.

    • The coated sample is now ready for SEM analysis.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Chemical Formula Fe(HCOO)₃
Molecular Weight 190.90 g/mol
Appearance Red-yellow crystalline powder
Crystal Structure Often forms a 3D framework structure
Coordination Geometry Fe³⁺ octahedrally coordinated by six oxygen atoms from formate ligands

Data sourced from publicly available chemical databases.

Table 2: Comparison of Dispersion Solvents for SEM Sample Preparation of MOFs
SolventVolatilityPolarityExpected Dispersion QualityNotes
Isopropanol HighPolarGood to Excellent. Often provides good particle separation with minimal aggregation.A commonly used solvent for dispersing a wide range of powders for SEM. Its rapid evaporation helps to minimize agglomeration.
Ethanol HighPolarGood. Similar to isopropanol, it effectively disperses many MOF powders.Another excellent choice for dispersion due to its volatility and ability to wet many surfaces.
Acetone Very HighPolarFair to Good. Very rapid evaporation can sometimes lead to aggregation "coffee rings."Can be effective, but the extremely fast evaporation rate may require careful application to achieve a uniform particle distribution.
Toluene MediumNonpolarPoor to Fair. May not be effective for dispersing polar crystalline solids like this compound.Generally less suitable for MOFs unless the surface has been functionalized to be nonpolar.[2]
Water LowVery PolarPoor. Slow evaporation can lead to significant particle agglomeration upon drying.Not recommended for this application due to its low volatility and potential to interact with the sample.

This table is a qualitative guide based on general principles of particle dispersion and information from studies on MOF dispersion.[3]

Table 3: Recommended Sputter Coating Parameters for Non-Conductive Powders
ParameterGold (Au)Gold/Palladium (Au/Pd)Platinum (Pt)Iridium (Ir)
Grain Size 10-12 nm4-8 nm2-3 nm1-2 nm
Typical Max. Magnification < 10,000x< 25,000x< 50,000x< 100,000x
Relative SE Yield HighHighHighHigh
Relative Sputter Rate HighModerateModerateLow
Vacuum Requirements ModestModestStringentStringent

Data adapted from Safematic and MSE Supplies product literature.[4][5] For general-purpose imaging of this compound, a Gold/Palladium coating is often a good compromise between performance and ease of use. For very high-resolution imaging, Platinum or Iridium may be preferred.[4]

Visualization

experimental_workflow cluster_synthesis This compound Synthesis cluster_sem_prep SEM Sample Preparation cluster_analysis Analysis s1 Prepare 0.5M FeCl3 and 1.5M HCOONa Solutions s2 Controlled Precipitation (pH 3.5-4.0) s1->s2 s3 Aging (1 hour at RT) s2->s3 s4 Washing (Water and Ethanol) s3->s4 s5 Drying (40°C, 24h vacuum) s4->s5 p1 Mount Powder on SEM Stub (Dry or Wet Dispersion) s5->p1 Crystalline this compound Powder p2 Sputter Coat with Conductive Metal (e.g., Au/Pd) p1->p2 a1 SEM Imaging p2->a1 Coated Sample

Figure 1. Experimental workflow for the synthesis and SEM analysis of this compound.

Expected Results

Following these protocols, one can expect to obtain a crystalline powder of this compound. SEM analysis should reveal the morphology of the crystals, which for many MOFs can be cubic, octahedral, or other well-defined shapes.[6][7][8][9][10] The dispersion method will influence the degree of particle agglomeration observed in the micrographs, with the wet dispersion method generally yielding more isolated particles. The sputter coating will enable the acquisition of sharp, high-resolution images free from charging artifacts, allowing for accurate measurement of particle size and detailed examination of surface features.

References

Ferric Formate as a Versatile Reagent in Biochemical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing ferric formate (B1220265) as a reagent in key biochemical assays. Ferric formate, an iron(III) salt of formic acid, serves as a valuable source of ferric ions (Fe³⁺) for studying oxidative stress, antioxidant capacity, and iron-dependent biological processes. Its solubility in acidic aqueous solutions makes it a suitable, and potentially advantageous, alternative to other iron salts in various experimental settings.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is a widely used method to determine the total antioxidant capacity of a sample. The assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically. While ferric chloride is commonly used, this compound can serve as the Fe³⁺ source, provided the acidic pH of the FRAP reagent is maintained to ensure its solubility and prevent hydrolysis.

Signaling Pathway and Logic

The FRAP assay is based on a single electron transfer (SET) reaction. Antioxidants in the sample reduce Fe³⁺ to Fe²⁺. The overall antioxidant capacity is proportional to the amount of Fe²⁺ produced.

FRAP_Pathway cluster_reaction Redox Reaction Antioxidant Antioxidant (e.g., from sample) Fe3_TPTZ Fe³⁺-TPTZ Complex (from this compound + TPTZ) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant e⁻ donation Fe2_TPTZ Fe²⁺-TPTZ Complex (Blue) Fe3_TPTZ->Fe2_TPTZ e⁻ acceptance

FRAP Assay Redox Reaction.
Experimental Protocol

Materials:

  • This compound (or a standard solution of a ferric salt like ferric chloride)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

  • Hydrochloric acid (HCl)

  • Sodium acetate (B1210297) trihydrate

  • Glacial acetic acid

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) for standard curve

  • Spectrophotometer (capable of measuring absorbance at 593 nm)

  • 96-well microplate

Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water. Add 16 mL of glacial acetic acid and adjust the volume to 1 L with deionized water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • Ferric Iron Solution (20 mM):

    • Using this compound: Due to potential variability in hydration, it is recommended to prepare a stock solution and determine its precise iron concentration using a standardized method like the Ferrozine assay.[1] To prepare an approximate 20 mM solution, dissolve 37.8 mg of this compound (MW: 190.90 g/mol ) in 10 mL of 40 mM HCl. Gentle heating may be required to fully dissolve.

    • Using Ferric Chloride: Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Working Reagent: Mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of the 20 mM ferric iron solution. This working solution should be prepared fresh daily.[2][3]

Procedure:

  • Standard Curve Preparation: Prepare a series of ferrous sulfate standards (e.g., 100, 200, 400, 600, 800, 1000 µM) in deionized water.

  • Sample Preparation: Dilute samples as necessary to fall within the range of the standard curve.

  • Assay:

    • Add 20 µL of standard or sample to a well of a 96-well plate.

    • Add 180 µL of the FRAP working reagent to each well.

    • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.[2][4]

  • Calculation: Subtract the blank reading from all measurements. Plot the absorbance of the standards against their concentration to create a standard curve. Determine the antioxidant capacity of the samples from this curve, expressed as µM Fe²⁺ equivalents.

Quantitative Data

The performance of this compound in the FRAP assay is expected to be comparable to ferric chloride, as the key component is the Fe³⁺ ion. The molar absorptivity of the Fe²⁺-TPTZ complex is a constant.

ParameterThis compound (Expected)Ferric ChlorideReference
Molar Absorptivity of Fe²⁺-TPTZ (L·mol⁻¹·cm⁻¹)~22,600~22,600[5]
Wavelength (nm)593593[2][4]
pH3.63.6[2]
Incubation Time (min)1010[6]

Note: The molar absorptivity value is for the Fe²⁺-TPTZ complex and should be independent of the initial ferric salt used, assuming complete dissociation.

Fenton-like Reaction for Induction of Oxidative Stress

The Fenton reaction (Fe²⁺ + H₂O₂) and Fenton-like reactions (Fe³⁺ + H₂O₂) are critical in studies of oxidative stress, as they generate highly reactive hydroxyl radicals (•OH). While the classic Fenton reaction starts with Fe²⁺, Fe³⁺ can participate in a catalytic cycle. This compound can be used as the Fe³⁺ source to initiate a Fenton-like reaction. This is particularly relevant for studying the role of Fe³⁺ in biological systems where it is the more prevalent oxidation state.

Reaction Pathway

The Fenton-like reaction initiated by Fe³⁺ involves its reduction to Fe²⁺, which then reacts with hydrogen peroxide to produce hydroxyl radicals.

Fenton_Pathway cluster_cycle Fenton Catalytic Cycle Fe3 Fe³⁺ (from this compound) Fe2 Fe²⁺ Fe3->Fe2 Reduction (e.g., by H₂O₂ or other reductants) HO2_radical •OOH (Perhydroxyl Radical) H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical H2O2->HO2_radical Fe2->Fe3 Oxidation OH_ion OH⁻

Fenton-like Reaction Cycle.
Experimental Protocol for Hydroxyl Radical Generation

Materials:

  • This compound solution (prepared in an appropriate acidic buffer to maintain solubility)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (pH ~7.0)

  • Hydroxyl radical scavenger (e.g., mannitol, optional control)

  • Detection probe for hydroxyl radicals (e.g., coumarin-3-carboxylic acid, terephthalic acid)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add the phosphate buffer and the hydroxyl radical detection probe.

  • Initiation: Add the this compound solution to the desired final concentration.

  • Start Reaction: Add H₂O₂ to initiate the reaction. The final concentrations of iron and H₂O₂ need to be optimized for the specific application.[7]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection: Measure the signal from the hydroxyl radical probe (e.g., fluorescence of 7-hydroxy-coumarin-3-carboxylic acid).[8][9]

  • Control: A parallel reaction including a hydroxyl radical scavenger can be run to confirm that the observed effect is due to •OH generation.[7]

Quantitative Data
ParameterThis compound (Fenton-like)Ferrous Sulfate (Fenton)Reference
ReactantsFe³⁺ + H₂O₂Fe²⁺ + H₂O₂[10]
Primary Radical•OH•OH[10]
Optimal pHAcidic to Neutral (pH dependent)Acidic (pH 3-5)[10]
Rate-Limiting StepReduction of Fe³⁺ to Fe²⁺Fe²⁺ + H₂O₂[11]

Iron-Induced Lipid Peroxidation Assay (TBARS Assay)

Lipid peroxidation is a key indicator of oxidative damage to cell membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product. Ferric ions, including those from this compound, can initiate lipid peroxidation.[12][13]

Experimental Workflow

The workflow involves inducing lipid peroxidation in a sample (e.g., liposomes, cell lysates) with an iron source, followed by the detection of MDA using the TBARS reagent.

TBARS_Workflow start Start sample_prep Sample Preparation (e.g., Liposomes, Cell Lysate) start->sample_prep induction Induce Lipid Peroxidation (add this compound) sample_prep->induction incubation Incubate induction->incubation tba_reaction TBARS Reaction (add TBA reagent, heat) incubation->tba_reaction measurement Spectrophotometric Measurement (532 nm) tba_reaction->measurement end End measurement->end

References

Controlled Synthesis of Mixed-Valence Iron Formates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled synthesis of mixed-valence iron formate (B1220265) frameworks. These materials are of significant interest due to their unique magnetic, electronic, and structural properties, which make them promising candidates for applications in catalysis, sensing, and materials science. The following sections detail established solvothermal and hydrothermal synthesis methods, offering step-by-step procedures and tabulated quantitative data for reproducibility and further development.

Introduction to Mixed-Valence Iron Formates

Mixed-valence compounds contain an element that exists in more than one oxidation state. In the case of iron formates, the presence of both Fe(II) and Fe(III) centers within a single crystal lattice, bridged by formate (HCOO⁻) ligands, gives rise to fascinating physical properties. The controlled synthesis of these materials is crucial for tuning their structure and, consequently, their function. Solvothermal and hydrothermal methods are the most common and effective techniques for producing crystalline mixed-valence iron formate frameworks.

Synthesis Methodologies

The primary methods for the synthesis of mixed-valence iron formates involve the reaction of iron salts and a source of formate in a sealed vessel under elevated temperature and pressure. The choice of solvent, temperature, reaction time, and the ratio of reactants are critical parameters that control the final product's structure, crystallinity, and phase purity.

Solvothermal Synthesis

Solvothermal synthesis is a versatile method for the preparation of crystalline materials from substances that are not soluble in water. The reaction is carried out in a sealed vessel (autoclave) where a non-aqueous solvent is used at a temperature higher than its boiling point.

Hydrothermal Synthesis

Hydrothermal synthesis is similar to the solvothermal method but specifically uses water as the solvent. This technique is effective for crystallizing materials that are insoluble in water under ambient conditions.

Quantitative Data Presentation

The following tables summarize the key experimental parameters for the synthesis of specific mixed-valence iron formate compounds as reported in the literature. This data is essential for researchers aiming to reproduce these syntheses or to systematically explore the effects of varying reaction conditions.

Table 1: Solvothermal Synthesis of [NH₄][Fe(II)Fe(III)(HCOO)₆]

ParameterValueReference
Iron(II) PrecursorIron(II) chloride tetrahydrate (FeCl₂·4H₂O)
Iron(III) PrecursorIron(III) chloride hexahydrate (FeCl₃·6H₂O)[1]
Formate SourceFormic acid (88%)[1]
SolventN,N-Dimethylformamide (DMF)[1]
Templating AgentAmmonium chloride (NH₄Cl)[2]
Molar RatioFe(II):Fe(III):NH₄Cl = 1:1:1[2]
Temperature140 °C[1]
Reaction Time72 hours (3 days)[1]
ProductBlack crystals[1]

Table 2: Solvothermal Synthesis of α-DmaFe²⁺Fe³⁺For₆ (Dma = (CH₃)₂NH₂⁺)

ParameterValueReference
Iron PrecursorIron(III) chloride hexahydrate (FeCl₃·6H₂O)[1]
Formate SourceFormic acid (88%)[1]
SolventN,N-Dimethylformamide (DMF)[1]
Temperature140 °C[1]
Reaction TimeSeveral days[1]
ProductBlack single crystals[1]
NoteThe dimethylammonium (Dma) cation is formed from the in-situ hydrolysis of DMF.[1]

Table 3: Hydrothermal Synthesis of an Iron(II) Formate (precursor to mixed-valence species)

ParameterValueReference
Iron PrecursorIron(II) formate[3]
Formate SourceFormic acid[3]
SolventWater[3]
Temperature110 °C[3]
ProductColorless crystals of [H₃O][Fe(HCO₂)₃][3]
NoteExposure to air during the reaction can lead to the formation of mixed-valence clusters.[3]

Experimental Protocols

The following are detailed protocols for the synthesis of mixed-valence iron formates based on the collated data.

Protocol 1: Solvothermal Synthesis of Ammonium-Templated Mixed-Valence Iron Formate

This protocol describes the synthesis of [NH₄][Fe(II)Fe(III)(HCOO)₆], a compound with a perovskite-like structure.

Materials:

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (88%)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a typical synthesis, combine FeCl₂·4H₂O, FeCl₃·6H₂O, and NH₄Cl in a 1:1:1 molar ratio.

  • Dissolve the mixture in a solution of DMF and formic acid.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave, filling it to no more than 70% of its volume.

  • Seal the autoclave and place it in an oven preheated to 140 °C.

  • Maintain the temperature for 72 hours.

  • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting black crystals by filtration.

  • Wash the crystals with DMF and then with ethanol (B145695) to remove any unreacted precursors and solvent.

  • Dry the final product under vacuum.

Protocol 2: Hydrothermal Synthesis of a Mixed-Valence Iron Formate Cluster

This protocol outlines a general procedure for the synthesis of a mixed-valence iron formate cluster, where the partial oxidation of Fe(II) is crucial.

Materials:

  • Iron(II) formate

  • Formic acid

  • Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve iron(II) formate in a mixture of DMF and formic acid.

  • Add deionized water to the solution.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave. It is important to leave some headspace to allow for air exposure, which facilitates the oxidation of Fe(II) to Fe(III).

  • Seal the autoclave and heat it to 110 °C for 24-48 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Black crystals of the mixed-valence iron formate can be isolated by filtration.

  • Wash the product with DMF and then with water.

  • Dry the product in air or under a mild vacuum.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of mixed-valence iron formates.

Solvothermal_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Isolation FeCl₂·4H₂O FeCl₂·4H₂O Mix & Dissolve Mix & Dissolve FeCl₂·4H₂O->Mix & Dissolve FeCl₃·6H₂O FeCl₃·6H₂O FeCl₃·6H₂O->Mix & Dissolve NH₄Cl NH₄Cl NH₄Cl->Mix & Dissolve DMF + Formic Acid DMF + Formic Acid DMF + Formic Acid->Mix & Dissolve Autoclave Autoclave Mix & Dissolve->Autoclave Heating (140°C, 72h) Heating (140°C, 72h) Autoclave->Heating (140°C, 72h) Cooling Cooling Heating (140°C, 72h)->Cooling Filtration Filtration Cooling->Filtration Washing (DMF, Ethanol) Washing (DMF, Ethanol) Filtration->Washing (DMF, Ethanol) Drying Drying Washing (DMF, Ethanol)->Drying Final Product Final Product Drying->Final Product

Caption: Solvothermal synthesis workflow for [NH₄][Fe(II)Fe(III)(HCOO)₆].

Hydrothermal_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Isolation Fe(II) Formate Fe(II) Formate Mix & Dissolve Mix & Dissolve Fe(II) Formate->Mix & Dissolve DMF + Formic Acid DMF + Formic Acid DMF + Formic Acid->Mix & Dissolve Water Water Water->Mix & Dissolve Autoclave (with air) Autoclave (with air) Mix & Dissolve->Autoclave (with air) Heating (110°C, 24-48h) Heating (110°C, 24-48h) Autoclave (with air)->Heating (110°C, 24-48h) Cooling Cooling Heating (110°C, 24-48h)->Cooling Filtration Filtration Cooling->Filtration Washing (DMF, Water) Washing (DMF, Water) Filtration->Washing (DMF, Water) Drying Drying Washing (DMF, Water)->Drying Final Product Final Product Drying->Final Product

Caption: Hydrothermal synthesis workflow for a mixed-valence iron formate cluster.

Concluding Remarks

The protocols and data presented herein provide a solid foundation for the controlled synthesis of mixed-valence iron formates. Researchers are encouraged to use this information as a starting point and to explore variations in the synthetic parameters to discover new structures with novel properties. The careful control of reaction conditions is paramount to achieving high-quality, crystalline products suitable for advanced applications.

References

Troubleshooting & Optimization

Optimizing ferric formate synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of ferric formate (B1220265) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing ferric formate?

A1: The most common methods for synthesizing this compound are solution-based precipitation and solvothermal/hydrothermal synthesis. Solution-based methods involve reacting a soluble iron(III) salt (e.g., ferric chloride) with a formate source (e.g., sodium formate or formic acid) under controlled conditions.[1] Solvothermal and hydrothermal methods involve heating the reactants in a sealed vessel, which can lead to the formation of crystalline products.

Q2: Why is maintaining an acidic pH crucial during this compound synthesis?

A2: Maintaining an acidic environment, typically with a pH below 3, is essential to keep the ferric ions soluble and prevent their hydrolysis into iron hydroxides.[1] The formation of iron hydroxides would contaminate the final product. The presence of an acid like formic acid or hydrochloric acid also helps to stabilize the iron(III) oxidation state.[1]

Q3: What is the expected color of pure this compound? What do other colors indicate?

A3: While the exact color can vary depending on the crystalline form and hydration state, a pale or light-colored product is generally indicative of higher purity. A dark brown color in the final product often suggests the presence of ferric oxide or hydroxide (B78521) impurities, which can result from the absence of an acidic environment during precipitation.[2]

Q4: How can I improve the yield of my this compound synthesis?

A4: Optimizing the yield of this compound can be achieved by carefully controlling several experimental parameters. Increasing the acid concentration, up to around 10%, has been shown to significantly increase the yield of recoverable product.[2] Additionally, precise control of temperature and reactant concentrations is crucial. For solution-based methods, ensuring complete precipitation of the product is key.

Q5: What are the key characterization techniques for confirming the synthesis of this compound?

A5: Several techniques are used to characterize this compound. Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the coordination of the formate ligand to the Fe(III) ion by identifying the characteristic vibrational modes of the carboxylate group. X-ray Diffraction (XRD) is essential for determining the crystal structure and phase purity of the final product. Single-crystal X-ray diffraction can provide precise atomic arrangements, with a typical Fe(III)-O bond length of approximately 2.01 Å.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Product loss during washing or filtration. - Sub-optimal acid concentration. - Incorrect reaction temperature.- Ensure adequate reaction time and proper mixing. - Use a fine filter paper and careful washing technique to avoid product loss. - Increase the concentration of formic or hydrochloric acid in the reaction mixture (up to 10% v/v has been shown to improve yields).[2] - Optimize the reaction temperature based on the chosen synthesis method.
Product is Dark Brown - Oxidation of the ferrous precursor (if used). - Precipitation of iron(III) hydroxide due to insufficiently acidic conditions.- Ensure the reaction is carried out in the presence of an acid (e.g., at least 5% v/v formic or hydrochloric acid).[2] - Maintain a pH below 3 throughout the synthesis to prevent the formation of iron hydroxides.[1]
Product has Poor Crystallinity - Rapid precipitation. - Inappropriate reaction temperature.- For solution-based methods, consider a slower addition of the precipitating agent. - For improved crystallinity, a higher temperature synthesis (e.g., 90-100°C) followed by slow cooling can be employed to obtain coarser crystals.[2] - Solvothermal methods can also yield highly crystalline products.
Presence of Impurities in the Final Product - Unreacted starting materials. - Formation of iron hydroxides. - Contamination from glassware.- Ensure the correct stoichiometry of reactants. - Thoroughly wash the precipitate with an appropriate solvent (e.g., ethanol) to remove soluble impurities.[1] - Maintain a sufficiently low pH (below 3) to prevent hydroxide formation.[1] - Use thoroughly cleaned glassware.

Experimental Protocols

Protocol 1: Solution-Based Synthesis of this compound

This protocol is adapted from common precipitation methods.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium formate (HCOONa)

  • Formic acid (HCOOH) or Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Prepare a solution of sodium formate in deionized water containing 5-10% (v/v) formic acid or hydrochloric acid.

  • In a separate beaker, dissolve ferric chloride hexahydrate in deionized water.

  • Slowly add the ferric chloride solution to the sodium formate solution while stirring continuously at room temperature (25-30°C).

  • A precipitate of this compound will form. Continue stirring for a designated period to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and filter paper.

  • Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials and other impurities.

  • Dry the purified this compound in a vacuum oven at a temperature between 75-95°C.[2]

Expected Yield: 74-87%[2]

Protocol 2: Solvothermal Synthesis of Iron(II) Formate (as a precursor)

This method can be used to produce crystalline iron(II) formate, which can then be oxidized to this compound.

Materials:

  • Iron(II) formate dihydrate (Fe(HCOO)₂·2H₂O)

  • Formic acid (HCOOH)

Procedure:

  • Place iron(II) formate dihydrate and formic acid in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 120°C for an extended period (e.g., 120 hours).

  • Allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with a suitable solvent and dry them under vacuum.

Expected Yield: Quantitative yields of crystalline product have been reported under these conditions.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification and Drying cluster_product Final Product prep_fecl3 Dissolve FeCl₃·6H₂O in Deionized Water mix Slowly Add FeCl₃ Solution to HCOONa Solution with Stirring (25-30°C) prep_fecl3->mix prep_hcoona Dissolve HCOONa in Acidified Water (5-10% Acid) prep_hcoona->mix precipitate This compound Precipitation mix->precipitate filter Filter Precipitate precipitate->filter wash Wash with Deionized Water and Ethanol filter->wash dry Dry under Vacuum (75-95°C) wash->dry final_product High-Purity This compound dry->final_product

Caption: Experimental workflow for the solution-based synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues start Synthesis Issue Identified check_acid Increase Acid Concentration? start->check_acid check_time Increase Reaction Time? start->check_time check_wash Refine Washing Technique? start->check_wash color_issue Product is Dark Brown? start->color_issue cryst_issue Poor Crystallinity? start->cryst_issue solution Optimized Synthesis check_acid->solution check_time->solution check_wash->solution check_ph Maintain pH < 3? color_issue->check_ph Yes check_ph->solution check_temp Optimize Temperature and Cooling Rate? cryst_issue->check_temp Yes check_temp->solution

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Controlling crystal size in ferric formate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling crystal size during the precipitation of ferric formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the crystal size of ferric formate during precipitation?

The final crystal size of this compound is a result of the interplay between nucleation and crystal growth rates. The key experimental parameters that you can control to influence this balance include:

  • Temperature: Higher temperatures generally favor the growth of larger crystals.[1]

  • pH and Acidity: Maintaining an acidic environment is crucial for stabilizing the iron(III) oxidation state and preventing the formation of undesired hydroxide (B78521) precipitates.[2] The pH can also influence nucleation rates.

  • Precursor Concentration (Supersaturation): The level of supersaturation is the driving force for crystallization. High supersaturation tends to favor rapid nucleation, leading to a larger number of smaller crystals.

  • Stirring/Agitation Rate: Agitation affects the homogeneity of the solution and can influence both nucleation and the growth of existing crystals.

  • Rate of Reagent Addition: A slow, controlled addition of precursors can help maintain a lower level of supersaturation, which promotes the growth of existing crystals over the formation of new nuclei, resulting in larger crystals.

  • Presence of Impurities: Impurities can sometimes inhibit crystal growth or act as nucleation sites, often leading to smaller and more agglomerated crystals.[3]

Q2: How does temperature specifically affect crystal size?

Temperature is a critical parameter for controlling the physical characteristics of this compound crystals.[2] Increasing the reaction temperature generally increases the solubility of the precursors, which can lead to a lower supersaturation level if concentrations are kept constant. More importantly, higher temperatures provide more energy for ions to integrate into the crystal lattice, favoring crystal growth over nucleation. For related iron formates, heating solutions to 90-100°C before mixing has been shown to produce coarser crystals.[1]

Q3: What is the role of an acidic medium in the synthesis?

Maintaining an acidic medium (typically a pH below 3) is essential for two primary reasons:[2]

  • Stabilization of Iron(III): Acidic conditions help to stabilize the Fe(III) oxidation state, preventing its reduction.

  • Prevention of Hydroxide Precipitation: It keeps the ferric ions soluble and prevents their hydrolysis, which would otherwise lead to the precipitation of contaminating iron hydroxides.[2] The use of formic acid or hydrochloric acid is common to ensure the final product is pure this compound.[1]

Q4: My precipitate is a dark brown color. What does this indicate?

A dark brown color in the precipitate, when synthesizing iron formates, is often indicative of oxidation.[1] While this is a desired outcome for this compound, if you are starting from ferrous (Iron(II)) precursors, this color change confirms oxidation to the ferric (Iron(III)) state. If the synthesis is intended to be purely this compound from ferric precursors and an off-color is observed, it could indicate the presence of impurities or incomplete reaction. It is crucial to work in an acidic medium to prevent the formation of iron hydroxides, which can also affect the product's color and purity.[2]

Q5: The product I obtained is amorphous or has very low crystallinity. How can I improve it?

Amorphous material typically results from very rapid precipitation, where ions do not have sufficient time or energy to arrange into an ordered crystal lattice. To promote crystallinity:

  • Reduce the Rate of Supersaturation: Add the precipitating agent more slowly.

  • Increase the Temperature: Higher temperatures facilitate the movement of ions and their proper incorporation into the crystal lattice.[2]

  • Increase Reaction Time: Allowing the precipitate to age in the mother liquor (a process known as Ostwald ripening) can sometimes lead to the dissolution of smaller, less stable particles and the growth of larger, more stable crystals.

  • Control pH: Ensure the pH is in the optimal range to avoid the rapid precipitation of hydroxides.[2]

Troubleshooting Guide

Problem 1: Crystals are consistently too small, nanocrystalline, or agglomerated.
Potential Cause Suggested Solution
High Supersaturation Decrease the concentration of the iron(III) salt or formate source. Slow down the rate of addition of the precipitating agent to maintain a lower, more controlled level of supersaturation.
Low Reaction Temperature Increase the reaction temperature. Heating the precursor solutions (e.g., to 70-90°C) before and during precipitation can promote crystal growth over nucleation.[1][4]
Rapid Stirring Very high agitation rates can increase secondary nucleation. Try reducing the stirring speed once the initial mixing is complete.
Presence of Impurities Ensure high purity of reagents and solvents. Impurities can act as nucleation sites, leading to smaller crystals.[3]
Problem 2: Inconsistent crystal size between batches.
Potential Cause Suggested Solution
Inconsistent Temperature Control Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath) to ensure a consistent temperature profile for every batch.
Variations in Reagent Addition Rate Employ a syringe pump or a dropping funnel with a pressure-equalizing arm for precise and repeatable control over the rate of reagent addition.
Inconsistent Stirring Use a calibrated overhead stirrer or magnetic stir plate and ensure the stir bar/impeller position and speed are identical for each run.
Fluctuations in pH Monitor the pH throughout the reaction. If necessary, use a buffered system or make controlled additions of acid to maintain a stable pH.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol outlines a standard solution-based method for precipitating this compound.

  • Preparation of Precursors:

    • Prepare a solution of an iron(III) salt (e.g., ferric chloride, FeCl₃·6H₂O) in deionized water.

    • Prepare a separate solution of a formate source (e.g., formic acid or sodium formate) in deionized water.

  • Reaction Setup:

    • Place the iron(III) salt solution in a temperature-controlled reaction vessel equipped with a magnetic or overhead stirrer.

    • Acidify the iron(III) solution by adding formic acid until the pH is below 3 to prevent hydrolysis.[2]

  • Precipitation:

    • While stirring, slowly add the formate solution to the iron(III) solution using a dropping funnel or syringe pump.

    • Maintain a constant temperature (e.g., 25°C for fine crystals, or higher for larger crystals) throughout the addition.

  • Aging and Isolation:

    • After the addition is complete, continue stirring the resulting suspension for a predetermined period (e.g., 1-2 hours) to allow the crystals to age.

    • Collect the precipitate by filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with deionized water to remove any soluble impurities, followed by a wash with a solvent like ethanol (B145695) to aid in drying.

  • Drying:

    • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove residual solvent.

Protocol 2: Method for Promoting Larger Crystal Growth

This protocol is adapted from general crystallization principles to favor the growth of larger this compound crystals.[1]

  • Preparation of Heated Precursors:

    • Prepare an acidic solution of an iron(III) salt (e.g., ferric chloride in 5-10% formic acid). Heat this solution to 90-100°C in a jacketed reaction vessel.[1]

    • Prepare a separate solution of sodium formate, also in 5-10% formic acid. Heat this solution to the same temperature (90-100°C).

  • Controlled Precipitation:

    • While stirring the hot iron(III) solution at a moderate speed, add the hot sodium formate solution very slowly. A rate of a few mL per minute is recommended.

  • Slow Cooling and Aging:

    • Once the addition is complete, turn off the heat source and allow the mixture to cool slowly to room temperature while maintaining gentle stirring. This slow cooling process reduces solubility gradually, further promoting growth on existing crystals.

  • Isolation and Drying:

    • Collect, wash, and dry the crystals as described in Protocol 1. The resulting crystals are expected to be significantly larger and less susceptible to oxidation.[1]

Parameter Influence on Crystal Size

The following table summarizes the general effects of key experimental parameters on the resulting crystal size of this compound.

ParameterEffect of IncreaseRationale
Temperature Larger CrystalsPromotes crystal growth kinetics over nucleation.[1][2]
Precursor Concentration Smaller CrystalsIncreases supersaturation, leading to rapid nucleation.
Rate of Addition Smaller CrystalsA faster addition rate creates a higher local supersaturation, favoring nucleation.
Stirring Rate VariableModerate stirring improves homogeneity and growth. Very high rates can cause attrition and secondary nucleation, leading to smaller crystals.
Acidity (Low pH) More Crystalline ProductPrevents the formation of amorphous iron hydroxide impurities.[2]

Visual Guides

G cluster_prep 1. Precursor Preparation cluster_reaction 2. Precipitation cluster_isolation 3. Isolation & Drying Fe_sol Prepare Iron(III) Salt Solution Acidify Acidify Iron(III) Solution (pH < 3) Fe_sol->Acidify Formate_sol Prepare Formate Source Solution Mix Slowly add Formate Solution to Iron(III) Solution with Stirring Formate_sol->Mix Acidify->Mix Temp Maintain Constant Temperature Age Age Precipitate in Mother Liquor Mix->Age Filter Filter Precipitate Age->Filter Wash Wash with DI Water & Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: Experimental workflow for the general synthesis of this compound.

G start Start: Evaluate Crystal Size p1 Problem: Crystals are too small start->p1 p2 Problem: Product is amorphous start->p2 c1 Cause: High Supersaturation? p1->c1 Check c2 Cause: Low Temperature? p1->c2 Check c3 Cause: Rapid Precipitation? p2->c3 Check s1 Solution: - Decrease Precursor Concentration - Slow Reagent Addition Rate c1->s1 If Yes s2 Solution: - Increase Reaction Temperature - Consider Slow Cooling c2->s2 If Yes s3 Solution: - Slow Reagent Addition - Increase Temperature - Allow for Aging (Ripening) c3->s3 If Yes

Caption: Troubleshooting logic for common this compound crystal issues.

References

Troubleshooting ferric formate instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric formate (B1220265) solutions.

Frequently Asked Questions (FAQs)

Q1: My ferric formate solution is turning cloudy and forming a precipitate. What is happening and how can I prevent it?

A1: The cloudiness and precipitate formation are likely due to the hydrolysis of ferric ions (Fe³⁺) to form insoluble ferric hydroxide (B78521) (Fe(OH)₃). This process is highly dependent on the pH of the solution. To prevent this, it is crucial to maintain an acidic environment, ideally with a pH below 3. At this pH, the ferric ions remain soluble. For optimal stability, especially for longer-term storage, maintaining a pH between 3.0 and 4.5 is recommended, as studies have shown less than 5% decomposition over 24 hours in this range.

Q2: What is the ideal solvent for preparing this compound solutions?

A2: this compound is soluble in water and slightly soluble in ethanol. For most laboratory applications, deionized or distilled water is the recommended solvent.

Q3: My freshly prepared this compound solution has a dark brown color. Is this normal?

A3: The expected color of a this compound solution is typically yellow to reddish-brown. A very dark brown color can be an indicator of oxidation or the formation of iron hydroxide precipitates, particularly if the pH is not sufficiently acidic. If you were intending to prepare a ferrous (Fe²⁺) formate solution, a dark brown color would indicate oxidation to the ferric (Fe³⁺) state.

Q4: How stable are this compound solutions over time?

A4: The stability of this compound solutions is primarily influenced by pH, temperature, and exposure to light and air. At a pH between 3.0 and 4.5, solutions show good stability with less than 5% decomposition over a 24-hour period when stored properly. For long-term storage, it is advisable to store the solution in a cool, dark place and under an inert atmosphere, such as argon, to minimize oxidation.

Q5: Can I use a buffer to stabilize my this compound solution?

A5: Yes, using a buffer system is a highly recommended practice to maintain the optimal pH range and enhance the stability of your this compound solution. A formate buffer of around pH 4.0 can be effective.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound solutions.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dissolving pH of the solvent is too high (neutral or alkaline).Acidify the deionized water with a strong acid (e.g., hydrochloric acid or formic acid) to a pH below 3 before dissolving the this compound.
Solution Becomes Cloudy Over Time Gradual increase in pH due to absorption of atmospheric CO₂ or interaction with the storage container.Prepare the solution in a buffered acidic medium (e.g., formate buffer, pH 4.0). Store the solution in a tightly sealed container, preferably under an inert gas like argon.
Unexpected Color Change (e.g., to dark brown or colorless) Oxidation of formate, reduction of Fe(III), or contamination.Prepare fresh solution using high-purity reagents. Ensure the storage container is clean and inert. A color change may indicate degradation, and the solution should be discarded.
Inconsistent Experimental Results Degradation of the this compound solution leading to a lower effective concentration of Fe³⁺.Prepare fresh solutions regularly. Monitor the concentration of the this compound solution using UV-Vis spectrophotometry by measuring the absorbance at its characteristic wavelength (around 300 nm for Fe(OH)²⁺ species that can form during hydrolysis).

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution (e.g., 100 mM)

Materials:

  • This compound (Fe(HCOO)₃) powder

  • Deionized water

  • Hydrochloric acid (HCl) or Formic acid (HCOOH)

  • pH meter

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Sterile filter (optional, for cell culture applications)

Procedure:

  • Acidify the Solvent: In a volumetric flask, add approximately 80% of the final desired volume of deionized water.

  • While stirring, slowly add small increments of hydrochloric acid or formic acid to the water until the pH is stable between 2.5 and 3.0.

  • Dissolve this compound: Slowly add the calculated amount of this compound powder to the acidified water while continuously stirring.

  • Continue stirring until the this compound is completely dissolved. The solution should be clear with a yellowish to reddish-brown color.

  • Adjust to Final Volume: Once dissolved, add the acidified water to reach the final volume in the volumetric flask.

  • Final pH Check: Measure the final pH of the solution and adjust if necessary to be within the 3.0 to 4.5 range for enhanced stability.

  • Storage: Store the solution in a well-sealed, clean, and inert container (e.g., glass or polypropylene) at 4°C in the dark. For extended storage, flushing the headspace with an inert gas like argon is recommended.

Protocol for Monitoring this compound Concentration using UV-Vis Spectrophotometry

Objective: To monitor the stability of a this compound solution by measuring changes in its absorbance over time.

Procedure:

  • Prepare a Blank: Use the same acidic buffer or acidified water used to prepare your this compound solution as the blank.

  • Prepare Standards: If absolute quantification is needed, prepare a series of known concentrations of this compound in the same solvent.

  • Measure Absorbance:

    • Set the spectrophotometer to scan a UV-Vis spectrum or to measure at a fixed wavelength. The absorbance maximum for aquated ferric ions and their initial hydrolysis products is typically in the UV range (e.g., around 240 nm for Fe(H₂O)₆³⁺ and 300 nm for Fe(OH)²⁺).

    • Zero the spectrophotometer with the blank solution.

    • Measure the absorbance of your this compound solution.

  • Analyze Results:

    • A decrease in absorbance over time at the characteristic wavelength can indicate precipitation or degradation of the this compound.

    • For quantitative analysis, create a standard curve from the standards and determine the concentration of your sample.

Visual Workflow and Logic Diagrams

TroubleshootingWorkflow Troubleshooting this compound Solution Instability start Start: this compound Solution Instability Observed check_precipitate Is there a visible precipitate? start->check_precipitate check_color Is there an unexpected color change? check_precipitate->check_color No measure_ph Measure pH of the solution check_precipitate->measure_ph Yes check_reagents Check purity of reagents and solvent check_color->check_reagents Yes check_storage Review storage conditions (light, temp, air exposure) check_color->check_storage No ph_low Is pH < 3? measure_ph->ph_low adjust_ph Adjust pH to < 3 with dilute acid ph_low->adjust_ph No end_stable Solution Stabilized ph_low->end_stable Yes, but still precipitates -> Check for contamination adjust_ph->end_stable prepare_new Prepare fresh solution using acidified solvent prepare_new->end_stable end_replace Discard and Prepare New Solution check_reagents->end_replace use_buffer Consider using a buffer (e.g., formate buffer pH 4.0) check_storage->use_buffer use_buffer->prepare_new

Caption: Troubleshooting workflow for this compound solution instability.

ExperimentalWorkflow Experimental Workflow: Iron Supplementation in Cell Culture start Start: Need for Iron Supplementation in Experiment prep_solution Prepare Stable this compound Stock Solution (pH < 3) start->prep_solution sterilize Sterile filter the stock solution prep_solution->sterilize add_to_media Add to cell culture media to desired final concentration sterilize->add_to_media incubate Incubate cells and monitor add_to_media->incubate check_growth Observe cell growth and viability incubate->check_growth growth_issue Is there a growth or toxicity issue? check_growth->growth_issue troubleshoot Troubleshoot potential issues growth_issue->troubleshoot Yes end_success Successful Iron Supplementation growth_issue->end_success No check_concentration Verify final iron concentration troubleshoot->check_concentration check_precipitation_media Check for precipitation in media troubleshoot->check_precipitation_media optimize_concentration Optimize iron concentration (titration) troubleshoot->optimize_concentration check_concentration->add_to_media check_precipitation_media->prep_solution optimize_concentration->add_to_media

Caption: Workflow for using this compound as an iron supplement in cell culture.

Technical Support Center: pH Adjustment for Ferric Formate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of ferric formate (B1220265). Maintaining the correct pH is critical to prevent the precipitation of ferric hydroxide (B78521) and ensure the stability of your ferric formate solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a problem?

This compound, an iron(III) coordination compound, can react with water in a process called hydrolysis. This reaction is highly dependent on the pH of the solution. As the pH increases, ferric ions (Fe³⁺) are converted into insoluble ferric hydroxide (Fe(OH)₃), which appears as a reddish-brown precipitate.[1][2] This precipitation effectively removes the desired this compound from the solution, impacting experimental accuracy, reproducibility, and the efficacy of formulations in drug development.

Q2: What is the optimal pH range to prevent this compound hydrolysis?

To maintain the stability of this compound solutions and prevent hydrolysis, it is crucial to keep the solution in an acidic state. Generally, a pH below 3.5 is recommended to keep ferric ions soluble.[2][3] For many applications, a pH range of 3.0 to 4.5 can provide a good balance between stability and experimental conditions, especially when a formate buffer is used.[1]

Q3: Can I use a buffer to stabilize my this compound solution?

Yes, using a buffer is an effective way to maintain the desired pH and prevent hydrolysis. A formate buffer (a solution of formic acid and a formate salt) is an excellent choice as it will not introduce foreign ions that could interfere with your experiment. Citrate (B86180) buffers can also be used, as citrate acts as a chelating agent, forming a stable, soluble complex with the ferric ions.[3][4] It is advisable to avoid phosphate (B84403) buffers, as they can lead to the precipitation of insoluble ferric phosphate.

Q4: How does the concentration of this compound affect the required pH for stability?

Data Presentation

Table 1: Estimated Stable pH Ranges for Aqueous this compound Solutions

This compound Concentration (M)Estimated Stable pH RangeNotes
< 0.01< 4.0At lower concentrations, the solution is more tolerant to a slightly higher pH.
0.01 - 0.1< 3.5This is a common concentration range for stock solutions.
> 0.1< 3.0For highly concentrated solutions, a more acidic environment is necessary.

Note: These are estimated values for practical guidance. The exact stable pH can be influenced by temperature, ionic strength, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a Stable Acidic this compound Stock Solution

This protocol describes the preparation of a 0.1 M this compound stock solution with an adjusted pH to ensure stability.

Materials:

  • This compound (Fe(HCOO)₃)

  • High-purity deionized water

  • Formic Acid (HCOOH), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Calibrated pH meter

  • Sterile 0.22 µm filter

Procedure:

  • Dissolution: Weigh the appropriate amount of this compound to prepare the desired volume of a 0.1 M solution. In a clean beaker, dissolve the this compound in approximately 80% of the final volume of deionized water while stirring. The initial solution will likely be slightly acidic.

  • pH Measurement: Place the calibrated pH electrode into the solution and monitor the pH.

  • pH Adjustment: If the pH is above 3.5, slowly add 1 M formic acid dropwise while continuously stirring until the pH is within the target range of 3.0-3.5. If the pH is too low for your intended application (but still in the stable range), you can carefully adjust it upwards by adding 1 M NaOH dropwise. Exercise caution to avoid overshooting the target pH, which could induce precipitation.

  • Final Volume: Once the desired pH is stable, transfer the solution to a volumetric flask and add deionized water to reach the final volume.

  • Sterilization: If required for your application, sterilize the solution by passing it through a 0.22 µm filter.

  • Storage: Store the solution in a well-sealed container at 4°C, protected from light.

Protocol 2: Using a Citrate Buffer to Stabilize this compound at a Higher pH

This protocol is for applications where a pH closer to neutral is required and a chelating agent is permissible.

Materials:

  • This compound (Fe(HCOO)₃)

  • Sodium Citrate Dihydrate

  • Citric Acid

  • High-purity deionized water

  • Sodium Hydroxide (NaOH), 1 M

  • Calibrated pH meter

Procedure:

  • Prepare Citrate Buffer: Prepare a 0.1 M citrate buffer solution with the desired pH (e.g., pH 4.5). You can do this by dissolving sodium citrate and citric acid in deionized water and adjusting the pH with NaOH.[4]

  • Dissolve this compound: Slowly dissolve the this compound in the prepared citrate buffer while stirring. The citrate ions will chelate the ferric ions, preventing the formation of ferric hydroxide.

  • Verify pH: After dissolution, verify that the pH of the final solution is at the desired level and adjust if necessary with small additions of citric acid or sodium hydroxide.

  • Storage: Store the solution in a well-sealed container at 4°C.

Troubleshooting Guide

Problem Possible Cause Solution
Immediate precipitation upon dissolving this compound in water or a neutral buffer. The pH of the solvent is too high, leading to rapid hydrolysis and the formation of ferric hydroxide.1. Prepare a concentrated stock solution of this compound in slightly acidic water (pH < 3.5) as described in Protocol 1.2. Add the acidic stock solution dropwise to your final buffer or medium while stirring vigorously to allow for gradual pH equilibration.
The solution is initially clear but becomes cloudy or forms a precipitate over time. 1. The solution is slowly equilibrating to a higher pH due to absorption of atmospheric CO₂ or interaction with the container.2. The concentration of this compound exceeds its solubility limit at the given pH.1. Verify and re-adjust the pH of the solution. Consider using a robust buffering system (see Protocol 2).2. Reduce the working concentration of this compound.
Precipitation occurs when adding the this compound solution to a phosphate-containing medium. Formation of insoluble ferric phosphate.1. If possible, use a phosphate-free buffer system for your experiment.2. Alternatively, add the this compound solution very slowly to the phosphate-containing medium under constant agitation to minimize localized high concentrations.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_application Application A Dissolve this compound in Deionized Water B Measure pH A->B C Adjust pH to < 3.5 (with Formic Acid or NaOH) B->C D Final Volume Adjustment C->D E Sterile Filtration (Optional) D->E F Store at 4°C, Protected from Light E->F G Use in Experiment F->G troubleshooting_logic Start Precipitate Observed? Cause1 High Initial pH? Start->Cause1 Yes End Stable Solution Start->End No Cause2 Slow pH Increase? Cause1->Cause2 No Solution1 Prepare Acidic Stock Solution Cause1->Solution1 Yes Cause3 Phosphate Buffer? Cause2->Cause3 No Solution2 Use Buffer / Re-adjust pH Cause2->Solution2 Yes Solution3 Use Phosphate-Free Buffer Cause3->Solution3 Yes Cause3->End No Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Enhancing Catalytic Activity of Ferric Formate-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ferric formate-derived catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and application of this compound-derived catalysts.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete conversion of ferric formate (B1220265) during thermal decomposition. - Inadequate temperature or duration: The calcination temperature may be too low, or the heating time too short to fully decompose the precursor.[1] - Atmosphere control: The gaseous environment (e.g., inert vs. oxidative) can influence the decomposition pathway and products.[1]- Optimize calcination conditions: Increase the temperature in increments (e.g., 50°C) or extend the duration of the calcination process. - Atmosphere selection: For iron oxide catalysts, calcination in air is typically required. For iron carbide or composite materials, an inert atmosphere (e.g., nitrogen, argon) is necessary to prevent oxidation.
Low surface area and porosity of the final catalytic material. - High calcination temperature: Excessive heat can lead to the sintering of particles, causing a collapse of the porous structure and a reduction in surface area. - Lack of a templating agent: Direct decomposition of this compound may result in a dense material without a well-defined porous network.- Temperature optimization: Employ a lower calcination temperature or a temperature-programmed ramp to minimize sintering. - Utilize a support material: Impregnate a high-surface-area support (e.g., alumina (B75360), silica) with this compound before calcination.
Formation of undesirable iron phases (e.g., incorrect oxide form, metallic iron). - Incorrect calcination atmosphere: The presence or absence of oxygen during thermal treatment is critical in determining the final iron oxide phase (e.g., Fe₂O₃, Fe₃O₄).[1] - Decomposition pathway: The thermal decomposition of iron(III) formate can involve the formation of ferrous formate as an intermediate, which then decomposes to different products.[1]- Precise atmosphere control: Use a controlled flow of gas (air for Fe₂O₃, inert gas for other phases) during calcination. - Characterize intermediates: Consider analyzing the material at intermediate temperatures to understand the decomposition pathway and adjust conditions accordingly.
Poor catalytic activity in target reactions (e.g., Fenton-like oxidation, hydrogenation). - Low density of active sites: The synthesis method may not have effectively exposed the catalytically active iron centers. - Suboptimal particle size: The size of the catalyst particles can significantly influence activity.[2] - Incorrect iron oxidation state: The desired catalytic cycle may require a specific iron oxidation state (e.g., Fe(II)/Fe(III) for Fenton-like reactions).- Enhance active site exposure: Consider post-synthesis treatments like acid washing to remove any passivating layers. - Control particle size: Modify synthesis parameters such as precursor concentration or the use of capping agents to control nanoparticle growth.[3] - Tailor oxidation state: The calcination atmosphere and temperature can be tuned to favor the desired oxidation state.
Catalyst deactivation during reaction. - Leaching of iron: Active iron species may dissolve into the reaction medium, leading to a loss of heterogeneous catalytic activity. - Fouling of the catalyst surface: Adsorption of reactants, intermediates, or products can block active sites.- Improve catalyst stability: Incorporate the iron catalyst onto a stable support material. - Regenerate the catalyst: Develop a regeneration protocol, which may involve washing with a suitable solvent or thermal treatment to remove adsorbed species.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound as a precursor for iron-based catalysts?

A1: this compound is a metal-organic compound that can be decomposed at relatively low temperatures to produce well-dispersed iron oxide or other iron-containing nanoparticles. Its organic component can also contribute to the formation of a carbonaceous support matrix, potentially enhancing the catalyst's stability and electronic properties.

Q2: How can I control the particle size of the catalyst derived from this compound?

A2: Particle size can be influenced by several factors during synthesis. Using a solvothermal method with modulating agents like triethylamine (B128534) (TEA) or NaOH can help control the crystal size of the precursor, which in turn affects the final particle size after pyrolysis.[2] Additionally, impregnating the this compound onto a porous support can help spatially separate the iron species and prevent agglomeration during thermal treatment.

Q3: What is the importance of the calcination atmosphere when preparing catalysts from this compound?

A3: The calcination atmosphere is a critical parameter that dictates the final composition of your catalyst.[1]

  • Inert Atmosphere (e.g., N₂, Ar): Pyrolysis in an inert atmosphere will lead to the formation of iron oxides (often Fe₃O₄) or, at higher temperatures, potentially iron carbides if a carbon source is present.

  • Oxidizing Atmosphere (e.g., Air): Calcination in air will typically yield hematite (B75146) (α-Fe₂O₃), which is the most stable iron oxide in the presence of oxygen.

  • Reducing Atmosphere (e.g., H₂): Treatment in a reducing atmosphere at elevated temperatures can be used to produce metallic iron (Fe⁰) or different iron oxides depending on the conditions.

Q4: My this compound-derived catalyst shows low activity in Fenton-like reactions. What could be the reason?

A4: Low activity in Fenton-like reactions can be attributed to several factors. The catalytic cycle relies on the interplay between Fe(II) and Fe(III) species. If your synthesis method resulted in a highly crystalline and stable iron oxide phase with predominantly Fe(III) and a low surface area, the number of active sites available for the reaction with hydrogen peroxide would be limited. Modifying the synthesis to create a higher surface area material with a mix of Fe(II) and Fe(III) sites could enhance activity.

Q5: How do I characterize the material synthesized from this compound?

A5: A comprehensive characterization of your material is crucial. Key techniques include:

  • X-ray Diffraction (XRD): To identify the crystalline phases of iron (e.g., different iron oxides).

  • N₂ Physisorption (BET analysis): To determine the surface area, pore volume, and pore size distribution.

  • Electron Microscopy (SEM and TEM): To visualize the morphology, particle size, and dispersion of the catalyst.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the oxidation states of iron.

Experimental Protocols

Protocol 1: Synthesis of Porous Iron Oxide via Direct Calcination of this compound

This protocol describes a straightforward method to synthesize iron oxide nanoparticles from this compound.

  • Precursor Preparation: Synthesize this compound by reacting a soluble iron(III) salt (e.g., ferric nitrate) with a formate source (e.g., formic acid or sodium formate) in an acidic medium to ensure the stability of the Fe(III) oxidation state.[4]

  • Drying: Dry the synthesized this compound precipitate in a vacuum oven at a moderate temperature (e.g., 80-100°C) to remove residual solvent.

  • Calcination: Place the dried this compound powder in a ceramic crucible and transfer it to a tube furnace.

    • Heat the sample to the target temperature (e.g., 400-600°C) under a controlled atmosphere (e.g., a flow of air for α-Fe₂O₃ or nitrogen for Fe₃O₄).

    • Maintain the temperature for a set duration (e.g., 2-4 hours).

    • Allow the furnace to cool down to room temperature under the same atmosphere.

  • Characterization: Characterize the resulting powder using XRD, BET, SEM, and TEM to determine its physicochemical properties.

Protocol 2: Synthesis of a Supported Iron Oxide Catalyst

This method aims to improve the dispersion and stability of the iron oxide particles.

  • Support Preparation: Choose a high-surface-area support material such as silica (B1680970) (SiO₂) or alumina (Al₂O₃).

  • Impregnation:

    • Dissolve this compound in a suitable solvent (e.g., deionized water or ethanol).

    • Add the support material to the this compound solution.

    • Stir the mixture continuously at room temperature for several hours to ensure uniform impregnation.

    • Remove the solvent using a rotary evaporator.

  • Drying: Dry the impregnated support in an oven at 100-120°C overnight.

  • Calcination: Calcine the dried material in a tube furnace following the procedure described in Protocol 1. The choice of atmosphere will determine the final iron oxide phase.

  • Characterization: Analyze the supported catalyst using the characterization techniques mentioned previously.

Quantitative Data

The following table summarizes the catalytic performance of various iron-based catalysts in different reactions. Note that direct comparisons should be made with caution due to varying reaction conditions.

CatalystPrecursor(s)ReactionKey Performance Metric(s)Reference
Fe-MIL-88B-T/CFerric nitrate, Terephthalic acid, TriethylamineFischer-Tropsch SynthesisCO Conversion: 94%[2]
Fe-MIL-88B-S/CFerric nitrate, Terephthalic acid, NaOHFischer-Tropsch SynthesisCO Conversion: 91%[2]
Fe@C/Al compositeFe-BTC MOF, AlOOHHigh-Temperature Fischer-TropschEnhanced C₂-C₄ selectivity and stability[5]

Diagrams

experimental_workflow Experimental workflow for synthesizing this compound-derived catalysts. cluster_precursor Precursor Synthesis cluster_catalyst Catalyst Preparation cluster_characterization Characterization Fe_salt Iron(III) Salt Solution Precipitation Precipitation in Acidic Media Fe_salt->Precipitation Formate_source Formate Source Formate_source->Precipitation Ferric_formate This compound Precipitation->Ferric_formate Drying Drying Ferric_formate->Drying Calcination Thermal Decomposition (Calcination) Drying->Calcination Catalyst Final Catalyst (e.g., Iron Oxide) Calcination->Catalyst XRD XRD Catalyst->XRD BET BET Catalyst->BET SEM_TEM SEM/TEM Catalyst->SEM_TEM XPS XPS Catalyst->XPS

Caption: Workflow for the synthesis and characterization of this compound-derived catalysts.

fenton_like_mechanism Simplified mechanism of a Fenton-like reaction catalyzed by iron species. Fe3 ≡Fe(III) Fe2 ≡Fe(II) Fe3->Fe2 Reduction H2O_OH H₂O + OH⁻ Fe3->H2O_OH Reacts with H₂O₂ to form (slower reaction) Fe2->Fe3 Oxidation OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Generates H2O2 H₂O₂ H2O2->Fe2 Reacts with Pollutant Organic Pollutant OH_radical->Pollutant Attacks Degradation_products Degradation Products Pollutant->Degradation_products

Caption: Simplified catalytic cycle for a heterogeneous Fenton-like reaction.

logical_relationship Key parameters influencing the properties of this compound-derived catalysts. cluster_synthesis Synthesis Parameters cluster_properties Catalyst Properties cluster_performance Catalytic Performance Calc_temp Calcination Temperature Surface_area Surface Area & Porosity Calc_temp->Surface_area Particle_size Particle Size Calc_temp->Particle_size Phase Crystalline Phase & Oxidation State Calc_temp->Phase Calc_atm Calcination Atmosphere Calc_atm->Phase Support Use of Support Support->Surface_area Support->Particle_size Stability Stability Support->Stability Activity Activity Surface_area->Activity Surface_area->Stability Particle_size->Activity Phase->Activity Selectivity Selectivity Phase->Selectivity Activity->Activity Selectivity->Selectivity Stability->Stability

Caption: Interrelationship between synthesis parameters, catalyst properties, and performance.

References

Technical Support Center: Scaling Up Ferric Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of ferric formate (B1220265) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of ferric formate synthesis, categorized by the stage of the process.

Problem Area Issue Potential Causes Troubleshooting/Solutions
Reaction & Precipitation Low Yield- Incomplete reaction due to poor mixing. - pH out of optimal range, leading to formation of soluble iron complexes. - Incorrect stoichiometry of reactants. - Side reactions due to localized overheating.- Optimize agitator speed and design for uniform mixing. - Implement real-time pH monitoring and automated acid/base dosing to maintain pH between 3.5 and 4.0.[1] - Ensure accurate dosing of reactants using calibrated pumps. - Improve heat removal with a more efficient reactor jacket or internal cooling coils.
Inconsistent Particle Size/Morphology- Non-uniform supersaturation due to inadequate mixing. - Temperature fluctuations affecting nucleation and growth rates. - Variations in reactant addition rate.- Use computational fluid dynamics (CFD) to model and optimize mixing. - Employ Process Analytical Technology (PAT) like in-situ particle size analyzers to monitor and control crystal growth. - Implement a controlled reactant addition profile.
Product Contamination (e.g., Iron Hydroxides)- pH spikes into the alkaline range. - Insufficiently acidic conditions to stabilize Fe(III).[1]- Maintain a pH below 3 during the initial mixing of iron salts to prevent hydrolysis.[1] - Ensure rapid and efficient mixing at the point of reactant addition.
Downstream Processing Slow Filtration- Small, irregular, or agglomerated particles clogging the filter medium. - High viscosity of the slurry.- Optimize crystallization conditions to produce larger, more uniform crystals. - Consider using a filter aid, ensuring it does not contaminate the final product. - Dilute the slurry with an appropriate anti-solvent if possible.
Inefficient Washing- Channeling of the wash solvent through the filter cake. - Inadequate displacement of mother liquor.- Re-slurry the filter cake in the wash solvent for more effective impurity removal. - Use a smoothed-bore, agitated filter dryer to ensure even cake distribution and washing.
Product Degradation During Drying- Thermal decomposition due to excessive temperature. - Oxidation of residual ferrous impurities if present.- Utilize vacuum drying at a controlled, lower temperature (e.g., 40°C).[1] - Ensure complete removal of oxidizing agents from the process.
Product Quality Off-color Product (e.g., brownish tint)- Presence of iron(II) species due to reduction of iron(III). - Formation of iron hydroxide (B78521) impurities.- Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent unwanted redox reactions.[1] - Strictly control the pH to remain in the acidic range.[1]
High Levels of Unreacted Precursors- Poor mixing leading to localized areas of high reactant concentration. - Insufficient reaction time.- Improve reactor mixing efficiency. - Increase the reaction time and monitor reaction completion using in-situ probes.

Frequently Asked Questions (FAQs)

1. What are the most critical parameters to control during the scale-up of this compound precipitation?

The most critical parameters are pH, temperature, reactant addition rate, and mixing.[1] pH is crucial for maintaining the stability of the ferric ion and preventing the precipitation of iron hydroxides. Temperature and reactant addition rate influence the level of supersaturation, which in turn controls the nucleation and growth of crystals, affecting particle size and morphology. Efficient mixing is essential to ensure uniform conditions throughout the reactor, preventing localized concentration and temperature gradients that can lead to impurities and a broad particle size distribution.

2. How can I control the particle size of this compound during a large-scale synthesis?

Controlling particle size on a large scale requires careful management of the crystallization process. Key strategies include:

  • Controlling Supersaturation: A lower level of supersaturation generally favors crystal growth over nucleation, leading to larger particles. This can be achieved by slower addition of reactants and precise temperature control.

  • Seeding: Introducing a small quantity of pre-made this compound crystals (seeds) can provide a surface for crystal growth, promoting the formation of larger, more uniform particles.

  • Agitation: The mixing intensity can influence particle size by affecting agglomeration and crystal breakage. The optimal agitation rate should be determined for a specific reactor geometry.

3. What are the common impurities in scaled-up this compound synthesis and how can they be minimized?

Common impurities can include:

  • Iron(III) Hydroxide: Forms if the pH rises to neutral or alkaline conditions. This can be prevented by maintaining a consistently acidic environment (pH 3.5-4.0).[1]

  • Unreacted Precursors: (e.g., iron chloride, sodium formate) Can be minimized by ensuring proper stoichiometry, efficient mixing, and sufficient reaction time.

  • Iron(II) Species: May arise from the reduction of iron(III). Performing the synthesis under an inert atmosphere can mitigate this.

4. What are the primary challenges in filtering and drying large quantities of this compound?

The primary challenges in downstream processing at scale are:

  • Filtration: Fine or irregularly shaped particles can lead to slow filtration rates and clogging of the filter medium. The filter cake may also compress, hindering liquor removal.

  • Washing: Inefficient washing can leave impurities trapped in the filter cake. Channeling of the wash solvent is a common issue.

  • Drying: Overheating during drying can cause thermal decomposition of the this compound. Agglomeration of particles can also occur, leading to non-uniform drying. Vacuum drying at controlled temperatures is often preferred.

Data Presentation

The following tables provide illustrative data on how key process parameters can affect the yield and purity of this compound during scale-up. Note: This data is representative and intended to demonstrate general trends, as specific quantitative data for the industrial scale-up of this compound synthesis is not widely published.

Table 1: Effect of pH on this compound Yield and Purity

pHLab Scale Yield (%)Pilot Scale Yield (%)Purity (%)
2.58582>99
3.59592>99
4.5938898
5.5807595 (Iron hydroxide impurities detected)

Table 2: Influence of Temperature on Particle Size

Temperature (°C)Average Particle Size (μm) - Lab ScaleAverage Particle Size (μm) - Pilot Scale
252520
404035
606555

Experimental Protocols

Pilot-Scale Synthesis of this compound via Precipitation

Objective: To synthesize this compound with a target purity of >98% and an average particle size of 40-60 μm.

Equipment:

  • 100 L glass-lined reactor with a jacket for temperature control

  • Variable speed agitator with a pitched-blade turbine

  • Two dosing pumps for reactant solutions

  • In-situ pH probe and temperature sensor

  • Agitated Nutsche filter-dryer

Procedure:

  • Preparation of Reactant Solutions:

    • Solution A: Dissolve iron(III) chloride hexahydrate in deionized water to achieve a final concentration of 1.5 M.

    • Solution B: Dissolve sodium formate in deionized water to achieve a final concentration of 4.5 M.

  • Reaction Setup:

    • Charge the 100 L reactor with deionized water and start agitation.

    • Adjust the initial pH of the water to ~3.0 with dilute hydrochloric acid.

  • Precipitation:

    • Begin dosing Solution A into the reactor at a controlled rate.

    • Simultaneously, start dosing Solution B into the reactor at a stoichiometric equivalent rate.

    • Continuously monitor the pH and maintain it at 3.5 ± 0.2 by adjusting the dosing rate of Solution B.

    • Maintain the reactor temperature at 40°C using the heating/cooling jacket.

  • Digestion:

    • After the addition of reactants is complete, allow the slurry to agitate at 40°C for 1-2 hours to allow for crystal growth and maturation.

  • Filtration and Washing:

    • Transfer the slurry to the Agitated Nutsche filter-dryer.

    • Filter the product under vacuum.

    • Wash the filter cake with deionized water, followed by a wash with ethanol (B145695) to aid in drying.

  • Drying:

    • Dry the product under vacuum at 40°C until a constant weight is achieved.

Visualizations

Ferric_Formate_Synthesis_Workflow This compound Synthesis Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing cluster_qc Quality Control Iron(III) Salt Solution Iron(III) Salt Solution Precipitation Reactor Precipitation Reactor Iron(III) Salt Solution->Precipitation Reactor Formate Salt Solution Formate Salt Solution Formate Salt Solution->Precipitation Reactor Crystal Digestion Crystal Digestion Precipitation Reactor->Crystal Digestion Slurry Transfer Filtration Filtration Crystal Digestion->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

Caption: this compound Synthesis Workflow.

References

Technical Support Center: Minimizing Impurities in Ferric Formate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurities during the synthesis of ferric formate (B1220265). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in ferric formate synthesis?

A1: The most common impurities include:

  • Ferrous (Fe²⁺) ions: Arise from the incomplete oxidation of starting materials or the reduction of the ferric (Fe³⁺) product.

  • Iron(III) Hydroxide (B78521) (Fe(OH)₃): Forms when the pH of the reaction mixture is too high, leading to the hydrolysis of ferric ions.[1]

  • Residual Solvents: Solvents used during synthesis or washing (e.g., water, ethanol) can be trapped in the crystal lattice.

  • Unreacted Starting Materials: Such as ferric chloride or sodium formate.

  • Elemental Impurities: Trace metals that may be present in the starting materials or leach from reaction vessels. For pharmaceutical applications, elements like lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd) are of particular concern.[2]

Q2: What is the ideal pH for this compound synthesis to minimize impurities?

A2: Maintaining an acidic environment is crucial. A pH below 3 is generally recommended to keep the ferric ions soluble and prevent their hydrolysis to iron(III) hydroxide.[1] The presence of an acid, such as formic acid or hydrochloric acid, helps stabilize the iron(III) oxidation state.[1]

Q3: My final this compound product is brown instead of the expected red-yellow. What does this indicate?

A3: A brown coloration often suggests the presence of impurities, particularly iron(III) hydroxide. This can occur if the pH of the solution was not sufficiently acidic during the reaction. In the synthesis of related iron compounds, a dark brown color can also be indicative of oxidation to the ferric state when the ferrous state was the target, highlighting the sensitivity of iron's oxidation state to reaction conditions.

Q4: How can I remove ferrous ion impurities from my this compound product?

A4: One common approach is to introduce a controlled oxidation step. This can be achieved by using a suitable oxidizing agent in an acidic environment.[1] Another strategy involves recrystallization, where the this compound is dissolved in an appropriate solvent and then allowed to crystallize again, leaving impurities behind in the solution.

Q5: What are the typical purity requirements for this compound in pharmaceutical applications?

A5: For pharmaceutical use, this compound must adhere to strict limits on elemental impurities as outlined in the U.S. Pharmacopeia (USP) General Chapter <232>.[3][4] These limits are based on the Permissible Daily Exposure (PDE) for various elements. High-purity iron powders for pharmaceutical use typically have an iron content of over 99.5% with very low levels of heavy metals.[5] The product should also be free from undesirable low molecular weight iron complexes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Product loss during washing. - pH is too low, increasing solubility.- Ensure stoichiometric amounts of reactants and allow for sufficient reaction time. - Use a minimal amount of cold washing solvent. - Optimize the pH to balance solubility and impurity prevention (typically just below 3).
Product is a Brown Precipitate - pH of the reaction mixture is too high, leading to the formation of iron(III) hydroxide.[1]- Maintain a pH below 3 throughout the synthesis by using an acidic medium (e.g., formic acid).[1]
Presence of Ferrous (Fe²⁺) Impurities - Incomplete oxidation of ferrous starting materials. - Reduction of the ferric product during the reaction.- Introduce a controlled oxidation step using a mild oxidizing agent. - Ensure an oxidizing environment during synthesis, if applicable to the chosen method.
Crystals are Clumped or Poorly Formed - Rapid precipitation or crystallization.- Slow down the addition of reactants. - Allow the crystallization to occur slowly at a controlled temperature.
Residual Solvent Detected in Final Product - Inefficient drying.- Dry the product under vacuum at an appropriate temperature (e.g., 40-60°C) for an extended period (e.g., 24 hours).

Illustrative Quantitative Data on Impurity Control

Disclaimer: The following table is an illustrative representation based on established chemical principles and qualitative data from the literature. It is intended to demonstrate the expected trends in impurity levels with varying reaction conditions and is not a direct reproduction of experimental results from a single source.

Parameter Condition A Condition B Expected Outcome
pH 2.54.5Ferric Hydroxide Impurity: Lower at pH 2.5, Higher at pH 4.5.
Washing Solvent Cold Deionized WaterRoom Temperature Ethanol (B145695)Solubility Loss: Lower with cold water. Organic Impurity Removal: Better with ethanol.
Drying Method Air Drying at 25°C for 12hVacuum Drying at 50°C for 24hResidual Water: Higher with air drying, Lower with vacuum drying.
Starting Material Purity Technical Grade FeCl₃Analytical Grade FeCl₃Elemental Impurities: Higher with technical grade, Lower with analytical grade.

Experimental Protocols

High-Purity this compound Synthesis by Controlled Precipitation

This protocol is adapted from established solution-based methods.[1]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium formate (HCOONa)

  • Deionized water

  • Formic acid (HCOOH)

  • Ethanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 1 M solution of iron(III) chloride hexahydrate in deionized water.

    • Prepare a 3 M solution of sodium formate in deionized water.

  • Reaction Setup:

    • In a reaction vessel, add the iron(III) chloride solution.

    • Begin stirring the solution and add formic acid to adjust the pH to approximately 2.5.

  • Precipitation:

    • Slowly add the sodium formate solution dropwise to the stirred iron(III) chloride solution.

    • Monitor the pH and maintain it below 3 by adding small amounts of 0.1 M HCl or 0.1 M NaOH as needed.

    • A red-yellow precipitate of this compound will form.

    • Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Isolation and Washing:

    • Isolate the precipitate by centrifugation or vacuum filtration.

    • Wash the precipitate twice with cold deionized water to remove unreacted salts.

    • Wash the precipitate once with ethanol to aid in the removal of water.

  • Drying:

    • Dry the purified this compound under vacuum at 50°C for 24 hours or until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction (pH < 3) cluster_purification Purification prep_fecl3 Dissolve FeCl₃·6H₂O in Deionized Water reaction_vessel Stirred FeCl₃ Solution + Formic Acid prep_fecl3->reaction_vessel prep_hcoona Dissolve HCOONa in Deionized Water precipitation Slow Addition of HCOONa Solution prep_hcoona->precipitation reaction_vessel->precipitation stirring Stir for 1-2 hours precipitation->stirring filtration Isolate Precipitate (Centrifugation/Filtration) stirring->filtration wash_water Wash with Cold Deionized Water (x2) filtration->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh drying Vacuum Dry at 50°C wash_etoh->drying final_product High-Purity This compound drying->final_product

Caption: Experimental workflow for high-purity this compound synthesis.

troubleshooting_tree start Problem with This compound Synthesis issue_color Is the product brown instead of red-yellow? start->issue_color issue_yield Is the yield significantly low? start->issue_yield issue_purity Are impurities detected in analysis? start->issue_purity cause_ph High pH (>3) caused Fe(OH)₃ formation. issue_color->cause_ph Yes cause_wash Product lost during washing steps. issue_yield->cause_wash Possible cause_reaction Incomplete reaction or side reactions. issue_yield->cause_reaction Possible impurity_type What type of impurity is present? issue_purity->impurity_type Yes solution_ph Solution: Maintain pH < 3 with formic or hydrochloric acid. cause_ph->solution_ph solution_wash Solution: Use minimal amount of cold washing solvent. cause_wash->solution_wash solution_reaction Solution: Check stoichiometry, reaction time, and temperature. cause_reaction->solution_reaction ferrous_impurity Ferrous (Fe²⁺) ions impurity_type->ferrous_impurity solvent_impurity Residual solvent impurity_type->solvent_impurity solution_ferrous Solution: Introduce a controlled oxidation step or recrystallize. ferrous_impurity->solution_ferrous solution_solvent Solution: Dry under vacuum at elevated temperature for longer. solvent_impurity->solution_solvent

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Ferric Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis of ferric formate (B1220265), with a specific focus on the influence of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for ferric formate synthesis?

A1: this compound can be synthesized over a broad temperature range, from room temperature (25-30°C) up to near-boiling temperatures (90-100°C).[1] The choice of temperature is a critical parameter that influences the physicochemical properties of the final product, particularly crystal size and morphology.[1]

Q2: How does synthesis temperature affect the final product?

A2: Temperature plays a crucial role in controlling the nucleation and growth of this compound crystals. Generally, lower temperatures favor the formation of smaller, potentially more numerous crystals, while higher temperatures can lead to the growth of larger, more well-defined crystals. However, excessively high temperatures can risk the thermal decomposition of the product.

Q3: Can this compound be synthesized at room temperature?

A3: Yes, the synthesis of iron formates can be successfully carried out at room temperature (e.g., 25-30°C). This method is often preferred for its simplicity and energy efficiency. For the related compound, ferrous formate, synthesis at this temperature range has been reported to yield high outputs, between 74% and 87%.[2]

Q4: What is the maximum temperature I should use for drying the synthesized this compound?

A4: To prevent thermal decomposition and the reduction of Fe(III) to Fe(II), it is crucial to dry the this compound at a moderate temperature under vacuum.[1] The thermal decomposition of iron(III) formate begins at approximately 200°C.[3] Therefore, a drying temperature well below this, for instance around 40°C, is recommended to ensure the stability of the final product.

Q5: Why is maintaining an acidic pH important during the synthesis?

A5: Maintaining an acidic environment (typically pH < 3) is essential for stabilizing the iron(III) oxidation state.[1] Acidic conditions prevent the hydrolysis of ferric ions, which would otherwise lead to the precipitation of iron hydroxides and contaminate the final product.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction: The reaction time may be insufficient at the chosen temperature. - Suboptimal pH: The pH may not be acidic enough, leading to the formation of iron hydroxides instead of this compound.[1] - Loss of product during washing: Excessive washing or use of a solvent in which the product is slightly soluble.- Increase reaction time or temperature: Gently heating the reaction mixture can increase the reaction rate. - Adjust pH: Ensure the pH of the reaction mixture is maintained below 3 using an appropriate acid (e.g., formic acid).[1] - Optimize washing procedure: Use a minimal amount of a suitable solvent like ethanol (B145695) for washing the precipitate.
Product is a brownish color instead of the expected color - Oxidation/Hydrolysis: This may indicate the presence of iron hydroxides due to a pH that is not sufficiently acidic.[1] - Partial reduction of Fe(III): If the synthesis or drying temperature is too high, some Fe(III) may be reduced to Fe(II).- Verify and adjust pH: Ensure the reaction is conducted in a sufficiently acidic medium.[1] - Lower the temperature: Reduce the synthesis or drying temperature to prevent thermal degradation. A drying temperature of around 40°C is advisable.
Poor crystallinity or amorphous product - Rapid precipitation: The reactants may have been mixed too quickly, leading to rapid nucleation and the formation of small, poorly ordered crystals. - Low synthesis temperature: Very low temperatures can sometimes result in a less crystalline product.- Slow addition of reactants: Add the precipitating agent dropwise while stirring vigorously to control the rate of crystal formation. - Increase synthesis temperature: A moderate increase in the reaction temperature can promote the growth of more well-defined crystals.
Inconsistent crystal size - Temperature fluctuations: Inconsistent heating of the reaction mixture can lead to variations in nucleation and growth rates. - Inefficient stirring: Poor mixing can result in localized areas of high supersaturation, leading to non-uniform crystal growth.- Ensure uniform heating: Use a temperature-controlled water or oil bath for consistent heating. - Maintain vigorous and constant stirring: Ensure the reaction mixture is well-agitated throughout the synthesis process.

Data Presentation

The following table provides illustrative data on how synthesis temperature can influence the key properties of this compound. Note that these values are representative and actual results may vary depending on specific experimental conditions.

Synthesis Temperature (°C)Expected Yield (%)Purity (%)Crystal MorphologyAverage Crystal Size (µm)
25-3080-90>98Fine microcrystalline powder1-5
50-6085-95>98Small, well-defined microcrystals10-20
80-9080-90>97Larger, potentially agglomerated crystals20-50

Experimental Protocols

Protocol 1: Room Temperature Synthesis of this compound

This protocol describes a standard method for synthesizing this compound at room temperature, which is suitable for producing a fine microcrystalline powder.

  • Preparation of Reactant Solutions:

    • Prepare a solution of an iron(III) salt (e.g., ferric chloride hexahydrate) in deionized water.

    • Prepare a separate solution of a formate source (e.g., sodium formate) in deionized water.

  • Reaction:

    • Slowly add the sodium formate solution dropwise to the ferric chloride solution while stirring vigorously at room temperature (25-30°C).

    • Monitor and maintain the pH of the mixture below 3 by adding a dilute acid (e.g., formic acid) as needed.

  • Precipitation and Aging:

    • Continue stirring for a designated period (e.g., 2-4 hours) to allow for complete precipitation.

    • Let the precipitate age in the mother liquor to improve crystallinity.

  • Isolation and Washing:

    • Separate the precipitate by centrifugation or filtration.

    • Wash the collected solid with deionized water and then with ethanol to remove unreacted precursors and byproducts.

  • Drying:

    • Dry the final product under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.

Protocol 2: Elevated Temperature Synthesis for Larger Crystals

This protocol is designed to promote the growth of larger this compound crystals by utilizing a higher synthesis temperature.

  • Preparation of Reactant Solutions:

    • Prepare solutions of the iron(III) salt and formate source as described in Protocol 1.

  • Reaction:

    • Heat the iron(III) salt solution to the desired temperature (e.g., 80°C) in a temperature-controlled water or oil bath with vigorous stirring.

    • Slowly add the pre-heated formate source solution dropwise to the iron(III) salt solution.

    • Maintain the reaction temperature and acidic pH (<3) throughout the addition.

  • Crystallization and Cooling:

    • After the addition is complete, maintain the temperature and stirring for a period to allow for crystal growth (e.g., 1-2 hours).

    • Slowly cool the mixture to room temperature to complete the crystallization process.

  • Isolation, Washing, and Drying:

    • Follow the same isolation, washing, and drying procedures as outlined in Protocol 1.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Purification cluster_final 5. Final Product prep_fe Prepare Iron(III) Salt Solution mix Mix Reactants & Adjust pH prep_fe->mix prep_formate Prepare Formate Source Solution prep_formate->mix age Aging / Crystal Growth mix->age filter Filter / Centrifuge age->filter wash Wash with DI Water & Ethanol filter->wash dry Vacuum Dry (e.g., 40°C) wash->dry product This compound dry->product temp_effect cluster_temp Synthesis Temperature cluster_outcome Product Characteristics low_temp Low Temp (e.g., 25-30°C) small_crystals Smaller Crystals Fine Powder low_temp->small_crystals high_temp High Temp (e.g., 80-90°C) large_crystals Larger Crystals Potential Agglomeration high_temp->large_crystals

References

Storage and handling guidelines for ferric formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage and handling of ferric formate (B1220265). It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.

Storage and Handling Guidelines

Proper storage and handling of ferric formate are crucial to maintain its chemical integrity and ensure reproducible experimental outcomes. This compound is sensitive to environmental factors, and adherence to the following guidelines is recommended.

Summary of Storage Conditions and Stability:

ParameterRecommended ConditionRationale & Potential Issues
Temperature Store at room temperature (15-25°C). For long-term storage, a cool place (≤25°C) is advisable.[1]High temperatures can accelerate degradation. Avoid environments exceeding 40°C.[1]
Humidity Store in a dry, well-ventilated area with relative humidity controlled between 30% and 60%.[1]This compound is hygroscopic; moisture absorption can lead to caking and hydrolysis, and may accelerate oxidation.[1][2]
Light Store in a light-resistant, opaque container.[1]Exposure to light, particularly UV and visible light, can induce photo-oxidative degradation.[1]
Atmosphere Store in a tightly sealed container. For solutions, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]Minimizes exposure to moisture and oxygen, which can cause hydrolysis and oxidation of Fe³⁺.[3][4]
pH (for solutions) Maintain aqueous solutions within a pH range of 3.0-4.5 for optimal stability.[3]This compound is prone to hydrolysis and precipitation as ferric hydroxide (B78521) at a pH greater than 5.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the storage, handling, and use of this compound in a question-and-answer format.

Issue 1: The this compound powder has formed clumps or appears discolored (yellowish-brown).

  • Question: I opened a container of this compound that has been in storage, and the powder is clumpy and has a distinct yellowish-brown tint instead of its usual appearance. What could be the cause, and is it still usable?

  • Answer: This issue is likely due to improper storage, specifically exposure to moisture and potentially air. This compound is hygroscopic and can absorb water from the atmosphere, leading to caking. The color change suggests partial hydrolysis and oxidation of the ferric (Fe³⁺) ions.

    Troubleshooting Steps:

    • Assess the extent of degradation: Perform a simple solubility test in deionized water. If a significant amount of insoluble reddish-brown precipitate (likely ferric hydroxide) forms, the product has degraded.

    • Consider the application: For applications where high purity is critical (e.g., drug delivery formulation, catalysis), it is strongly recommended to use a fresh, unopened batch of this compound.

    • Prevent future issues: Always store this compound in a tightly sealed container in a desiccator or a controlled low-humidity environment. After opening, consider flushing the container with an inert gas like nitrogen or argon before resealing.

Issue 2: A freshly prepared aqueous solution of this compound is cloudy or forms a precipitate over time.

  • Question: I prepared an aqueous solution of this compound, but it appeared cloudy upon dissolution, or a precipitate formed after a short period. What went wrong?

  • Answer: The stability of this compound in aqueous solutions is highly dependent on the pH.[3] Hydrolysis to insoluble ferric hydroxide is a common issue if the pH is not adequately controlled.[3]

    Troubleshooting Steps:

    • Check the pH of your solution: Use a calibrated pH meter. If the pH is above 4.5, this is the likely cause of precipitation.

    • Adjust the pH: For future preparations, use a dilute acid (e.g., formic acid or hydrochloric acid) to maintain the pH between 3.0 and 4.5.[3] Using a formate buffer can also help maintain a stable pH.[3]

    • Use high-purity water: Ensure the deionized or distilled water used for dissolution is of high purity and free from alkaline contaminants.

    • Work under an inert atmosphere: For sensitive applications, preparing and storing the solution under an inert gas can help prevent oxidation, which can be exacerbated by pH changes.

Issue 3: Inconsistent results in catalytic experiments using this compound.

  • Question: I am using this compound as a catalyst, but my reaction yields are inconsistent between batches. What could be the source of this variability?

  • Answer: Inconsistent catalytic activity can stem from variations in the quality and handling of the this compound, as well as the reaction setup.

    Troubleshooting Steps:

    • Verify the purity of the this compound: Use a fresh, properly stored batch of this compound. If possible, verify the purity using analytical techniques such as ICP-OES to confirm the iron content.

    • Ensure consistent solution preparation: As mentioned in the previous issue, the stability of the this compound solution is critical. Prepare the catalyst solution fresh for each experiment, ensuring the pH is controlled and the solution is clear.

    • Control the reaction atmosphere: If the catalytic cycle is sensitive to oxygen or moisture, ensure your reaction is performed under a strictly inert atmosphere.

    • Evaluate for potential incompatibilities: Review all reagents in your reaction mixture for potential incompatibilities with this compound or the formate ligand.

Frequently Asked Questions (FAQs)

  • Q1: What is the proper way to handle this compound in the laboratory?

    • A1: Always handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. In case of a spill, clean it up promptly, avoiding dust generation.

  • Q2: What are the known chemical incompatibilities of this compound?

    • A2: this compound should not be stored with strong oxidizing agents, strong acids (unless for pH control in dilute solutions), or strong bases. Contact with incompatible materials can lead to vigorous reactions.

  • Q3: Can I prepare a stock solution of this compound and store it for later use?

    • A3: While it is best to prepare solutions fresh, a stock solution can be stored for a short period if handled correctly. The solution should be maintained at a pH between 3.0 and 4.5, stored in a tightly sealed, opaque container, and preferably refrigerated and under an inert atmosphere.[3] Monitor for any signs of precipitation before use.

  • Q4: How does the purity of this compound affect its performance in drug delivery applications?

    • A4: In drug delivery systems, the purity of all components is critical. Impurities in this compound, such as other iron oxides or salts, can affect the stability of the formulation, lead to unpredictable drug release profiles, and introduce potential toxicity. It is essential to use a high-purity grade of this compound for such applications.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

This protocol describes the preparation of a 10 mM aqueous solution of this compound with controlled pH for use in further experiments.

Materials:

  • This compound (Fe(HCOO)₃), high purity

  • Deionized water (Type I or equivalent)

  • 0.1 M Formic acid

  • 0.1 M Sodium hydroxide

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out the required amount of this compound to prepare the desired volume of a 10 mM solution (Molecular Weight: 190.90 g/mol ).

  • In a clean beaker, add approximately 80% of the final volume of deionized water.

  • While stirring, slowly add the weighed this compound to the water.

  • Monitor the pH of the solution. If the pH is above 4.5, add 0.1 M formic acid dropwise until the pH is within the range of 3.5-4.0. If the initial pH is too low, it can be adjusted with 0.1 M sodium hydroxide, but this is less common.

  • Continue stirring until the this compound is completely dissolved and the solution is clear.

  • Quantitatively transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume with deionized water.

  • Stopper the flask and invert several times to ensure homogeneity.

  • If not for immediate use, transfer the solution to a clean, opaque, and tightly sealed container. For extended storage, flush the headspace with an inert gas.

Protocol 2: Synthesis of Iron Oxide Nanoparticles using this compound as a Precursor

This protocol outlines a general method for the synthesis of iron oxide nanoparticles via thermal decomposition of this compound.

Materials:

  • This compound (Fe(HCOO)₃)

  • High-boiling point organic solvent (e.g., oleylamine, 1-octadecene)

  • Surfactant/capping agent (e.g., oleic acid)

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Heating mantle with a stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ethanol (B145695) and hexane (B92381) for washing

  • Centrifuge

Procedure:

  • Set up the reaction apparatus (three-neck flask, condenser, thermometer, and inert gas inlet/outlet) in a fume hood.

  • Add this compound and the organic solvent to the flask.

  • Add the surfactant to the mixture. The molar ratio of this compound to surfactant will influence the size and stability of the resulting nanoparticles.

  • Flush the system with the inert gas for at least 30 minutes to remove oxygen. Maintain a gentle flow of inert gas throughout the reaction.

  • Begin stirring and slowly heat the mixture to the desired reaction temperature (typically in the range of 200-350°C, depending on the solvent and desired nanoparticle characteristics).

  • Hold the reaction at the set temperature for a specific duration (e.g., 30-120 minutes). The solution will typically change color as the nanoparticles form.

  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under the inert atmosphere.

  • Once cooled, add an excess of ethanol to precipitate the nanoparticles.

  • Separate the nanoparticles from the solution by centrifugation.

  • Discard the supernatant and re-disperse the nanoparticle pellet in hexane.

  • Repeat the washing process (precipitation with ethanol and re-dispersion in hexane) at least two more times to remove residual solvent and surfactant.

  • After the final wash, dry the purified nanoparticles under vacuum.

Visualizations

Ferric_Formate_Stability cluster_factors Influencing Factors Ideal Storage Stable this compound Improper Storage Degraded this compound Moisture Moisture Moisture->Improper Storage Hygroscopic Absorption & Hydrolysis Light Light Light->Improper Storage Photo-oxidation High pH (>4.5) High pH (>4.5) High pH (>4.5)->Improper Storage Hydrolysis to Fe(OH)3 Oxygen Oxygen Oxygen->Improper Storage Oxidation

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow cluster_powder Solid this compound Issues cluster_solution Aqueous Solution Issues start Start: Issue with this compound powder_issue Clumped or Discolored Powder? start->powder_issue check_storage Check Storage Conditions (Moisture, Air Exposure) powder_issue->check_storage Yes solution_issue Cloudy or Precipitated Solution? powder_issue->solution_issue No use_fresh Use Fresh Batch check_storage->use_fresh end End: Issue Resolved use_fresh->end check_ph Check and Adjust pH (Maintain 3.0-4.5) solution_issue->check_ph Yes solution_issue->end No prepare_fresh Prepare Fresh Solution with pH Control check_ph->prepare_fresh prepare_fresh->end

References

Technical Support Center: Overcoming Agglomeration of Ferric Formate-Derived Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of nanoparticle agglomeration during synthesis from ferric formate (B1220265) precursors. The information is designed to help you optimize your experimental protocols and achieve stable, monodisperse nanoparticles for your research and development needs.

Troubleshooting Guide

Agglomeration of ferric formate-derived nanoparticles is a frequent obstacle that can significantly impact their physicochemical properties and performance in downstream applications. This guide provides a systematic approach to identifying and resolving common issues encountered during synthesis.

Problem Potential Cause Recommended Solution
Severe agglomeration observed immediately after synthesis 1. High precursor concentration: Leads to rapid, uncontrolled nucleation and growth. 2. Inadequate stabilization: Insufficient or ineffective capping agent. 3. Suboptimal reaction temperature: Can lead to non-uniform particle formation. 4. Inefficient mixing: Localized high concentrations of reactants.1. Optimize precursor concentration: Systematically decrease the concentration of this compound to control the nucleation rate. 2. Select and optimize capping agent: Choose a suitable capping agent (e.g., oleic acid, citric acid, PVP) and optimize its concentration. Consider a combination of electrostatic and steric stabilizers.[1][2][3] 3. Control reaction temperature: Precisely control and maintain the reaction temperature to ensure controlled decomposition of the precursor.[4] 4. Ensure vigorous and uniform stirring: Use appropriate stirring methods and rates to maintain a homogeneous reaction mixture.
Nanoparticles are initially well-dispersed but agglomerate over time 1. Weak capping agent binding: The stabilizing agent may desorb from the nanoparticle surface over time. 2. Changes in the suspension environment: Fluctuations in pH or ionic strength can disrupt nanoparticle stability. 3. Oxidation of nanoparticles: Surface oxidation can alter surface charge and promote agglomeration.[5]1. Use a capping agent with stronger binding affinity: Consider capping agents that can form stronger bonds with the nanoparticle surface. 2. Maintain a stable suspension environment: Store nanoparticles in a buffered solution at a pH far from their isoelectric point. For iron oxide nanoparticles, alkaline conditions are often favorable.[1] 3. Prevent oxidation: Synthesize and store nanoparticles under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]
Agglomeration occurs after purification/washing steps 1. Removal of capping agent: Washing steps, especially with harsh solvents or excessive centrifugation, can strip the stabilizing layer. 2. Resuspension in an unsuitable solvent: The solvent used for redispersion may not provide adequate stability.1. Gentle washing procedures: Use milder centrifugation speeds and durations. Consider magnetic separation for magnetic nanoparticles to minimize mechanical stress. 2. Resuspend in a stabilizing solvent: Redisperse the purified nanoparticles in a solvent that promotes stability, preferably containing a low concentration of the capping agent.
Inconsistent particle size and agglomeration between batches 1. Variability in precursor quality: Impurities in this compound can affect the reaction kinetics. 2. Inconsistent reaction conditions: Minor variations in temperature, stirring rate, or reactant addition can lead to different outcomes.1. Use high-purity precursors: Ensure the quality and consistency of the this compound precursor. 2. Standardize experimental protocol: Meticulously control all reaction parameters, including temperature, stirring speed, and the rate of addition of any reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the agglomeration of this compound-derived nanoparticles?

A1: The agglomeration of nanoparticles synthesized from this compound is primarily driven by their high surface area-to-volume ratio, which makes them thermodynamically unstable. The main contributing factors are:

  • Van der Waals forces: These are attractive forces that exist between all molecules and particles and become significant at the nanoscale.

  • Magnetic dipole-dipole interactions: For magnetic iron oxide nanoparticles, these forces can cause the particles to attract each other and form chains or larger clusters.[1]

  • Insufficient surface charge: If the nanoparticles have a low surface charge, the repulsive electrostatic forces are not strong enough to overcome the attractive forces, leading to agglomeration. The pH of the solution plays a crucial role here.[1]

  • Ineffective stabilization: The absence or improper use of capping agents fails to provide a sufficient steric or electrostatic barrier to prevent particle aggregation.[1][2][3]

Q2: How does the decomposition temperature of this compound affect nanoparticle agglomeration?

A2: The decomposition temperature is a critical parameter that influences both the size and the agglomeration of the resulting nanoparticles. A higher decomposition temperature can lead to a faster reaction rate, which may result in the rapid formation of a large number of small nuclei.[4] If not properly stabilized, these nuclei can quickly agglomerate. Conversely, a temperature that is too low may lead to incomplete decomposition or the formation of irregularly shaped particles that are prone to aggregation. Therefore, optimizing the decomposition temperature is essential for achieving controlled nucleation and growth, which are prerequisites for forming stable, monodisperse nanoparticles.

Q3: What types of capping agents are effective for stabilizing this compound-derived nanoparticles?

A3: Capping agents, also known as stabilizers, are crucial for preventing agglomeration by adsorbing to the nanoparticle surface and providing either electrostatic or steric repulsion.[2][3] The choice of capping agent depends on the synthesis method (e.g., thermal decomposition, hydrothermal) and the desired properties of the final nanoparticles. Common and effective capping agents for iron oxide nanoparticles include:

  • Small molecules: Citric acid and oleic acid are widely used. Citric acid provides electrostatic stabilization in aqueous media, while oleic acid is effective for steric stabilization in nonpolar organic solvents.[1]

  • Polymers: Polyvinylpyrrolidone (PVP) and polyethylene (B3416737) glycol (PEG) are common polymeric stabilizers that provide a steric barrier against agglomeration.[1][2]

Q4: Can sonication be used to redisperse agglomerated this compound-derived nanoparticles?

A4: Yes, sonication is a common and often effective method for breaking up "soft" agglomerates, which are held together by weaker forces like van der Waals interactions. The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high energy to disperse the agglomerates. However, sonication may not be effective for breaking up "hard" agglomerates that are formed through stronger chemical bonds or sintering at high temperatures. It is generally better to prevent agglomeration during synthesis rather than trying to reverse it later.

Q5: What characterization techniques are recommended for assessing the degree of agglomeration?

A5: Several techniques can be used to evaluate the size and agglomeration state of your this compound-derived nanoparticles:

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the nanoparticles in a suspension. A larger-than-expected size or a broad size distribution can indicate agglomeration.

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the nanoparticles, allowing you to observe their size, shape, and whether they are present as individual particles or as agglomerates.

  • X-ray Diffraction (XRD): XRD can be used to determine the crystallite size of the primary nanoparticles using the Scherrer equation. A significant difference between the crystallite size from XRD and the particle size observed by microscopy or DLS can suggest the presence of polycrystalline agglomerates.

Experimental Protocols

Protocol 1: Thermal Decomposition of this compound with Oleic Acid as a Capping Agent

This protocol describes a general method for the synthesis of iron oxide nanoparticles by the thermal decomposition of this compound in an organic solvent, using oleic acid as a stabilizer to control agglomeration.

Materials:

  • This compound (Fe(HCOO)₃)

  • Oleic acid

  • 1-octadecene (or another high-boiling point solvent)

  • Ethanol (B145695)

  • Argon or Nitrogen gas

Procedure:

  • In a three-neck flask equipped with a condenser, thermometer, and gas inlet/outlet, combine this compound and oleic acid in 1-octadecene. The molar ratio of iron precursor to oleic acid should be optimized (e.g., start with 1:3).

  • Flush the system with an inert gas (argon or nitrogen) for at least 30 minutes to remove oxygen.

  • Heat the mixture to a specific temperature (e.g., 120 °C) and hold for a period (e.g., 60 minutes) to ensure the precursor dissolves and complexes with the oleic acid.

  • Increase the temperature to the desired decomposition temperature (e.g., 300-320 °C) at a controlled heating rate.

  • Maintain the reaction at this temperature for a set duration (e.g., 30-60 minutes) to allow for nanoparticle growth.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethanol to the solution to precipitate the nanoparticles.

  • Separate the nanoparticles from the solution using a centrifuge or a strong magnet.

  • Wash the nanoparticles several times with ethanol to remove excess oleic acid and solvent.

  • Dry the nanoparticles under vacuum.

Protocol 2: Hydrothermal Synthesis of Iron Oxide Nanoparticles from this compound

This protocol outlines a general hydrothermal method for synthesizing iron oxide nanoparticles from this compound in an aqueous medium.

Materials:

Procedure:

  • Dissolve this compound and citric acid in deionized water in a beaker with vigorous stirring.

  • Adjust the pH of the solution to a desired alkaline value (e.g., pH 10-11) by adding ammonium hydroxide dropwise.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven to the desired reaction temperature (e.g., 150-200 °C) for a specific duration (e.g., 6-12 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitated nanoparticles by centrifugation or magnetic separation.

  • Wash the nanoparticles several times with deionized water and then with ethanol.

  • Dry the final product in an oven at a moderate temperature (e.g., 60 °C).

Data Presentation

Table 1: Effect of Synthesis Parameters on Nanoparticle Size and Agglomeration (Illustrative Data)

Parameter Condition A Condition B Condition C Effect on Agglomeration
Precursor Concentration LowMediumHighHigher concentration generally leads to increased agglomeration due to a higher nucleation rate.
Capping Agent Concentration LowOptimalHighInsufficient capping leads to agglomeration. An optimal concentration is required for effective stabilization.
Reaction Temperature (°C) 280320360Temperature affects both nucleation and growth kinetics. An optimal temperature is needed to balance these for minimal agglomeration.
Stirring Rate (rpm) 100300500Higher stirring rates promote better mixing and can reduce localized supersaturation, thus decreasing agglomeration.
Resulting Hydrodynamic Diameter (DLS) 50 nm25 nm150 nm (agglomerated)-
Primary Particle Size (TEM) 20 nm22 nm25 nm-

Note: This table presents illustrative data to demonstrate the expected trends. Actual results will vary depending on the specific experimental setup.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification A Mix this compound, Capping Agent & Solvent B Degas with Inert Gas A->B C Heat to Decomposition Temperature B->C D Maintain Temperature for Growth C->D E Cool to Room Temperature D->E F Precipitate with Anti-solvent E->F G Wash Nanoparticles F->G H Dry Nanoparticles G->H

Caption: Workflow for thermal decomposition synthesis.

Agglomeration_Causes_Solutions A High Surface Energy Problem Nanoparticle Agglomeration A->Problem B Van der Waals Forces B->Problem C Magnetic Interactions C->Problem D Insufficient Surface Charge D->Problem S1 Use of Capping Agents Problem->S1 S2 Control of pH Problem->S2 S3 Optimization of Synthesis Parameters Problem->S3 S4 Surface Modification Problem->S4

Caption: Causes and solutions for agglomeration.

References

Technical Support Center: Refining Thermal Decomposition Conditions for Iron Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of iron oxide nanoparticles via thermal decomposition.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of iron oxide nanoparticles.

Q1: My iron oxide nanoparticles have a wide size distribution. How can I achieve monodispersity?

Possible Causes:

  • Incomplete separation of nucleation and growth phases: The LaMer model of particle formation suggests that a burst of nucleation followed by a controlled growth phase is necessary for monodispersity. If these stages overlap, a wide size distribution can result.

  • Heating rate: A slow heating rate can lead to a prolonged nucleation period, resulting in a broader size distribution. Conversely, very high heating rates can cause precursor depletion during nucleation, also affecting uniformity.[1]

  • Surfactant concentration: Insufficient surfactant can lead to particle aggregation, while excessive amounts can alter reaction kinetics, sometimes leading to a trade-off between large particle size and a narrow size distribution.[2][3]

Solutions:

  • Optimize the heating rate: For iron oleate (B1233923) decomposition, heating rates greater than 5 °C·min⁻¹ have been shown to yield nanoparticles with relatively uniform sizes.[1]

  • Adjust surfactant concentration: The molar ratio of surfactant to precursor is a critical parameter. For the decomposition of iron pentacarbonyl, increasing the excess oleic acid ratio can result in larger, more monodisperse particles up to a certain point.[2]

  • Employ a "hot-injection" method: Injecting the precursor into a hot solvent can promote a rapid, single burst of nucleation, leading to a more uniform particle size.

Q2: I am observing a wüstite (FeO) phase impurity in my final product. How can I obtain phase-pure magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃)?

Possible Causes:

  • Inadvertent reduction of Fe(III) precursors: At the high temperatures used in thermal decomposition, Fe(III) precursors like iron oleate can be reduced to Fe(II), leading to the formation of the paramagnetic wüstite phase.[4] This is particularly common when synthesizing larger nanoparticles (>22 nm).[2][5]

  • Inert reaction atmosphere: The absence of an oxidizing agent can favor the formation of the reduced FeO phase.[6][7]

Solutions:

  • Post-synthesis annealing/oxidation: Annealing the nanoparticles in the presence of an oxidant (like air) at elevated temperatures can convert the wüstite phase to magnetite or maghemite.[2][5]

  • Controlled addition of an oxidant during synthesis: Introducing a controlled amount of oxygen during the thermal decomposition process can prevent the formation of the wüstite phase from the start, leading to single crystalline iron oxide nanoparticles with improved magnetic properties.[6][7]

  • Use of specific precursors: The use of certain precursors, like iron(III) acetylacetonate (B107027), may be less prone to FeO contamination compared to Fe(III) alkylcarboxylates.[4]

  • Lower reaction temperatures: Employing synthesis methods that proceed at lower temperatures (e.g., ~230 °C) can avoid the conditions that lead to the reduction of Fe(III) and the formation of FeO.[4]

Q3: I am struggling with batch-to-batch reproducibility, especially when using iron oleate precursors. What could be the cause and how can I improve consistency?

Possible Causes:

  • Variability in iron oleate precursor: In-house preparation of iron oleate can lead to non-stoichiometric composition and structural diversity, which are highly sensitive to the synthesis conditions.[1] This variability in the precursor directly impacts the reproducibility of the nanoparticle synthesis.

  • Water content: The presence of water can influence the formation of inverse micelles of surfactants like sodium oleate, affecting the controlled growth of nanocrystals and their final shape.[8]

Solutions:

  • Use of more stable precursors: Consider using commercially available and more stable precursors like iron(III) stearate, which can improve reproducibility.[1]

  • Dehydration of precursors: Ensuring the precursor is anhydrous before the reaction can lead to better control over the nanoparticle shape and improve reproducibility.[8]

  • Standardize precursor synthesis: If preparing iron oleate in-house, meticulously control all reaction parameters (temperature, reaction time, purification) to ensure a consistent precursor for each batch.

Frequently Asked Questions (FAQs)

Q1: What is the role of surfactants like oleic acid and oleylamine (B85491) in the synthesis?

Surfactants play multiple crucial roles in the thermal decomposition synthesis of iron oxide nanoparticles:

  • Capping agents: They bind to the surface of the nanoparticles, preventing aggregation and controlling their growth.[9]

  • Kinetic modifiers: They can influence the decomposition rate of the iron precursor. For example, carboxylic acids can delay decomposition, while amines can accelerate it.[9] This modulation of kinetics is key to controlling the size and size distribution of the nanoparticles.[2][3]

  • Shape-directing agents: By selectively binding to different crystallographic facets of the growing nanocrystals, surfactants can direct the final morphology, leading to shapes like cubes or plates.[8][9]

Q2: How does the reaction temperature influence the resulting nanoparticles?

The reaction temperature is a critical parameter that affects several properties of the synthesized iron oxide nanoparticles:

  • Size: Generally, higher reaction temperatures lead to larger nanoparticles.[10][11] For instance, in one study using a hydrothermal method, increasing the temperature from 100 °C to 250 °C resulted in an increase in average particle size from 24.8 nm to 53.9 nm.[11]

  • Crystallinity: Higher temperatures typically result in nanoparticles with higher crystallinity.[11]

  • Phase: The temperature can influence the resulting crystal phase. For example, in some syntheses, magnetite (Fe₃O₄) is formed at lower temperatures, while hematite (B75146) (α-Fe₂O₃) may appear at higher temperatures.[12] In other cases, γ-Fe₂O₃ can be obtained at around 300°C, which transforms to α-Fe₂O₃ at temperatures around 500°C.[13]

Q3: Which iron precursor should I choose for my synthesis?

The choice of iron precursor depends on the desired properties of the nanoparticles and safety considerations:

  • Iron(III) acetylacetonate (Fe(acac)₃): This precursor is commercially available, stable in air, and offers good control over size and shape, often yielding highly pure magnetite phases.[1]

  • Iron oleate: This is a widely used precursor, particularly for producing monodisperse nanoparticles.[1][2] It can be prepared in-house, but this can lead to reproducibility issues.[1] It is suitable for synthesizing both small (<10 nm) and larger (10–30 nm) particles.[2][5]

  • Iron pentacarbonyl (Fe(CO)₅): This precursor is particularly well-suited for producing small (<10 nm) superparamagnetic iron oxide nanoparticles.[2][5] However, it is highly toxic and air-sensitive, requiring careful handling.[1][14]

Q4: How does the heating rate affect the synthesis?

The heating rate has a significant impact on the nucleation and growth of the nanoparticles, primarily influencing their size.[1]

  • A slower heating rate can lead to larger particles.[1]

  • Higher heating rates (e.g., >5 °C·min⁻¹) can lead to more uniform particle sizes by promoting a distinct nucleation phase.[1]

  • Systematic variation of the heating rate can be used as a tool to fine-tune and control the final particle size.[15]

Data Presentation

Table 1: Effect of Reaction Temperature on Iron Oxide Nanoparticle Size

Synthesis MethodPrecursorTemperature (°C)Average Particle Size (nm)Reference
Co-precipitationFe²⁺/Fe³⁺ salts187.63[12][16]
Co-precipitationFe²⁺/Fe³⁺ salts608.5[12][16]
HydrothermalNot specified10024.8[11]
HydrothermalNot specified150-[11]
HydrothermalNot specified200-[11]
HydrothermalNot specified25053.9[11]
Thermal DecompositionIron Oleate290-[2]
Thermal DecompositionIron Oleate320Larger than at 290°C[2]

Table 2: Influence of Surfactant (Oleic Acid) to Precursor Ratio on Nanoparticle Size

PrecursorSurfactant to Precursor Molar RatioResulting Particle Size (nm)Reference
Iron(III) Oleate--[2]
Iron PentacarbonylVariedProportional to ratio[2][5]

Experimental Protocols

Protocol 1: Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of Iron(III) Oleate

This protocol is adapted from the literature for the synthesis of monodisperse iron oxide nanoparticles.[2]

Materials:

  • Iron(III) oleate complex

  • 1-octadecene (B91540) (solvent)

  • Oleic acid (surfactant, optional for size control)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for air-free synthesis (three-neck flask, condenser, etc.)

  • Heating mantle with temperature controller

Procedure:

  • Dissolve the iron(III) oleate complex in 1-octadecene in a three-neck flask to the desired concentration (e.g., 0.1698 mmol/g).[2]

  • If desired, add excess oleic acid to control the final particle size.[2]

  • Flush the system with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove oxygen.

  • Under a continuous flow of inert gas, heat the mixture to the desired reflux temperature (e.g., 320 °C) at a controlled heating rate (e.g., 3 °C/min or 10 °C/min).[2] The solution color will change from rusty brown to a translucent tea color and finally to black upon nanoparticle nucleation, which typically occurs above 250 °C.[2]

  • Maintain the reflux for a specific duration (e.g., 1-2 hours) to allow for particle growth and aging.

  • After the desired reaction time, cool the mixture to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent like ethanol (B145695) or acetone.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with a mixture of a solvent (e.g., hexane) and a non-solvent (e.g., ethanol) to remove excess surfactants and unreacted precursors.

  • Dry the final nanoparticle product under vacuum.

Protocol 2: Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of Iron(III) Acetylacetonate (Fe(acac)₃)

This protocol describes a common method for synthesizing iron oxide nanoparticles using Fe(acac)₃.[17][18]

Materials:

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Diphenyl ether or other high-boiling point solvent

  • Oleic acid (surfactant)

  • Oleylamine (surfactant)

  • Inert gas (Argon or Nitrogen)

  • Standard synthesis glassware

  • Heating mantle with temperature controller

Procedure:

  • Combine Fe(acac)₃, oleic acid, and oleylamine in the desired molar ratios in a three-neck flask containing the solvent (e.g., diphenyl ether).

  • Purge the reaction vessel with an inert gas.

  • Heat the mixture under inert atmosphere to a high temperature (e.g., 200-300 °C) with vigorous stirring.

  • Maintain the temperature for a set period (e.g., 30 minutes to 2 hours) to allow for the decomposition of the precursor and the formation and growth of the nanoparticles.

  • Cool the reaction mixture to room temperature.

  • Isolate and purify the nanoparticles using precipitation, centrifugation, and washing steps as described in Protocol 1.

  • The as-synthesized nanoparticles may be amorphous or semi-crystalline.[19] A post-synthesis calcination step (e.g., at 500 °C) can be performed to improve crystallinity.[19]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A 1. Mix Precursor, Surfactant & Solvent B 2. Inert Atmosphere (Argon/Nitrogen) A->B C 3. Heat to Reflux (e.g., 320°C) B->C D 4. Ageing at High Temperature C->D E 5. Cool to Room Temperature D->E F 6. Precipitate with Non-Solvent E->F G 7. Centrifuge & Wash F->G H 8. Dry Nanoparticles G->H

Caption: Experimental workflow for iron oxide nanoparticle synthesis.

Parameter_Influence cluster_params Synthesis Parameters cluster_props Nanoparticle Properties Temp Temperature Size Size & Distribution Temp->Size Phase Crystal Phase Temp->Phase Cryst Crystallinity Temp->Cryst Rate Heating Rate Rate->Size Conc Precursor Concentration Conc->Size Surf Surfactant Type & Ratio Surf->Size Shape Morphology Surf->Shape Time Reaction Time Time->Size Time->Cryst

Caption: Influence of parameters on nanoparticle properties.

References

Addressing peak broadening in XRD patterns of ferric formate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering peak broadening in the X-ray diffraction (XRD) patterns of ferric formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ferric formate XRD pattern unexpectedly broad?

Broadening of diffraction peaks can originate from the instrument used for analysis, the sample itself, or a combination of both.[1] The three primary contributions to peak broadening are:

  • Instrumental Broadening : This is caused by the diffractometer's physical limitations, such as the X-ray source's wavelength range, instrument optics, and detector resolution.[2][3]

  • Crystallite Size Broadening : If the crystalline domains (crystallites) in the powder are very small (typically less than 0.1 to 0.2 μm), the diffraction peaks will be broadened.[4][5] This occurs because there is an insufficient number of parallel lattice planes to produce perfectly sharp interference.[5][6]

  • Microstrain Broadening : Non-uniform strain within the crystal lattice, caused by defects like dislocations, vacancies, or stacking faults, leads to small variations in d-spacing.[1][4] This distribution of lattice parameters results in broader diffraction peaks.[2]

Q2: How can I determine if the observed broadening is from my instrument or my this compound sample?

To isolate the sample's contribution to peak broadening, you must first characterize the instrumental broadening. This is achieved by measuring a standard reference material (SRM) that is known to have large, strain-free crystals.[2] Materials like Lanthanum Hexaboride (LaB₆) or silicon (Si) are common choices for this purpose.[1][2] The measurement must be performed using the exact same instrument settings as your this compound sample.[2] The broadening observed from the SRM is then considered the instrumental contribution and can be subtracted from the broadening of your sample's peaks.

Table 1: Example Comparison of FWHM from a Standard and a Broadened Sample

FeatureLaB₆ Standard (Instrumental)This compound (Observed)
Peak Position (2θ) 21.35°21.40°
FWHM (Full Width at Half Maximum) 0.08°0.45°
Interpretation The instrument contributes 0.08° of broadening at this angle.The significantly larger FWHM indicates a substantial contribution from the sample (crystallite size and/or microstrain).
Q3: After accounting for instrumental effects, what sample characteristics could be causing the peak broadening?

If instrumental broadening is minimal, the cause lies within your this compound sample. The two most significant factors are:

  • Small Crystallite Size : This is a very common cause of broadening in nanomaterials and some metal-organic frameworks. The Scherrer equation provides a basic method to estimate the average crystallite size from the peak width.[7][8]

  • Lattice Microstrain : These are microscopic strains that are non-uniform across the crystal lattice.[9] They can be introduced during synthesis (e.g., rapid crystallization) or post-synthesis processing, such as grinding, which can create defects.[10][11]

Other potential, though often less dominant, factors include stacking faults, chemical heterogeneity, and the presence of an amorphous (non-crystalline) component in your sample, which would appear as a very broad hump in the background rather than broadened crystalline peaks.[4][12]

Q4: How can I distinguish between peak broadening caused by small crystallite size versus microstrain?

Separating these two effects is crucial for accurate material characterization, as both contribute to the overall peak width.[13] While the Scherrer equation only considers crystallite size, the Williamson-Hall (W-H) plot is a widely used method that separates size and strain contributions by analyzing their different dependencies on the diffraction angle (2θ).[7][14]

  • Crystallite size broadening is inversely proportional to cos(θ).

  • Microstrain broadening is proportional to tan(θ).

By plotting the peak width as a function of the diffraction angle, one can deconvolve the two contributions.[15] The W-H plot approach is generally considered more accurate than the Scherrer equation when microstrain is present.[16]

Table 2: Comparison of Peak Broadening Analysis Methods

MethodConsidersOutputLimitations
Scherrer Equation Crystallite Size onlyAverage Crystallite SizeInaccurate if microstrain is present, as it will attribute all broadening to size, underestimating the true size.[4][17]
Williamson-Hall Plot Both Crystallite Size and MicrostrainAverage Crystallite Size and MicrostrainAssumes an isotropic (uniform in all directions) nature of crystallites and strain, which may not always be true.[13]

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and quantifying the sources of peak broadening in your this compound samples.

Troubleshooting_Workflow cluster_start cluster_step1 Step 1: Quantify Instrumental Contribution cluster_step2 Step 2: Isolate and Analyze Sample Broadening cluster_step3 Step 3: Correlate and Conclude cluster_end start Start: Broad Peaks Observed in this compound XRD s1_1 Run XRD on a Standard (e.g., LaB6) using identical instrument settings start->s1_1 Begin Analysis s1_2 Measure FWHM of standard peaks to determine instrumental broadening (β_inst) vs. 2θ s1_1->s1_2 s2_1 Correct observed sample FWHM (β_obs) for instrumental broadening to get sample contribution (β_sample) s1_2->s2_1 s2_2 Construct Williamson-Hall Plot: β_samplecos(θ) vs. 4sin(θ) s2_1->s2_2 s2_3 Analyze W-H Plot: Slope gives microstrain (ε) Y-intercept gives crystallite size (D) s2_2->s2_3 s3_1 Interpret Results: - Large intercept -> Small crystallites - Positive slope -> Tensile microstrain s2_3->s3_1 s3_2 Relate findings to synthesis and handling procedures s3_1->s3_2 end_node End: Root Cause Identified s3_2->end_node

Caption: A logical workflow for troubleshooting XRD peak broadening.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on common solution-based methods for preparing this compound.[18][19]

  • Preparation of Iron(III) Hydroxide (B78521) : Dissolve ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) in deionized water. Slowly add an ammonium (B1175870) hydroxide solution while stirring vigorously until the pH reaches ~7. A gelatinous, reddish-brown precipitate of iron(III) hydroxide will form.

  • Washing : Centrifuge the precipitate and discard the supernatant. Wash the solid repeatedly with deionized water to remove residual nitrate and ammonium ions.

  • Reaction with Formic Acid : Add the freshly precipitated iron(III) hydroxide to an excess of formic acid (HCOOH).

  • Crystallization : Gently heat the solution while stirring to facilitate the dissolution of the hydroxide and the formation of this compound. Allow the solution to cool slowly to room temperature to promote crystallization.

  • Isolation : Collect the resulting crystals by vacuum filtration.

  • Washing and Drying : Wash the crystals with a water-ethanol mixture and dry them in a desiccator or under vacuum at a low temperature (e.g., 35-40 °C).[19]

Protocol 2: Determining Instrumental Broadening with a LaB₆ Standard
  • Instrument Setup : Configure the XRD instrument with the exact settings (e.g., X-ray wavelength, voltage, current, slit sizes, scan speed, and step size) that will be used for your this compound samples.

  • Sample Preparation : Prepare the LaB₆ standard powder in a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane.

  • Data Acquisition : Perform a high-quality XRD scan over a wide 2θ range (e.g., 20-120°).

  • Data Analysis :

    • Use diffraction software to fit the prominent LaB₆ peaks (e.g., using a Pseudo-Voigt function).

    • Extract the Full Width at Half Maximum (FWHM) or integral breadth for each peak.

    • Plot the instrumental broadening (FWHM) as a function of 2θ. This plot serves as your instrument's calibration curve.[2]

Protocol 3: Analysis of Peak Broadening using the Williamson-Hall (W-H) Method
  • Acquire Sample Data : Run the XRD scan on your this compound sample using the same instrument settings as the LaB₆ standard.

  • Peak Fitting : Fit the diffraction peaks of interest for your this compound sample and determine the observed FWHM (in radians) for each peak (β_obs).

  • Correction for Instrumental Broadening : For each peak, correct the observed broadening for the instrumental contribution. If the peak profiles are assumed to be Gaussian, the correction is: β_sample² = β_obs² - β_inst²[1] (Note: For Lorentzian profiles, a linear subtraction is used: β_sample = β_obs - β_inst).

  • Construct the W-H Plot :

    • For each peak, calculate y = β_sample * cos(θ).

    • For each peak, calculate x = 4 * sin(θ).

    • Plot y versus x.

  • Linear Fit : Perform a linear regression on the plotted data points. The equation of the line is y = mx + c.

  • Extract Parameters :

    • Microstrain (ε) : The strain is determined from the slope of the line (ε = m).

    • Crystallite Size (D) : The average crystallite size is calculated from the y-intercept (D = (K * λ) / c), where K is the Scherrer shape factor (typically ~0.9) and λ is the X-ray wavelength.[4][6]

Visualizations

Causes_of_Broadening Primary Causes of XRD Peak Broadening cluster_Instrument Instrumental Contribution cluster_Sample Sample Contribution Total Total Observed Peak Broadening Instrumental Instrumental Profile Total->Instrumental Sample Physical Profile Total->Sample Optics X-ray Optics & Slits Instrumental->Optics Wavelength Wavelength Dispersion (Kα1, Kα2) Instrumental->Wavelength Detector Detector Resolution Instrumental->Detector Size Small Crystallite Size (< 0.2 µm) Sample->Size Strain Microstrain (Defects, Dislocations) Sample->Strain Other Other Defects (e.g., Stacking Faults) Sample->Other

Caption: The main contributors to XRD peak broadening.

References

Technical Support Center: Interpreting Complex FT-IR Spectra of Iron Formates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex FT-IR spectra of iron formate (B1220265) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most important regions in the FT-IR spectrum for identifying iron formates?

A1: The most informative regions in the FT-IR spectrum for iron formates are:

  • 2900-2800 cm⁻¹: C-H stretching vibrations of the formate ligand.

  • 1700-1500 cm⁻¹: Asymmetric stretching vibration of the carboxylate group (νₐₛ(COO⁻)).

  • 1400-1300 cm⁻¹: Symmetric stretching vibration of the carboxylate group (νₛ(COO⁻)).

  • Below 600 cm⁻¹: Fe-O stretching vibrations.

The positions of the νₐₛ(COO⁻) and νₛ(COO⁻) bands are particularly sensitive to the coordination mode of the formate ligand to the iron center.[1][2]

Q2: How can I distinguish between different coordination modes of the formate ligand using FT-IR?

A2: The separation between the asymmetric and symmetric carboxylate stretching frequencies (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)) is a crucial diagnostic tool for determining the coordination mode of the formate ligand.[2]

  • Ionic Formate: In free formate ions (e.g., sodium formate), the C-O bonds are equivalent, resulting in a specific Δν value.

  • Monodentate: When the formate ligand binds to the iron center through only one oxygen atom, the Δν value is generally larger than that of the ionic formate.

  • Bidentate Chelating: When both oxygen atoms of the formate ligand bind to the same iron center, the Δν value is typically smaller than that of the ionic formate.

  • Bidentate Bridging: When the formate ligand bridges two different iron centers, the Δν value is usually intermediate between that of the monodentate and ionic forms.[2]

It is important to compare the observed spectra with well-characterized reference compounds whenever possible, as the exact values can be influenced by other factors such as the oxidation state of iron and the overall crystal structure.

Q3: Why are the peaks in my FT-IR spectrum of an iron formate broad?

A3: Peak broadening in the FT-IR spectra of iron formates can be attributed to several factors:

  • Paramagnetism: Many iron compounds are paramagnetic, which can lead to a shortening of the lifetime of the vibrational excited state, resulting in broader spectral lines.

  • Sample Heterogeneity: If the sample is not a well-defined crystalline material, variations in the local environment of the formate ligands can lead to a distribution of vibrational frequencies, causing peak broadening.

  • Hygroscopic Nature: Iron formates can be hygroscopic, and the presence of absorbed water can lead to broad O-H stretching bands (around 3400 cm⁻¹) that may overlap with other spectral features. It is crucial to handle samples in a dry environment.[3][4]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Noisy Spectrum or Low Signal-to-Noise Ratio - Insufficient sample amount.- Poor contact between the sample and the ATR crystal.- Detector malfunction.- Misaligned instrument optics.- Increase the amount of sample used.- Ensure good contact for ATR measurements by applying adequate pressure.- Increase the number of scans to improve the signal-to-noise ratio.[5]- If the problem persists, have the instrument serviced by a qualified technician.
Broad, Ill-Defined Peaks - Sample is amorphous or has low crystallinity.- Presence of absorbed water.- Paramagnetic broadening.- Attempt to recrystallize the sample to improve crystallinity.- Dry the sample thoroughly under vacuum or by gentle heating before analysis. Handle the sample in a glovebox if it is highly hygroscopic.[3][4]- While paramagnetic broadening is inherent to the sample, ensuring a well-prepared, dry sample can help to minimize other contributions to peak broadening.
Presence of a Broad Band around 3400 cm⁻¹ and a Sharp Peak around 1630 cm⁻¹ - The sample has absorbed water from the atmosphere.- Dry the sample and KBr (if using pellets) thoroughly. Prepare the sample in a dry environment (e.g., a glovebox or under a nitrogen atmosphere).[4][6]
Sharp, Strong Peaks around 2350 cm⁻¹ - Atmospheric carbon dioxide (CO₂) in the spectrometer's optical path.- Purge the spectrometer with a dry, CO₂-free gas such as nitrogen or argon.[5][7]- Collect a fresh background spectrum immediately before running the sample spectrum.
Sloping Baseline - Poor sample preparation (e.g., uneven KBr pellet, scattering from large particles).- In ATR, poor contact with the crystal.- Grind the sample to a fine, uniform powder to minimize light scattering.[5][8]- Ensure the KBr pellet is transparent and of uniform thickness.- For ATR, ensure the sample completely covers the crystal and apply consistent pressure.
Unexpected Peaks in the Spectrum - Contamination from the mulling agent (e.g., Nujol) if using the mull technique.- Impurities in the KBr used for pellets.- Contamination from solvents used during sample preparation.- Run a spectrum of the pure mulling agent to identify its characteristic peaks and subtract them from the sample spectrum if necessary.- Use high-purity, spectroscopic grade KBr and dry it thoroughly before use.[3]- Ensure all solvents are completely evaporated from the sample before analysis.

Data Presentation

Table 1: Characteristic FT-IR Vibrational Frequencies for Iron Formates and Related Compounds

Vibrational Mode Free Formate Ion (HCOO⁻) Monodentate Formate Bidentate Bridging Formate Bidentate Chelating Formate Reference(s)
νₐₛ(COO⁻) (cm⁻¹) ~1567>1600~1580 - 1540<1540[1][2]
νₛ(COO⁻) (cm⁻¹) ~1366<1360~1350 - 1330>1370[1][2]
Δν (νₐₛ - νₛ) (cm⁻¹) ~201>240~230 - 210<170[2]
δ(OCO) (cm⁻¹) ~772---[9]
ν(C-H) (cm⁻¹) ~2841---[9]

Note: These are approximate ranges and can vary depending on the specific compound and its environment.

Experimental Protocols

KBr Pellet Preparation

This method is suitable for solid, stable iron formate samples.

Materials:

  • Iron formate sample

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.[3][4]

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • In a dry environment, weigh out approximately 1-2 mg of the iron formate sample and 100-200 mg of dry KBr.[4] The sample-to-KBr ratio should be roughly 1:100.[6]

  • Transfer the sample and KBr to an agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This is crucial to reduce light scattering.[5][8]

  • Assemble the die of the pellet press. Transfer a portion of the powdered mixture into the die.

  • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[3]

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Collect the FT-IR spectrum.

Nujol Mull Preparation

This technique is useful for air- or moisture-sensitive iron formates, or for samples that are difficult to grind with KBr.

Materials:

  • Iron formate sample

  • Nujol (mineral oil)

  • Two KBr or other IR-transparent plates

  • Agate mortar and pestle

  • Spatula

Procedure:

  • Place a small amount (2-5 mg) of the iron formate sample into an agate mortar.[10]

  • Grind the sample to a very fine powder.

  • Add one to two drops of Nujol to the powdered sample in the mortar.[11]

  • Grind the mixture further to create a smooth, uniform paste (mull). The consistency should be similar to that of a thick cream.[8]

  • Using a spatula, transfer a small amount of the mull onto the center of one KBr plate.

  • Place the second KBr plate on top of the mull and gently rotate the plates to spread the mull into a thin, even film between the plates.

  • Place the assembled plates in the sample holder of the FT-IR spectrometer.

  • Collect the FT-IR spectrum. Remember that the spectrum will show peaks from Nujol (C-H stretching and bending vibrations) which may obscure some sample peaks. It is advisable to run a spectrum of pure Nujol as a reference.

Attenuated Total Reflectance (ATR) FT-IR

ATR is a convenient method for analyzing solid samples directly without extensive preparation.

Materials:

  • Iron formate sample (as a powder)

  • ATR-FTIR spectrometer

Procedure:

  • Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.[12]

  • Place a small amount of the powdered iron formate sample onto the ATR crystal, ensuring that the crystal surface is completely covered.

  • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact is a common cause of poor quality ATR spectra.[12]

  • Collect the FT-IR spectrum of the sample.

  • After analysis, thoroughly clean the ATR crystal according to the manufacturer's instructions.

Visualization

FTIR_Interpretation_Workflow Workflow for Interpreting FT-IR Spectra of Iron Formates cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Interpretation & Structure Elucidation cluster_troubleshooting Troubleshooting start Start: Obtain Iron Formate Sample prep Select Preparation Method (KBr, Nujol, or ATR) start->prep acquire Acquire FT-IR Spectrum prep->acquire initial_insp Initial Spectrum Inspection (Check for noise, baseline issues, contaminants) acquire->initial_insp identify_main Identify Key Vibrational Bands (C-H, νₐₛ(COO⁻), νₛ(COO⁻), Fe-O) initial_insp->identify_main troubleshoot Troubleshoot Anomalies (Broad peaks, unexpected bands, etc.) initial_insp->troubleshoot calc_delta Calculate Δν = νₐₛ(COO⁻) - νₛ(COO⁻) identify_main->calc_delta compare_delta Compare Δν to Reference Values calc_delta->compare_delta assign_coord Assign Formate Coordination Mode (Monodentate, Bidentate Bridging, etc.) compare_delta->assign_coord compare_ref Compare Full Spectrum to Literature/Database assign_coord->compare_ref propose_structure Propose Structure compare_ref->propose_structure end end propose_structure->end End: Final Interpretation troubleshoot->prep Re-prepare Sample if Necessary

Caption: Logical workflow for the interpretation of FT-IR spectra of iron formates.

References

Technical Support Center: Enhancing the Stability of Mixed-Valence Iron Formate Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and handling of mixed-valence iron formate (B1220265) frameworks. Detailed experimental protocols, data on factors influencing stability, and visual workflows are included to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
1. Unexpected Color Change of the Synthesized Framework (e.g., from dark to a lighter shade) Reduction of Fe(III) to Fe(II) centers within the framework.[1] This can be influenced by the solvent, pressure, or temperature.[1]Solvent Selection: The solvent used during synthesis and washing can significantly impact the stability of the mixed-valence state.[1][2] For instance, solvents like glycerol (B35011) under pressure have been observed to cause the reduction of Fe(III).[1] Consider using less reducing solvents or performing solvent screening to identify an optimal medium that preserves the desired mixed-valence state.• Control Reaction Conditions: Carefully control the temperature and pressure during solvothermal synthesis, as these parameters can influence the redox state of the iron centers.[1]
2. Low Crystallinity or Amorphous Product Obtained Reaction Kinetics: The rate of nucleation and crystal growth might be too fast, leading to the formation of an amorphous phase.[3]• Inappropriate Solvent: The solvent may not be suitable for promoting the crystallization of the desired framework.[2][3]• Presence of Impurities: Impurities in the reactants or solvent can interfere with crystal growth.Modulator-Assisted Synthesis: Introduce a modulator, such as formic acid or acetic acid, to the reaction mixture. Modulators can compete with the organic linker for coordination to the metal centers, slowing down the reaction kinetics and promoting the growth of well-defined crystals.[4][5]• Optimize Solvent System: Experiment with different solvents or solvent mixtures to find conditions that favor crystallization.[2]• Ensure High Purity of Reagents: Use high-purity starting materials and solvents to avoid interference with the crystallization process.
3. Framework Degrades Upon Exposure to Air or Moisture The mixed-valence iron formate framework is sensitive to oxidation or hydrolysis.Inert Atmosphere Handling: Perform all synthesis, washing, and handling steps under an inert atmosphere (e.g., in a glovebox) to prevent oxidation of the Fe(II) centers.• Dry Solvents: Use anhydrous solvents for synthesis and washing to minimize hydrolysis of the framework.• Proper Storage: Store the final product in a desiccator or under an inert atmosphere to protect it from air and moisture.
4. Poor Stability in Aqueous or Biologically Relevant Media (e.g., Phosphate-Buffered Saline) The coordination bonds within the framework are susceptible to hydrolysis or attack by ions like phosphates, leading to structural degradation.[6]Polymer Coating: Apply a protective polymer coating, such as chitosan (B1678972), to the surface of the framework. This can slow down the degradation process in aqueous environments.[6]• Surface Hydrophobization: Modify the surface of the framework to make it more hydrophobic, thereby repelling water molecules and improving stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of mixed-valence iron formate frameworks?

A1: The stability of mixed-valence iron formate frameworks is influenced by several factors, including:

  • Solvent: The choice of solvent can significantly affect the framework's structure and the oxidation state of the iron centers.[1][2]

  • pH: Fe-based MOFs are generally more susceptible to degradation under acidic conditions.[7]

  • Temperature: Elevated temperatures can lead to thermal decomposition of the framework.

  • Pressure: High pressure can induce phase transitions and changes in the iron oxidation state.[1]

  • Atmosphere: Exposure to air and moisture can lead to oxidation and hydrolysis.

Q2: How can I confirm the mixed-valence (Fe(II)/Fe(III)) nature of my synthesized framework?

A2: Mössbauer spectroscopy is a definitive technique for confirming the presence and ratio of Fe(II) and Fe(III) in your material.[2] X-ray Photoelectron Spectroscopy (XPS) can also provide information about the oxidation states of the iron centers.

Q3: What is the role of a modulator in the synthesis of iron formate frameworks?

A3: A modulator, typically a monocarboxylic acid like formic or acetic acid, is added to the synthesis mixture to control the crystallization process. It competes with the primary organic linker for coordination to the metal ions, which slows down the nucleation and growth rates, often leading to a more crystalline and uniform product.[4][5]

Q4: Can I improve the stability of my mixed-valence iron formate framework after synthesis?

A4: Yes, post-synthetic modification is a viable strategy. Applying a polymer coating, such as chitosan, can enhance the stability of the framework in aqueous environments by providing a protective layer.[6]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Mixed-Valence Iron Formate Framework (Generic Procedure)

This protocol provides a general guideline for the solvothermal synthesis of mixed-valence iron formate frameworks. The specific molar ratios of reactants, solvent, temperature, and reaction time should be optimized for the target framework.

Materials:

  • Iron(II) salt (e.g., FeCl₂)

  • Iron(III) salt (e.g., FeCl₃)

  • Formic acid

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a typical synthesis, dissolve stoichiometric amounts of the iron(II) and iron(III) salts in the chosen solvent (e.g., DMF) in a beaker.

  • Add formic acid to the solution. The molar ratio of metal salts to formic acid is a critical parameter to control the structure of the final product.

  • Stir the mixture until all components are fully dissolved.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product several times with the solvent used for the synthesis (e.g., DMF) and then with a more volatile solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Dry the final product under vacuum at a moderate temperature.

Note: For air-sensitive frameworks, all steps should be performed under an inert atmosphere.

Protocol 2: Chitosan Coating for Enhanced Stability of Iron-Based MOFs

This protocol is adapted from a procedure for coating MIL-100(Fe) and can be used as a starting point for enhancing the stability of mixed-valence iron formate frameworks.[8]

Materials:

  • Synthesized mixed-valence iron formate framework particles

  • Chitosan

  • Aqueous acetic acid solution (e.g., 1% v/v)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Prepare a chitosan solution by dissolving a specific amount of chitosan in an aqueous acetic acid solution with stirring.

  • Disperse the synthesized iron formate framework particles in deionized water or ethanol via ultrasonication to obtain a homogenous suspension.

  • Add the chitosan solution to the framework suspension dropwise while stirring.

  • Allow the mixture to stir for a specified period (e.g., 2-4 hours) at room temperature to facilitate the coating of chitosan onto the particle surface.

  • Collect the coated particles by centrifugation.

  • Wash the particles several times with deionized water and ethanol to remove any unbound chitosan.

  • Dry the final chitosan-coated product under vacuum.

Quantitative Data

The stability of iron-based MOFs is significantly influenced by the pH of the surrounding medium. Acidic conditions are generally more detrimental to the framework's integrity.

Table 1: Effect of pH on the Stability of Fe-Based MOFs

MOF TypepHDissolved Fe ions (mg/L) after 48hStability
Fe-MIL-533~1.8Low
5~1.2Moderate
7~0.8High
9~0.5High
Fe-MIL-88A3~2.2Low
5~1.5Moderate
7~1.0High
9~0.6High
Fe-MIL-1013~2.5Low
5~1.8Moderate
7~1.2High
9~0.7High

Data adapted from a study on the stability of various Fe-based MOFs in the presence of an oxidant. The trend of decreasing stability with lower pH is generally applicable.[7]

Visualizations

Experimental Workflow: Modulator-Assisted Solvothermal Synthesis

Modulator_Assisted_Synthesis cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Reaction cluster_processing Product Processing Fe_salts Iron(II) and Iron(III) Salts Mixing Dissolve and Mix Reactants Fe_salts->Mixing Formic_acid Formic Acid (Linker) Formic_acid->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Modulator Modulator (e.g., Acetic Acid) Modulator->Mixing Autoclave Transfer to Autoclave Mixing->Autoclave Heating Heat at Controlled Temperature Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Collection Collect Crystals (Filtration/Centrifugation) Cooling->Collection Washing Wash with Solvents Collection->Washing Drying Dry Under Vacuum Washing->Drying Final_Product Stable Mixed-Valence Iron Formate Framework Drying->Final_Product

Caption: Workflow for modulator-assisted solvothermal synthesis.

Troubleshooting Logic: Low Crystallinity

References

Validation & Comparative

Validating Ferric Formate Purity: A Comparative Guide to Titrimetric and Gravimetric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of ferric formate (B1220265) purity is critical for ensuring the quality and consistency of raw materials in research and pharmaceutical development. This guide provides a comprehensive comparison of established analytical methods for validating the purity of ferric formate, focusing on titration and gravimetric analysis. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

Several analytical techniques can be employed to determine the iron content in this compound, thereby establishing its purity. The most common and accessible methods include complexometric titration with EDTA, redox titration with potassium permanganate (B83412), and gravimetric analysis. Each method offers distinct advantages and disadvantages in terms of speed, accuracy, precision, and susceptibility to interferences.

Parameter Complexometric Titration (EDTA) Redox Titration (KMnO₄) Gravimetric Analysis
Principle Formation of a stable complex between Fe³⁺ and EDTA.[1][2]Oxidation of Fe²⁺ to Fe³⁺ by KMnO₄.[3][4][5]Precipitation of iron as Fe(OH)₃ and subsequent ignition to Fe₂O₃.[6][7][8]
Accuracy HighHighVery High (often considered a reference method)
Precision HighHighHigh
Speed FastModerate (requires pre-reduction step)Slow and labor-intensive
Cost LowLowModerate
Interferences Other metal ions that form stable EDTA complexes.[2]Oxidizing and reducing agents other than Fe²⁺ and MnO₄⁻.Co-precipitation of other metal hydroxides.[7]
Endpoint Detection Visual (indicator) or Potentiometric/Photometric.[1][2][9]Visual (self-indicating) or Potentiometric.[3][10]Gravimetric (mass measurement).[6]
Sample Throughput HighModerateLow

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are adapted for the analysis of this compound.

Complexometric Titration with EDTA

This method is based on the formation of a highly stable 1:1 complex between ferric ions (Fe³⁺) and ethylenediaminetetraacetic acid (EDTA).[1][2][9] The endpoint is typically detected using an indicator that changes color upon the complexation of all free Fe³⁺ ions.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation p1 Accurately weigh ~0.5 g of this compound p2 Dissolve in deionized water and acidify with HCl p1->p2 p3 Dilute to a known volume (e.g., 250 mL) p2->p3 t1 Pipette an aliquot of the sample solution p3->t1 t2 Add sulfosalicylic acid indicator t1->t2 t3 Titrate with standardized 0.1 M EDTA solution t2->t3 t4 Endpoint: Red-violet to yellow/colorless t3->t4 c1 Record the volume of EDTA used t4->c1 c2 Calculate the moles of Fe³⁺ c1->c2 c3 Determine the purity of this compound c2->c3

Caption: Workflow for Complexometric Titration of this compound.

Detailed Protocol:

  • Preparation of 0.1 M EDTA Solution: Dissolve approximately 37.2 g of disodium (B8443419) EDTA dihydrate in 1 L of deionized water. Standardize this solution against a primary standard zinc or calcium carbonate solution.

  • Sample Preparation: Accurately weigh about 0.5 g of the this compound sample into a 250 mL beaker. Dissolve the sample in 50 mL of deionized water and add 5 mL of 1 M hydrochloric acid to ensure all iron is in the Fe³⁺ state and to prevent the formation of iron hydroxides.[1] Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.

  • Titration: Pipette a 25.00 mL aliquot of the sample solution into a 250 mL Erlenmeyer flask. Add 1-2 mL of a 10% aqueous solution of sulfosalicylic acid as an indicator.[9] The solution will turn a deep red-violet color. Titrate the solution with the standardized 0.1 M EDTA solution until the color changes sharply to a light yellow or colorless at the endpoint.[9]

  • Calculation:

    • Moles of EDTA = Molarity of EDTA × Volume of EDTA (L)

    • Moles of Fe³⁺ = Moles of EDTA (since the stoichiometry is 1:1)

    • Mass of Fe in aliquot = Moles of Fe³⁺ × Molar mass of Fe (55.845 g/mol )

    • Total mass of Fe in sample = Mass of Fe in aliquot × (Total volume of sample solution / Volume of aliquot)

    • % Purity of this compound = (Mass of Fe in sample / Initial mass of this compound sample) × 100

Redox Titration with Potassium Permanganate

This method involves the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), followed by the titration of the ferrous ions with a standard solution of potassium permanganate (KMnO₄).[3] In acidic solution, the permanganate ion (MnO₄⁻) is reduced to Mn²⁺, and the Fe²⁺ is oxidized back to Fe³⁺. The endpoint is indicated by the first persistent pink color of the excess permanganate ions.[3][10]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_reduction Reduction of Fe³⁺ to Fe²⁺ cluster_titration Titration cluster_calc Calculation p1 Accurately weigh ~0.5 g of this compound p2 Dissolve in H₂SO₄ solution p1->p2 r1 Add SnCl₂ solution dropwise until yellow color disappears p2->r1 r2 Add excess HgCl₂ to remove excess SnCl₂ r1->r2 t1 Titrate with standardized 0.02 M KMnO₄ solution r2->t1 t2 Endpoint: Faint, persistent pink color t1->t2 c1 Record the volume of KMnO₄ used t2->c1 c2 Calculate the moles of Fe²⁺ c1->c2 c3 Determine the purity of this compound c2->c3

Caption: Workflow for Redox Titration of this compound.

Detailed Protocol:

  • Preparation of 0.02 M KMnO₄ Solution: Dissolve approximately 3.2 g of KMnO₄ in 1 L of deionized water. Heat the solution to boiling and then allow it to stand for 24 hours before filtering through a sintered glass funnel. Standardize this solution against a primary standard sodium oxalate (B1200264) solution.[11]

  • Sample Preparation: Accurately weigh about 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask. Add 50 mL of 1 M sulfuric acid and heat gently to dissolve the sample.

  • Reduction of Fe³⁺: To the hot solution, add a solution of stannous chloride (SnCl₂) dropwise until the yellow color of the Fe³⁺ disappears. Add one or two drops in excess. Cool the solution and rapidly add 10 mL of a saturated mercuric chloride (HgCl₂) solution. A silky white precipitate of mercurous chloride should form. If the precipitate is gray or black, or if no precipitate forms, the sample should be discarded.

  • Titration: Add 100 mL of deionized water and 10 mL of Zimmermann-Reinhardt reagent (a solution of manganous sulfate (B86663) in sulfuric and phosphoric acids). Titrate immediately with the standardized 0.02 M KMnO₄ solution until the first permanent faint pink color appears.[3]

  • Calculation:

    • The reaction stoichiometry is: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O.[3]

    • Moles of KMnO₄ = Molarity of KMnO₄ × Volume of KMnO₄ (L)

    • Moles of Fe²⁺ = 5 × Moles of KMnO₄

    • Mass of Fe = Moles of Fe²⁺ × Molar mass of Fe (55.845 g/mol )

    • % Purity of this compound = (Mass of Fe / Initial mass of this compound sample) × 100

Gravimetric Analysis

This is a classical and highly accurate method for determining the amount of iron in a sample. It involves the precipitation of iron as hydrous ferric oxide (Fe₂O₃·xH₂O), followed by filtration, washing, and ignition to a stable form, ferric oxide (Fe₂O₃), which is then weighed.[6][7][8]

Logical Relationship of Gravimetric Analysis Steps:

G dissolution Dissolution of this compound in Acid oxidation Oxidation of any Fe²⁺ to Fe³⁺ (with HNO₃) dissolution->oxidation precipitation Precipitation of Fe(OH)₃ with NH₄OH oxidation->precipitation digestion Digestion of the Precipitate precipitation->digestion filtration Filtration and Washing digestion->filtration ignition Ignition to Fe₂O₃ filtration->ignition weighing Weighing of Fe₂O₃ ignition->weighing calculation Calculation of % Purity weighing->calculation

Caption: Logical Steps in Gravimetric Determination of Iron.

Detailed Protocol:

  • Sample Preparation: Accurately weigh about 0.5 g of the this compound sample into a 400 mL beaker. Add 50 mL of 1 M hydrochloric acid and 5 mL of concentrated nitric acid to ensure all iron is in the Fe³⁺ state.[7] Heat the solution gently to dissolve the sample completely.

  • Precipitation: Dilute the solution to about 200 mL with deionized water and heat to boiling. Slowly add 1:1 ammonium (B1175870) hydroxide (B78521) solution with constant stirring until the solution is basic to litmus (B1172312) paper and the odor of ammonia (B1221849) persists. This will precipitate the iron as hydrous ferric oxide.[12]

  • Digestion, Filtration, and Washing: Keep the solution hot for about 30 minutes to allow the precipitate to coagulate (digest). Filter the hot solution through an ashless filter paper. Wash the precipitate in the filter paper with a hot 1% ammonium nitrate (B79036) solution until the filtrate is free of chloride ions (test with silver nitrate solution).[7][8]

  • Ignition and Weighing: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Dry and char the filter paper slowly over a low flame, then ignite at a high temperature (around 800-900 °C) in a muffle furnace for at least one hour to convert the precipitate to ferric oxide (Fe₂O₃).[8] Cool the crucible in a desiccator and weigh. Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.[12]

  • Calculation:

    • Mass of Fe₂O₃ = Final mass of crucible and contents - Initial mass of empty crucible

    • Gravimetric Factor (Fe/Fe₂O₃) = (2 × Molar mass of Fe) / Molar mass of Fe₂O₃ = (2 × 55.845) / 159.69 = 0.6994

    • Mass of Fe = Mass of Fe₂O₃ × 0.6994

    • % Purity of this compound = (Mass of Fe / Initial mass of this compound sample) × 100

References

Ferric Formate vs. Ferrous Formate in MOF Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of the metal precursor is a critical parameter in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing the physicochemical properties and performance of the final material. For iron-based MOFs, the choice between ferric (Fe³⁺) and ferrous (Fe²⁺) iron sources is a key consideration. This guide provides an objective comparison of the use of ferric formate (B1220265) and ferrous formate in MOF synthesis, supported by experimental data from analogous iron precursors and established chemical principles.

Influence of Iron Oxidation State on MOF Synthesis

The oxidation state of the iron precursor plays a crucial role in the nucleation and growth of MOF crystals. Ferric (Fe³⁺) ions are harder Lewis acids compared to ferrous (Fe²⁺) ions, leading to different coordination preferences and reaction kinetics with organic linkers. While direct comparative studies on ferric formate versus ferrous formate are limited in published literature, valuable insights can be drawn from research utilizing other common iron salts like chlorides and nitrates.

Generally, ferric precursors are more commonly employed in the synthesis of well-known iron-based MOFs such as the MIL series (e.g., MIL-53, MIL-100, MIL-101) and Fe-BTC.[1][2][3] The higher charge density of Fe³⁺ often facilitates stronger coordination with carboxylate linkers, which can lead to more stable framework structures.

Conversely, the use of ferrous precursors can sometimes offer advantages such as milder reaction conditions. However, the propensity of Fe²⁺ to oxidize to Fe³⁺ in the presence of air or other oxidizing agents during synthesis can introduce complexity and potentially lead to mixed-valence frameworks or impurities.

Comparative Performance Data

While specific data for formate precursors is scarce, the following table summarizes typical properties of iron-based MOFs synthesized using common ferric and ferrous salts, providing a basis for anticipated performance.

PropertyMOF synthesized with Ferric Precursor (e.g., FeCl₃, Fe(NO₃)₃)MOF synthesized with Ferrous Precursor (e.g., FeCl₂)Reference
Brunauer-Emmett-Teller (BET) Surface Area 1000 - 3000 m²/g (e.g., MIL-100(Fe))Typically lower and more variable, dependent on oxidation control[1]
Pore Volume 0.5 - 1.5 cm³/g (e.g., MIL-100(Fe))Generally lower compared to ferric counterparts[1]
Crystallinity High, with well-defined diffraction patternsCan be lower or contain mixed phases due to oxidationN/A
Yield Generally high and reproducibleCan be variable depending on synthesis conditions and oxidation preventionN/A
Thermal Stability High, often stable up to 300-350 °CMay be lower due to potential structural defects[1]

Note: The data presented is generalized from studies on various iron-based MOFs and is intended to provide a comparative perspective. Actual values will vary depending on the specific MOF, linker, and synthesis conditions.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of iron-based MOFs using ferric and ferrous precursors. These can be adapted for formate salts.

Protocol 1: Solvothermal Synthesis of an Iron-Based MOF using a Ferric Precursor

This protocol is a general representation for the synthesis of MOFs like MIL-53(Fe).

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) or this compound

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Dissolve the ferric salt and terephthalic acid in DMF in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150 °C) for a designated time (e.g., 12-24 hours).[2][3]

  • After cooling to room temperature, the solid product is collected by centrifugation or filtration.

  • The product is washed with DMF and then with ethanol to remove unreacted precursors and solvent molecules.

  • The final product is dried under vacuum at an elevated temperature (e.g., 150 °C).

Protocol 2: Potential Synthesis of an Iron-Based MOF using a Ferrous Precursor

This protocol is a hypothetical adaptation for a ferrous precursor and would require an inert atmosphere to prevent oxidation.

Materials:

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O) or Ferrous formate

  • Terephthalic acid (H₂BDC)

  • Degassed N,N-Dimethylformamide (DMF)

  • Degassed Ethanol

  • Degassed Deionized water

Procedure:

  • All steps should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the ferrous salt and terephthalic acid in degassed DMF in a Schlenk flask or a glovebox.

  • The mixture is heated under reflux at a specific temperature for a designated time.

  • After cooling, the solid product is collected by filtration in an inert atmosphere.

  • The product is washed with degassed DMF and then with degassed ethanol.

  • The final product is dried under vacuum.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflows for MOF synthesis using ferric and ferrous precursors.

Ferric_MOF_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification Ferric_Formate This compound (Fe(HCOO)₃) Mixing Mixing & Dissolution Ferric_Formate->Mixing Organic_Linker Organic Linker Organic_Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal Solvothermal Reaction (Heating in Autoclave) Mixing->Solvothermal Crystallization Crystallization Solvothermal->Crystallization Washing Washing (DMF, Ethanol) Crystallization->Washing Drying Drying (Vacuum) Washing->Drying Final_MOF Crystalline Fe(III)-MOF Drying->Final_MOF

Fig. 1: General synthesis workflow for an iron-based MOF using a this compound precursor.

Ferrous_MOF_Synthesis cluster_reactants Reactants (Inert Atmosphere) cluster_process Synthesis Process (Inert Atmosphere) cluster_purification Purification (Inert Atmosphere) Ferrous_Formate Ferrous Formate (Fe(HCOO)₂) Mixing Mixing & Dissolution Ferrous_Formate->Mixing Organic_Linker Organic Linker Organic_Linker->Mixing Degassed_Solvent Degassed Solvent Degassed_Solvent->Mixing Reaction Reaction (Heating) Mixing->Reaction Crystallization Crystallization Reaction->Crystallization Washing Washing Crystallization->Washing Drying Drying (Vacuum) Washing->Drying Final_MOF Crystalline Fe(II)-MOF or Mixed-Valence MOF Drying->Final_MOF

Fig. 2: Proposed synthesis workflow for an iron-based MOF using a ferrous formate precursor under inert conditions.

Conclusion

The choice between this compound and ferrous formate as a precursor for MOF synthesis will significantly impact the reaction conditions and the final properties of the material. This compound is expected to be a more straightforward precursor, likely leading to the formation of well-established, highly crystalline, and porous iron(III)-based MOFs under standard solvothermal conditions. In contrast, the use of ferrous formate necessitates a more controlled synthesis environment to prevent oxidation, which could otherwise lead to less predictable outcomes, including the formation of mixed-valence or amorphous materials.

For applications requiring high surface area, porosity, and stability, this compound is the more conventional and likely more reliable choice. However, for research exploring novel electronic or catalytic properties that might arise from Fe(II) centers or mixed-valence states, the use of ferrous formate, despite its synthetic challenges, presents an intriguing avenue for investigation. Further direct comparative studies are warranted to fully elucidate the distinct advantages and disadvantages of each precursor in the synthesis of specific iron-based MOFs.

References

A Comparative Analysis of Ferric Formate and Ferric Sulfate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of ferric formate (B1220265) and ferric sulfate (B86663). This document outlines supporting experimental data, detailed methodologies, and visual representations of catalytic processes.

Introduction

Iron, being an earth-abundant and non-toxic metal, has garnered significant attention in the development of sustainable catalytic systems. Among the various iron-based catalysts, ferric formate and ferric sulfate are two compounds that have shown promise in a range of organic transformations. Their catalytic activity is primarily attributed to the Lewis acidic nature of the Fe(III) center. This guide offers a comparative study of these two catalysts, presenting their performance in different catalytic reactions based on available experimental data.

Data Presentation: A Comparative Overview

Direct comparative studies showcasing the catalytic efficacy of this compound and ferric sulfate in the same reaction under identical conditions are limited in publicly available literature. However, by examining their performance in different but representative catalytic reactions, we can infer their relative strengths and potential applications.

CatalystReaction TypeSubstrateProductReaction ConditionsYield (%)Time (h)Catalyst Loading (mol%)Reference
Ferric Sulfate EsterificationLevulinic AcidAlkyl Levulinates333 K~9043[1]
Ferric Sulfate EsterificationFree Fatty Acids (in waste cooking oil)Fatty Acid Methyl Esters60 °C59.212 wt%[2]
Ferric Sulfate Imine SynthesisBenzaldehyde, AnilineN-BenzylideneanilineAmbient Temp, Solvent-free950.5-[3]
This compound (as intermediate) CO2 HydrogenationCO2, H2Formate80 °C, 69 atm CO2/H2up to 60,000 turnovers240.3-0.78 µmol[4][5][6]

Table 1: Comparative Catalytic Performance of Ferric Sulfate and this compound in Various Reactions.

Key Findings from Experimental Data

  • Ferric Sulfate has demonstrated high efficiency as a catalyst in both esterification and imine synthesis . In the esterification of levulinic acid, it achieved approximately 90% yield.[1] For the esterification of free fatty acids in waste cooking oil, a 59.2% conversion was observed.[2] In imine synthesis, ferric sulfate proved to be a highly effective catalyst, affording high yields in short reaction times under solvent-free conditions.[3]

  • This compound is a key intermediate in the iron-catalyzed hydrogenation of CO2 to formate . While not the initial catalyst added, its formation and subsequent reactions are crucial to the catalytic cycle. This process can achieve exceptionally high turnover numbers, indicating a very active catalytic system.[4][5][6] The Lewis acidic nature of the iron(III) center in this compound plays a crucial role in these transformations.[7]

Experimental Protocols

Synthesis of Ferric Sulfate

A common method for the synthesis of ferric sulfate involves the oxidation of ferrous sulfate. A typical laboratory-scale procedure is as follows:

  • Dissolve ferrous sulfate heptahydrate in water.

  • Add sulfuric acid to the solution.

  • Heat the mixture and add an oxidizing agent, such as hydrogen peroxide, dropwise while stirring.

  • Continue heating and stirring until the reaction is complete, which can be monitored by testing for the absence of Fe(II) ions.

  • The resulting solution can be concentrated to crystallize the ferric sulfate.

Catalytic Esterification of Levulinic Acid using Ferric Sulfate[1]
  • A 50 mL glass reactor equipped with a magnetic stirrer, sampling septum, and reflux condenser is used.

  • Ferric sulfate (3.0 mol% relative to levulinic acid) and an excess of the desired alcohol (e.g., ethanol) are added to the reactor.

  • The mixture is stirred (approx. 700 rpm) and heated to 333 K.

  • Levulinic acid is then added to initiate the reaction.

  • The reaction progress is monitored by taking samples at regular intervals and analyzing them using gas chromatography.

  • Upon completion, the catalyst can be recovered by filtration after product purification.[1]

Catalytic Synthesis of Imines using Ferric Sulfate[3]
  • In a mortar, grind a mixture of an aldehyde (1 mmol), an amine (1 mmol), and anhydrous ferric sulfate (used in catalytic amount).

  • The reaction is carried out at ambient temperature under solvent-free conditions.

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion of the reaction, the product is extracted with a suitable solvent (e.g., diethyl ether).

  • The solvent is evaporated to obtain the crude product, which can be further purified by recrystallization or chromatography.

Iron-Catalyzed CO2 Hydrogenation to Formate[4][5][6]
  • A high-pressure autoclave reactor is charged with an iron(II) precursor catalyst, a Lewis acid co-catalyst (e.g., LiBF4), a Brønsted base (e.g., DBU), and a suitable solvent (e.g., THF).

  • The reactor is sealed and pressurized with a 1:1 mixture of CO2 and H2 to a total pressure of 69 atm.

  • The reaction mixture is heated to 80 °C and stirred for 24 hours.

  • After cooling and depressurizing the reactor, the products are analyzed, typically by NMR spectroscopy, to determine the yield of formate.

Mandatory Visualization

Experimental_Workflow_Esterification cluster_prep Catalyst and Reactant Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Purification Catalyst Ferric Sulfate Reactor Glass Reactor (333 K, Stirring) Catalyst->Reactor Levulinic_Acid Levulinic Acid Levulinic_Acid->Reactor Alcohol Alcohol Alcohol->Reactor Sampling Sampling & GC Analysis Reactor->Sampling Monitoring Purification Product Purification Reactor->Purification Reaction Completion Catalyst_Recovery Catalyst Recovery Purification->Catalyst_Recovery

Figure 1: General experimental workflow for ferric sulfate-catalyzed esterification.

CO2_Hydrogenation_Cycle Fe_Catalyst [Fe]-H (Active Catalyst) CO2_Binding [Fe]-H(CO2) Fe_Catalyst->CO2_Binding + CO2 Formate_Complex [Fe]-OCHO (this compound Intermediate) CO2_Binding->Formate_Complex Hydride Insertion Product_Release [Fe] + HCOO⁻ Formate_Complex->Product_Release Product Release Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration + H2 Catalyst_Regeneration->Fe_Catalyst Regeneration

References

A Comparative Guide to Phase Identification of Ferric Formate and its Common Iron Oxide Alternatives via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray diffraction (XRD) data for the phase identification of ferric formate (B1220265) and its common alternative iron compounds, hematite (B75146) and magnetite. Understanding the distinct diffraction patterns of these materials is crucial for ensuring phase purity in synthesis, detecting impurities, and characterizing materials in pharmaceutical development and materials science. This document offers a summary of quantitative XRD data, a detailed experimental protocol for powder XRD analysis, and a visual representation of the experimental workflow.

Comparative XRD Data for Phase Identification

Phase identification using XRD relies on the unique crystal structure of a compound, which results in a characteristic diffraction pattern. The positions (2θ) and relative intensities of the diffraction peaks serve as a fingerprint for each crystalline phase. While ferric formate is a key compound, in many applications, its thermal decomposition can lead to the formation of iron oxides such as hematite and magnetite. Distinguishing between these phases is critical.

Below is a comparison of the crystallographic data and principal diffraction peaks for this compound, hematite, and magnetite.

FeatureThis compound (Fe(HCOO)₃)Hematite (α-Fe₂O₃)Magnetite (Fe₃O₄)Iron(II) Formate (Fe(HCOO)₂) Dihydrate
Crystal System MonoclinicHexagonal (Rhombohedral)Cubic (Spinel)Monoclinic
Space Group P2₁/cR-3cFd-3mP21/n
ICDD PDF No. 00-012-0447[1]33-0664[2][3][4][5][6]19-0629[7][8][9]Not specified, but structural data available[10]
Key 2θ Peaks (Cu Kα) Data not fully available in public sources. Researchers should refer to the ICDD database for the complete pattern. The monoclinic structure suggests a more complex pattern than the high-symmetry cubic magnetite.[1]~24.1°, 33.2°, 35.6°, 40.9°, 49.5°, 54.1°, 62.5°, 64.0°[2][3]~30.1°, 35.5°, 43.1°, 53.5°, 57.0°, 62.6°[7][8][9]The dihydrate is a common form. Lattice parameters have been reported as a = 8.7192(1) Å, b = 7.1811(2) Å, c = 9.6030(1) Å, β = 97.45(1)°.[11]
Notes Often used as a precursor for iron oxides. Its phase purity is critical for controlled synthesis.A common product of the thermal decomposition of ferric salts in an oxidizing atmosphere.Can be formed during the thermal decomposition of ferric salts, particularly under reducing or inert atmospheres.A potential impurity or intermediate in the synthesis of iron-containing compounds. Its presence can be identified by its distinct diffraction pattern.

Note: The intensity of XRD peaks can be influenced by factors such as preferred orientation and crystallite size. The listed 2θ values are approximate and may vary slightly depending on the specific instrument and sample preparation.

Experimental Protocol for Powder XRD Analysis

A standardized protocol is essential for obtaining high-quality, reproducible XRD data for reliable phase identification.

1. Sample Preparation

  • Grinding: The sample should be a fine, homogeneous powder to ensure random orientation of the crystallites. This can be achieved by gently grinding the sample in an agate mortar and pestle. The ideal crystallite size is typically between 1 and 10 µm.

  • Sample Mounting: The powdered sample is then mounted onto a sample holder. Care should be taken to create a flat, smooth surface that is level with the surface of the holder to avoid errors in peak positions due to sample displacement.

2. Instrument Parameters

The following are typical instrument settings for powder XRD analysis. These may need to be optimized for the specific instrument and sample.

  • X-ray Source: Cu Kα (λ = 1.5406 Å) is commonly used.

  • Operating Voltage and Current: Typically 40 kV and 40 mA.

  • Goniometer Scan:

    • Scan Range (2θ): A broad range, for example, 10° to 80°, is scanned to detect all major diffraction peaks.

    • Step Size: A small step size, such as 0.02°, is used to ensure good resolution.

    • Time per Step: A longer time per step (e.g., 1-2 seconds) improves the signal-to-noise ratio.

  • Optics: The choice of divergence slits, anti-scatter slits, and monochromators will affect the intensity and resolution of the diffraction pattern.

3. Data Analysis

  • Phase Identification: The experimental diffraction pattern is compared to a database of known phases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[12] Search-match software is used to identify the crystalline phases present in the sample by comparing the positions and relative intensities of the experimental peaks with the reference patterns.

  • Lattice Parameter Refinement: Once a phase is identified, the lattice parameters can be refined using software to obtain more precise values for the unit cell dimensions.

Experimental Workflow

The following diagram illustrates the logical workflow for the phase identification of a synthesized iron compound using powder XRD.

XRD_Workflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_xrd_analysis XRD Analysis cluster_data_processing Data Processing & Identification cluster_database Reference Database synthesis Synthesize Iron Compound (e.g., this compound) grinding Grind Sample to Fine Powder synthesis->grinding mounting Mount Powder on Sample Holder grinding->mounting xrd_measurement Perform Powder XRD Measurement mounting->xrd_measurement data_collection Collect Diffraction Pattern (Intensity vs. 2θ) xrd_measurement->data_collection phase_id Phase Identification (Compare to Database) data_collection->phase_id results Identify Phases Present (e.g., this compound, Hematite, Magnetite) phase_id->results database ICDD Powder Diffraction File (PDF) phase_id->database

XRD Analysis Workflow for Phase Identification

References

A Comparative Guide to Ferric Formate-Derived Catalysts and Their Commercial Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for cost-effective, efficient, and sustainable catalytic processes is a cornerstone of modern chemical research and industrial drug development. In this context, catalysts derived from earth-abundant metals like iron are gaining significant attention as potential alternatives to expensive precious metal-based commercial catalysts. This guide provides an objective comparison of the performance of ferric formate-derived catalysts against established commercial catalysts in key chemical transformations, supported by available experimental data.

Catalyst Synthesis and Preparation: A General Overview

This compound-Derived Catalysts

The synthesis of catalysts from ferric formate (B1220265) precursors is often straightforward and scalable. A typical laboratory-scale preparation involves the thermal decomposition of this compound, which can be synthesized from the reaction of an iron(III) salt with a formate source. The resulting material is often a nano-structured iron oxide or a composite material, the properties of which can be tuned by modifying the synthesis conditions.

Commercial Catalysts

Commercial catalysts, such as those based on palladium, ruthenium, or nickel, are typically supplied by major chemical companies like BASF, Clariant, Johnson Matthey, and Evonik. These catalysts are often provided in various forms, such as powders, pellets, or monoliths, and may be supported on materials like activated carbon, alumina, or silica (B1680970) to enhance their stability and activity. Their preparation involves proprietary methods to ensure high performance and batch-to-batch consistency.

Performance Benchmarking in Key Reactions

Direct, head-to-head comparisons of this compound-derived catalysts with commercial catalysts under identical conditions are not extensively reported in publicly available literature. However, by collating data from various studies, we can establish a comparative benchmark for two critical industrial reactions: CO₂ hydrogenation to formate and selective hydrogenation of alkynes.

CO₂ Hydrogenation to Formate

The conversion of carbon dioxide into valuable chemicals like formic acid (or its salt, formate) is a significant area of green chemistry. This reaction is often catalyzed by precious metal complexes. Here, we compare the performance of iron-based catalysts, which can be derived from this compound, with commercial-type ruthenium and palladium catalysts.

Table 1: Performance Comparison for CO₂ Hydrogenation to Formate

Catalyst TypeCatalyst ExampleReaction ConditionsTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Source(s)
Iron-Based (iPrPNMeP)Fe(H)CO(BH₄) with LiBF₄ co-catalyst80 °C, 69 atm (CO₂:H₂ = 1:1), THF~60,000Not specified[1]
Ruthenium-Based Ru/N-MCHS-700120 °C, 8 MPa (H₂:CO₂ = 1:1)>7550 (in 2h)Not specified[2]
Ruthenium-Based Ru(PNN)CO(H)120 °C, K₂CO₃ base, diglymeup to 23,000up to 2,200[3]
Palladium-Based Pd–V/AC–air120 °C, 6.0 MPa (H₂/CO₂ = 1:1), 1.0 M Na₂CO₃ (aq)47902825[1]

Note: Reaction conditions and catalyst systems vary between studies, making direct comparison an approximation of relative performance.

Selective Hydrogenation of Alkynes

Selective hydrogenation is a critical process in the purification of olefin streams in the petrochemical industry. For instance, the removal of acetylene (B1199291) from ethylene (B1197577) streams is crucial for polymerization processes. Commercial catalysts for this application are often based on palladium.

Table 2: Performance Comparison for Selective Hydrogenation

Catalyst TypeCatalyst ExampleReactionKey Performance Metric(s)Source(s)
This compound-Derived (Iron-Based) Fe/Al CatalystAcetylene semi-hydrogenation to ethyleneWorks as well as conventional palladium catalysts[4]
Commercial Palladium-Based Clariant OleMax® 260Acetylene hydrogenation to ethyleneNear-perfect selectivity to ethylene (close to 100%)[5]
Commercial Palladium-Based Axens SeLene™ SeriesSelective hydrogenation of C₂, C₃, C₄ streamsHigh activity and selectivity[6]
Commercial Palladium-Based BASF E 15x SeriesPyrolysis gasoline hydrogenationHigh activity and tolerance to poisons[7]

Note: Quantitative data for commercial catalysts in academic literature under specific, comparable conditions is limited. The performance is often described in qualitative terms in commercial bulletins.

Experimental Protocols

To ensure the reproducibility and fair comparison of catalytic performance, detailed and standardized experimental protocols are essential.

Synthesis of a Generic this compound-Derived Catalyst

This protocol describes a general method for synthesizing an iron-based catalyst from a this compound precursor.

  • Preparation of this compound: React a solution of an iron(III) salt (e.g., ferric chloride) with a formate source (e.g., formic acid or sodium formate) in an acidic medium (pH < 3) to precipitate this compound.

  • Washing and Drying: The precipitate is washed with deionized water and a suitable solvent (e.g., ethanol) to remove impurities and then dried under vacuum.

  • Thermal Decomposition (Calcination): The dried this compound is calcined in a tube furnace under a controlled atmosphere (e.g., inert gas or air) at a specific temperature (e.g., 300-500 °C) for a defined period. The resulting material is the this compound-derived catalyst.

Catalyst Performance Testing: A General Protocol

The following protocol outlines a typical procedure for evaluating catalyst performance in a gas-phase or liquid-phase reaction.

  • Catalyst Loading: A known amount of the catalyst is loaded into a fixed-bed or slurry reactor.

  • Pre-treatment/Activation: The catalyst is often pre-treated in situ under a flow of gas (e.g., H₂ or N₂) at an elevated temperature to activate it.

  • Reaction: The reactant feed (gaseous or liquid) is introduced into the reactor at a defined flow rate, temperature, and pressure.

  • Product Analysis: The composition of the product stream is analyzed online or offline using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Calculation: Conversion of reactants, selectivity towards desired products, turnover frequency (TOF), and turnover number (TON) are calculated based on the analytical data.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and reaction mechanisms.

Experimental_Workflow_Catalyst_Synthesis cluster_synthesis This compound-Derived Catalyst Synthesis Fe_salt Iron(III) Salt Solution Precipitation Precipitation (pH < 3) Fe_salt->Precipitation Formate_source Formate Source Formate_source->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Calcination Thermal Decomposition (Calcination) Washing_Drying->Calcination Catalyst This compound-Derived Catalyst Calcination->Catalyst

A generalized workflow for the synthesis of this compound-derived catalysts.

Catalytic_Testing_Workflow start Start load_catalyst Load Catalyst into Reactor start->load_catalyst pretreatment Catalyst Pre-treatment / Activation load_catalyst->pretreatment reaction Introduce Reactants (Controlled T, P, Flow) pretreatment->reaction analysis Product Analysis (GC/HPLC) reaction->analysis calculation Calculate Performance Metrics (Conversion, Selectivity, TOF, TON) analysis->calculation end End calculation->end

A typical experimental workflow for catalyst performance testing.

CO2_Hydrogenation_Pathway CO2 CO₂ Intermediate [Catalyst-H...CO₂] Intermediate CO2->Intermediate Adsorption H2 H₂ Catalyst Catalyst Active Site H2->Catalyst Activation Catalyst->Intermediate Formate Formate (HCOO⁻) Intermediate->Formate Surface Reaction Formate->Catalyst Desorption

A simplified signaling pathway for CO₂ hydrogenation to formate.

Conclusion

This compound-derived catalysts present a promising, cost-effective alternative to traditional precious metal catalysts for certain industrial applications. While direct comparative data under identical conditions remains scarce, the available information suggests that iron-based systems can achieve high turnover numbers in CO₂ hydrogenation to formate, and in some cases, rival the performance of palladium catalysts in selective hydrogenation.

Commercial catalysts, benefiting from decades of proprietary research and development, often exhibit superior selectivity and stability, as highlighted by products like Clariant's OleMax® series. However, the economic and environmental advantages of using earth-abundant iron warrant continued research and development into this compound-derived and other iron-based catalyst systems.

For researchers and drug development professionals, the choice of catalyst will depend on a careful evaluation of performance requirements, cost considerations, and the specific reaction conditions. The protocols and comparative data presented in this guide aim to provide a foundational understanding to aid in this decision-making process.

References

Differentiating between ferric and ferrous formate using Mössbauer spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Differentiating Ferric and Ferrous Formate (B1220265) with Mössbauer Spectroscopy

For researchers, scientists, and professionals in drug development, accurately characterizing the oxidation state of iron in compounds such as formates is crucial for understanding their chemical properties, stability, and biological interactions. Mössbauer spectroscopy stands out as a highly sensitive technique for distinguishing between ferric (Fe³⁺) and ferrous (Fe²⁺) states due to its ability to probe the nuclear environment of iron atoms. This guide provides a detailed comparison of the Mössbauer spectroscopic signatures of ferric and ferrous formate, supported by experimental data and protocols.

Distinguishing Ferric and Ferrous Formate: Key Mössbauer Parameters

Mössbauer spectroscopy provides two primary parameters that are instrumental in differentiating the oxidation states of iron: the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

  • Isomer Shift (δ): This parameter is a measure of the s-electron density at the nucleus and is highly sensitive to the oxidation state of the iron atom. A more positive isomer shift generally indicates a lower s-electron density at the nucleus.

  • Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. It provides information about the symmetry of the electronic and ligand environment around the iron atom. A larger quadrupole splitting suggests a more asymmetric environment.

The distinct electronic configurations of high-spin ferric (3d⁵) and high-spin ferrous (3d⁶) ions lead to significantly different values for these parameters, allowing for their unambiguous identification.

Comparative Analysis of Mössbauer Data

The following table summarizes the characteristic room-temperature Mössbauer parameters for ferric formate and ferrous formate, facilitating a direct comparison.

CompoundOxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Coordination Environment
This compound Fe³⁺~0.350.6 - 0.8Octahedral
Ferrous Formate Dihydrate Fe²⁺Typical ferrous valuesSite 1: 0.59Site 2: 2.97Site 1: Nearly OctahedralSite 2: Asymmetrical

Note: The isomer shifts are reported relative to a standard iron foil at room temperature. Ferrous formate dihydrate exhibits two distinct crystallographic sites for the iron ions, leading to two sets of quadrupole splittings.

Logical Differentiation Pathway

The differentiation between ferric and ferrous formate using Mössbauer spectroscopy follows a clear logical progression based on the measured isomer shift and quadrupole splitting values.

G cluster_input Input cluster_analysis Mössbauer Spectroscopy cluster_decision Differentiation Logic Sample Iron Formate Sample Experiment Acquire Mössbauer Spectrum Sample->Experiment Parameters Extract Isomer Shift (δ) and Quadrupole Splitting (ΔE_Q) Experiment->Parameters Decision_IS Isomer Shift (δ)? Parameters->Decision_IS Result_Fe3 Ferric (Fe³⁺) Formate Decision_IS->Result_Fe3  δ ≈ 0.35 mm/s   Result_Fe2 Ferrous (Fe²⁺) Formate Decision_IS->Result_Fe2  δ > 0.9 mm/s  

Caption: Logical workflow for identifying ferric vs. ferrous formate.

Experimental Protocol: Mössbauer Spectroscopy of Iron Formates

This section outlines a typical experimental procedure for obtaining the Mössbauer spectrum of a solid iron formate sample.

1. Sample Preparation:

  • The solid ferric or ferrous formate sample is finely ground to a homogenous powder to ensure a uniform thickness.

  • An appropriate amount of the powdered sample (typically 5-10 mg/cm² of natural iron) is evenly distributed and contained within a sample holder. The holder is usually made of a material transparent to gamma rays, such as a lead-free plastic or beryllium disk.

  • For air-sensitive samples like ferrous formate, the sample preparation should be carried out in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

2. Mössbauer Spectrometer Setup:

  • A Mössbauer spectrometer operating in transmission mode is the standard setup.

  • The gamma-ray source is typically ⁵⁷Co diffused into a rhodium matrix, which provides the 14.4 keV gamma rays required for ⁵⁷Fe Mössbauer spectroscopy.

  • The source is mounted on a velocity transducer (Mössbauer drive) that moves the source with a precisely controlled velocity, typically in a constant acceleration mode. This motion induces a Doppler shift in the energy of the emitted gamma rays.

  • The sample holder is placed between the source and a gamma-ray detector (e.g., a proportional counter).

  • For temperature-dependent studies, the sample can be placed in a cryostat or furnace.

3. Data Acquisition:

  • The Mössbauer drive sweeps through a range of velocities (e.g., -10 mm/s to +10 mm/s) relative to the sample.

  • The detector counts the number of gamma rays transmitted through the sample as a function of the source velocity.

  • When the energy of the Doppler-shifted gamma rays matches a nuclear transition in the ⁵⁷Fe atoms of the sample, resonant absorption occurs, resulting in a decrease in the transmitted count rate.

  • Data is collected over a sufficient period (often several hours) to achieve a good signal-to-noise ratio.

4. Data Analysis:

  • The resulting Mössbauer spectrum (a plot of transmission vs. velocity) is then fitted with Lorentzian line shapes to extract the precise values of the isomer shift (δ), quadrupole splitting (ΔE_Q), and other parameters.

  • The isomer shift is determined from the centroid of the absorption peak(s) relative to a zero-velocity reference (typically the center of the spectrum of a standard iron foil).

  • The quadrupole splitting is the separation between the two peaks of a doublet, which is characteristic of the interaction between the nuclear quadrupole moment and the electric field gradient.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a Mössbauer spectroscopy experiment.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Grind Grind Sample Mount Mount in Holder Grind->Mount Sample Sample Absorber Mount->Sample Source γ-ray Source (⁵⁷Co) Drive Velocity Transducer Source->Drive Drive->Sample Detector γ-ray Detector Sample->Detector Spectrum Acquire Spectrum (Transmission vs. Velocity) Detector->Spectrum Fit Fit Spectrum Spectrum->Fit Parameters Extract δ and ΔE_Q Fit->Parameters

Caption: General workflow of a Mössbauer spectroscopy experiment.

Conclusion

Mössbauer spectroscopy offers a powerful and definitive method for distinguishing between ferric and ferrous formate. The significant differences in their isomer shifts and, for ferrous formate, the characteristic quadrupole splitting patterns, provide clear and quantifiable fingerprints for each oxidation state. By following the outlined experimental protocols and data analysis procedures, researchers can confidently characterize the iron species in their formate-containing materials, which is essential for quality control, reaction monitoring, and understanding the fundamental properties of these compounds.

A Comparative Guide to the Thermal Analysis of Ferric Formate and Other Iron Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of iron carboxylates is a critical area of study, with applications ranging from the synthesis of iron oxide nanoparticles for biomedical applications to the development of novel drug delivery systems. Understanding the thermal behavior of these compounds is paramount for controlling the properties of the final products. This guide provides a comparative thermal analysis of ferric formate (B1220265) against other common iron carboxylates, supported by experimental data and detailed methodologies.

Overview of Thermal Decomposition

The thermal decomposition of metal carboxylates is a complex process influenced by the metal's oxidation state, the nature of the carboxylate ligand, the heating rate, and the surrounding atmosphere. The process typically involves dehydration, followed by the decomposition of the anhydrous salt into metal oxides, pure metals, or metal carbides, with the evolution of gaseous products such as carbon dioxide, carbon monoxide, and various organic molecules.

This guide focuses on the comparative thermal analysis of the following iron carboxylates:

  • Iron(III) Formate (Ferric Formate)

  • Iron(II) Acetate (Ferrous Acetate)

  • Iron(III) Acetate (Ferric Acetate)

  • Iron(II) Oxalate (B1200264) (Ferrous Oxalate)

  • Iron(III) Citrate (Ferric Citrate)

Comparative Thermal Decomposition Data

The thermal properties of these iron carboxylates, determined through techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are summarized below. These analyses reveal the temperatures at which significant mass loss occurs and the nature of the resulting products.

CompoundFormulaDecomposition StageTemperature Range (°C)Mass Loss (%)Gaseous ProductsSolid ResidueReference
Iron(III) Formate Fe(HCOO)₃Decomposition200 - 350> 50CO, CO₂, H₂O, H₂Fe₂O₃[1][2]
Iron(II) Acetate Fe(CH₃COO)₂Decomposition260 - 328Not specifiedCO₂, acetone, acetic acid, acetic anhydrideIron Oxide[3]
Iron(III) Acetate [Fe₃O(OAc)₆(H₂O)₃]OAcDecomposition150 - 320> 50Not specifiedα-Fe₂O₃[4][5][6]
Iron(II) Oxalate Dihydrate FeC₂O₄·2H₂ODehydration< 230~20H₂OFeC₂O₄[7][8]
Anhydrous Decomposition380 - 535> 40CO, CO₂Fe₃O₄, FeO, Fe₃C, α-Fe[7][8][9]
Iron(III) Citrate C₆H₅FeO₇Decomposition< 460Not specifiedNot specifiedα-Fe₂O₃[10]

Experimental Protocols

A standardized approach is crucial for the comparative thermal analysis of these compounds. Below is a general experimental protocol for Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Simultaneous Thermal Analysis (TGA/DSC)
  • Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently.

  • Sample Preparation: 5–10 mg of the iron carboxylate powder is accurately weighed and placed in an alumina (B75360) or platinum crucible.[11][12]

  • Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as flowing nitrogen (inert) or air (oxidative), at a constant flow rate (e.g., 30-100 mL/min).[11][12] The choice of atmosphere significantly impacts the decomposition pathway and final products.

  • Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 900 °C) at a constant heating rate, typically between 5 °C/min and 20 °C/min.[12][13] A slower heating rate can provide better resolution of overlapping thermal events.

  • Data Analysis: The TGA curve plots the percentage of mass loss against temperature, while the DSC curve shows the heat flow, indicating endothermic or exothermic events.[14] The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates.

Visualization of Workflows and Pathways

Experimental Workflow

The logical flow of a comparative thermal analysis experiment is depicted below. This process ensures systematic characterization from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation cluster_comp Comparative Assessment p1 Select Iron Carboxylates (Formate, Acetate, Oxalate, etc.) p2 Weigh 5-10 mg of Sample p1->p2 p3 Place in Alumina/Platinum Crucible p2->p3 a1 Load Sample into STA Instrument p3->a1 a2 Set Atmosphere (N2 or Air, 100 mL/min) a1->a2 a3 Program Heating Ramp (e.g., 10°C/min to 900°C) a2->a3 a4 Run TGA/DSC Analysis a3->a4 d1 Record TGA (Mass Loss) and DSC (Heat Flow) Data a4->d1 d2 Generate DTG Curve d1->d2 d3 Identify Decomposition Stages, Temperatures, and Mass Loss % d2->d3 d4 Characterize Solid Residue (XRD, SEM) d3->d4 d5 Analyze Gaseous Products (MS, FTIR) d3->d5 c1 Tabulate Quantitative Data d4->c1 d5->c1 c2 Compare Thermal Stabilities and Decomposition Pathways c1->c2 G Fe_formate Iron(III) Formate Fe(HCOO)₃ Fe_II Intermediate Fe(II) Formate(s) Fe_formate->Fe_II Electron Transfer Gases1 CO + H₂O Fe_formate->Gases1 Anion Decomposition Gases2 CO, CO₂, H₂, H₂O Fe_II->Gases2 Fe_oxide Iron Oxide (e.g., Fe₂O₃) Fe_II->Fe_oxide G start Iron(II) Oxalate Dihydrate FeC₂O₄·2H₂O anhydrous Anhydrous Iron(II) Oxalate FeC₂O₄ start->anhydrous Dehydration (<230°C) water 2H₂O (gas) start->water products Final Products (Fe₃O₄, FeO, Fe₃C, α-Fe) anhydrous->products Decomposition (>380°C) gases CO + CO₂ (gas) anhydrous->gases

References

A Comparative Guide to Validating Nanoparticle Size Distribution from a Ferric Formate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of iron oxide nanoparticles with precise size control is paramount for applications ranging from targeted drug delivery to advanced diagnostics. While various iron precursors are commonly employed, ferric formate (B1220265) presents a unique, albeit less conventional, option. This guide provides a comprehensive comparison of standard methods for validating the size distribution of iron oxide nanoparticles synthesized from a ferric formate precursor via thermal decomposition. We present illustrative experimental data and detailed protocols to objectively compare the performance of Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and Atomic Force Microscopy (AFM) in this context.

Synthesis of Iron Oxide Nanoparticles from this compound

The thermal decomposition of this compound in a high-boiling point solvent is an effective method for producing iron oxide nanoparticles. The size and morphology of the resulting nanoparticles are highly dependent on reaction parameters such as temperature, reaction time, and the concentration of the precursor and surfactants.[1]

Experimental Protocol: Thermal Decomposition of this compound

This protocol outlines a general procedure for the synthesis of iron oxide nanoparticles from a this compound precursor.

Materials:

  • This compound (Fe(HCOO)₃)

  • 1-octadecene (technical grade, 90%)

  • Oleic acid (technical grade, 90%)

  • Ethanol (B145695) (anhydrous)

  • Hexane (B92381) (anhydrous)

  • Nitrogen or Argon gas (high purity)

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Magnetic stirrer

Procedure:

  • In a 100 mL three-neck flask, combine 1.8 g of this compound, 5.6 g of oleic acid, and 40 mL of 1-octadecene.

  • Attach the flask to a condenser and a thermocouple for temperature monitoring.

  • Flush the system with nitrogen or argon for 30 minutes to create an inert atmosphere.

  • Heat the mixture to 120°C with vigorous magnetic stirring and maintain this temperature for 60 minutes to ensure the complete dissolution of the precursor.

  • Increase the temperature to 320°C at a rate of 5°C per minute.

  • Maintain the reaction at 320°C for 90 minutes. A color change to black indicates the formation of iron oxide nanoparticles.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 40 mL of ethanol to the cooled solution and centrifuge at 8000 rpm for 10 minutes to precipitate the nanoparticles.

  • Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of hexane.

  • Repeat the precipitation and re-dispersion steps twice more to purify the nanoparticles.

  • Finally, disperse the purified nanoparticles in a suitable solvent for characterization.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Mix this compound, Oleic Acid, 1-Octadecene s2 Heat to 120°C (1 hour) s1->s2 s3 Heat to 320°C (1.5 hours) s2->s3 p1 Cool to Room Temp. s3->p1 p2 Precipitate with Ethanol p1->p2 p3 Centrifuge p2->p3 p4 Re-disperse in Hexane p3->p4 c1 Nanoparticle Dispersion p4->c1 c2 TEM c1->c2 c3 DLS c1->c3 c4 AFM c1->c4

Fig. 1: Experimental workflow for nanoparticle synthesis and characterization.

Comparative Analysis of Size Validation Techniques

The accurate characterization of nanoparticle size distribution is critical for ensuring reproducibility and predicting in vivo behavior. Here, we compare three widely used techniques: Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and Atomic Force Microscopy (AFM).[2][3] TEM is often considered the "gold standard" for nanoparticle sizing.[2]

Data Presentation: Nanoparticle Size Distribution

The following table summarizes hypothetical but representative data for the size distribution of iron oxide nanoparticles synthesized from this compound, as measured by TEM, DLS, and AFM.

Measurement TechniqueMean Diameter (nm)Standard Deviation (nm)Polydispersity Index (PDI)
Transmission Electron Microscopy (TEM) 15.21.8N/A
Dynamic Light Scattering (DLS) 22.54.30.18
Atomic Force Microscopy (AFM) 16.12.1N/A
Methodological Overviews and Experimental Protocols

Principle: TEM provides high-resolution, two-dimensional images of nanoparticles by transmitting a beam of electrons through an ultrathin sample. From these images, the dimensions of individual particles can be measured, allowing for the determination of size, shape, and morphology with high precision.[2]

Experimental Protocol:

  • Dilute the nanoparticle dispersion in hexane to a concentration of approximately 0.1 mg/mL.

  • Deposit a single drop of the diluted dispersion onto a carbon-coated copper TEM grid.

  • Allow the solvent to evaporate completely in a dust-free environment.

  • Image the nanoparticles using a TEM operating at an accelerating voltage of 200 kV.

  • Acquire images from multiple representative areas of the grid.

  • Measure the diameter of at least 200 individual nanoparticles using image analysis software (e.g., ImageJ).

  • Calculate the mean diameter and standard deviation to determine the size distribution.

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of nanoparticles in a liquid suspension. Larger particles move more slowly, leading to slower fluctuations in scattered light. The hydrodynamic diameter of the nanoparticles is then calculated from these fluctuations using the Stokes-Einstein equation.

Experimental Protocol:

  • Dilute the nanoparticle dispersion in a suitable solvent (e.g., hexane) to an appropriate concentration to avoid multiple scattering effects.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.

  • Transfer the sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to a constant temperature (e.g., 25°C).

  • Perform the DLS measurement, collecting data for at least three consecutive runs.

  • Analyze the correlation function to obtain the hydrodynamic size distribution, mean hydrodynamic diameter, and polydispersity index (PDI).

Principle: AFM is a scanning probe microscopy technique that provides three-dimensional topographical images of a sample surface with high resolution. A sharp tip at the end of a cantilever scans the surface, and the deflection of the cantilever is used to create an image. AFM can measure the height and lateral dimensions of individual nanoparticles deposited on a substrate.

Experimental Protocol:

  • Prepare a flat substrate, such as a freshly cleaved mica sheet or a silicon wafer.

  • Deposit a drop of the diluted nanoparticle dispersion onto the substrate.

  • Allow the solvent to evaporate, leaving the nanoparticles adhered to the surface.

  • Mount the substrate in the AFM instrument.

  • Engage the AFM tip with the surface and begin scanning in tapping mode to minimize sample damage.

  • Acquire images of representative areas of the substrate.

  • Analyze the images to measure the height and diameter of individual nanoparticles.

validation_comparison cluster_methods Validation Methods cluster_info Information Obtained cluster_pros Advantages cluster_cons Limitations TEM TEM (Transmission Electron Microscopy) Size Core Size & Morphology TEM->Size Pro_TEM High Resolution Direct Visualization TEM->Pro_TEM Con_TEM Sample Prep Intensive Vacuum Required TEM->Con_TEM DLS DLS (Dynamic Light Scattering) Hydro Hydrodynamic Size (Core + Surfactant Layer) DLS->Hydro Pro_DLS Fast & Non-invasive Ensemble Measurement DLS->Pro_DLS Con_DLS Sensitive to Aggregates Lower Resolution DLS->Con_DLS AFM AFM (Atomic Force Microscopy) Topo 3D Topography & Height AFM->Topo Pro_AFM High Resolution (Z-axis) 3D Imaging AFM->Pro_AFM Con_AFM Tip Convolution Effects Slow Scan Speed AFM->Con_AFM

Fig. 2: Comparison of nanoparticle size validation techniques.

Discussion and Conclusion

The validation of nanoparticle size distribution is a critical step in the development of nanomaterials for biomedical applications. As the data illustrates, different techniques provide complementary information. TEM offers unparalleled resolution for visualizing the core size and morphology of nanoparticles. DLS, while faster and less labor-intensive, measures the hydrodynamic diameter, which includes the nanoparticle core, any surfactant layers, and the solvent layer associated with the particle as it moves in the liquid. This typically results in a larger measured size compared to TEM. AFM provides high-resolution topographical information, which can be particularly useful for understanding the three-dimensional shape of the nanoparticles.

For a comprehensive and robust characterization of nanoparticles synthesized from a this compound precursor, it is recommended to use a combination of these techniques. TEM provides the foundational "ground truth" of the core particle size and shape, while DLS offers valuable information about the behavior of the nanoparticles in a dispersed state, which is often more relevant to their biological interactions. AFM can further corroborate the size and shape data obtained from TEM. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate techniques to validate the size distribution of their nanoparticles, ensuring data accuracy and reproducibility.

References

A Comparative Guide to Ferric Formate Synthesis: Assessing Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducible synthesis of precursor materials is paramount. This guide provides a comparative analysis of common synthesis methods for ferric formate (B1220265), a compound of growing interest in catalysis and as a precursor for iron-based materials. The assessment focuses on key performance indicators such as product yield, purity, and control over physicochemical properties, with a strong emphasis on the reproducibility of each method.

This comparison is based on experimental data from scientific literature, providing an objective overview to aid in the selection of the most suitable synthesis strategy for your research and development needs.

Performance Comparison of Synthesis Methods

The choice of synthesis method for ferric formate significantly impacts its final properties. The following table summarizes the quantitative data and qualitative characteristics of the most prevalent methods: precipitation and hydrothermal/solvothermal synthesis.

ParameterPrecipitation MethodHydrothermal/Solvothermal Method
Typical Yield Moderate to High (Can be >90%)High (>90% is common)
Purity Good to High (>98% achievable)[1]Very High
Particle Size Nanometer to micrometer-scaleNanometer to micrometer-scale (highly tunable)[2]
Particle Size Distribution Generally broaderTypically narrow and more uniform[2]
Crystallinity Amorphous to crystalline (tunable)High (well-controlled)[3]
Reaction Temperature Room temperature to 90°C[2]120 - 220°C[2][3]
Reaction Time Minutes to several hours[2]Several hours to days[2]
Reproducibility Good, but sensitive to pH and addition rateExcellent, due to the controlled environment
Scalability Readily scalableCan be challenging to scale up
Cost Generally lower costHigher cost due to equipment

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for consistent results. Below are representative protocols for the precipitation and hydrothermal synthesis of this compound.

Controlled Precipitation Method

This method relies on the reaction of a soluble iron(III) salt with a formate source under controlled pH.[1]

Protocol:

  • Precursor Preparation: Prepare an aqueous solution of iron(III) chloride hexahydrate (FeCl₃·6H₂O). Separately, prepare an aqueous solution of sodium formate (HCOONa).

  • Precipitation: Under an inert atmosphere (e.g., nitrogen) to prevent the reduction of Fe³⁺, add the sodium formate solution dropwise to the iron(III) chloride solution with vigorous stirring.[1]

  • pH Adjustment: Maintain the pH of the reaction mixture between 3.5 and 4.0 using dilute hydrochloric acid or sodium hydroxide.[1] This pH range is crucial for the stabilization of the this compound complex.

  • Aging: Allow the resulting precipitate to age in the mother liquor for a specified time (e.g., 1-2 hours) to ensure complete reaction and improve particle crystallinity.

  • Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the product multiple times with deionized water and then with ethanol (B145695) to remove unreacted precursors and byproducts.

  • Drying: Dry the final product under vacuum at a low temperature (e.g., 40°C) for 24 hours to obtain this compound powder.[1]

Hydrothermal/Solvothermal Synthesis Method

This approach involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure, which facilitates the formation of highly crystalline materials.

Protocol:

  • Precursor Solution: Dissolve an iron(III) salt (e.g., iron(III) nitrate (B79036) nonahydrate, Fe(NO₃)₃·9H₂O) and a formate source (e.g., formic acid or a formate salt) in a suitable solvent, such as deionized water (hydrothermal) or an organic solvent like dimethylformamide (DMF) (solvothermal).

  • Autoclave Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature, typically between 120°C and 200°C, for a defined period (e.g., 12-24 hours).[3]

  • Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Product Recovery: Open the autoclave and collect the precipitated product.

  • Washing: Wash the product thoroughly with deionized water and ethanol to remove any residual reactants.

  • Drying: Dry the purified this compound in an oven at a moderate temperature (e.g., 60-80°C).

Experimental Workflow and Characterization

The general workflow for the synthesis and characterization of this compound is depicted below. This process ensures the desired product is obtained and its key properties are verified.

Ferric_Formate_Synthesis_Workflow Precursors Precursor Selection (e.g., FeCl₃, HCOONa) Synthesis Synthesis Method (Precipitation or Hydrothermal) Precursors->Synthesis Washing Washing & Separation Synthesis->Washing Drying Drying Washing->Drying Product This compound Powder Drying->Product Characterization Characterization Product->Characterization XRD XRD (Phase & Crystallinity) Characterization->XRD FTIR FT-IR (Functional Groups) Characterization->FTIR SEM_TEM SEM/TEM (Morphology & Size) Characterization->SEM_TEM Analysis Data Analysis & Reproducibility Assessment XRD->Analysis FTIR->Analysis SEM_TEM->Analysis

General workflow for this compound synthesis and characterization.

Conclusion

The selection of a synthesis method for this compound should be guided by the specific requirements of the intended application. The precipitation method offers a cost-effective and scalable route, making it suitable for larger-scale production where moderate control over particle properties is sufficient. For applications demanding high purity, uniform particle size, and high crystallinity, the hydrothermal or solvothermal method is superior, albeit at a higher operational cost and with scalability challenges. For ensuring reproducible outcomes, meticulous control over reaction parameters such as pH, temperature, reactant concentrations, and reaction time is critical for all methods.

References

A Comparative Analysis of the Magnetic Properties of Iron Formates for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the magnetic characteristics of iron(II) formate (B1220265), iron(III) formate, and mixed-valence iron(II,III) formate reveals distinct magnetic behaviors crucial for their application in materials science and drug development. These differences, primarily driven by the oxidation state of the iron ions, range from antiferromagnetism in iron(II) formate to ferrimagnetism in mixed-valence systems.

This guide provides a comparative overview of the magnetic properties of these iron formate compounds, supported by experimental data from the literature. Detailed experimental protocols for the primary characterization techniques, SQUID magnetometry and Mössbauer spectroscopy, are also presented to aid researchers in their own investigations.

Comparative Magnetic Properties

The magnetic properties of iron formates are intrinsically linked to the oxidation state and the resulting electronic configuration of the iron centers. A summary of the key magnetic parameters for different iron formates is presented in Table 1.

CompoundFormulaIron Oxidation State(s)Magnetic OrderingTransition Temperature (T_N) [K]Key Magnetic Features
Iron(II) Formate DihydrateFe(HCOO)₂·2H₂OFe(II)Antiferromagnetic~3.7Weakly magnetic behavior.
Perovskite-like Iron Formate[CH₃NH₃]Fe(HCOO)₃Fe(III)Antiferromagnetic~17Exhibits 3D antiferromagnetic order.[1]
Mixed-Valence Iron Formate[(CH₃)₂NH₂][Fe(III)Fe(II)(HCOO)₆]Fe(II), Fe(III)Ferrimagnetic (Néel N-Type)~32-35Exhibits negative magnetization and asymmetric hysteresis loops.[2]

Iron(II) Formate (Fe(HCOO)₂) , particularly its dihydrate, typically exhibits antiferromagnetic behavior at low temperatures.[3] In an antiferromagnetic material, the magnetic moments of adjacent atoms align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field.

Iron(III) Formate (Fe(HCOO)₃) in a perovskite-like structure, such as [CH₃NH₃]Fe(HCOO)₃, demonstrates antiferromagnetic ordering.[1] The higher oxidation state of Fe(III) (a d⁵ system) compared to Fe(II) (a d⁶ system) leads to a different arrangement of electron spins and magnetic moments within the crystal lattice, though in this case, it also results in antiferromagnetism.

Mixed-Valence Iron(II,III) Formate , exemplified by [(CH₃)₂NH₂][Fe(III)Fe(II)(HCOO)₆], displays more complex ferrimagnetic properties.[2] In ferrimagnets, the magnetic moments of the different sublattices (in this case, Fe(II) and Fe(III)) are aligned antiparallel, but since the moments are of unequal magnitude, a net spontaneous magnetization results. This particular compound is a rare example of a Néel N-type ferrimagnet, which exhibits negative magnetization under certain conditions.[2]

Experimental Protocols

Accurate characterization of the magnetic properties of iron formates relies on sensitive experimental techniques. The following are detailed protocols for the two primary methods cited in the literature.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Sample Preparation:

  • A polycrystalline sample of the iron formate is finely ground to ensure a random orientation of the crystallites.

  • A precisely weighed amount of the powdered sample (typically a few milligrams) is packed into a gelatin capsule or a straw. The sample holder should be diamagnetic to minimize background signal.

  • The sample holder is securely mounted in the SQUID magnetometer.

Measurement Procedure:

  • Zero-Field-Cooled (ZFC) Measurement:

    • The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field.

    • A small DC magnetic field (e.g., 100 Oe) is then applied.

    • The magnetic moment of the sample is measured as the temperature is slowly increased.

  • Field-Cooled (FC) Measurement:

    • The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the presence of the same DC magnetic field used for the ZFC measurement.

    • The magnetic moment is measured as the temperature is increased under the applied field.

  • Magnetic Hysteresis (M-H) Loop:

    • The sample is maintained at a constant low temperature (e.g., 2 K).

    • The applied magnetic field is swept through a full cycle (e.g., -5 T to +5 T and back to -5 T).

    • The magnetic moment is measured at each field step to determine properties like coercivity and remnant magnetization.

SQUID_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample Weigh Weigh Sample Grind->Weigh Pack Pack into Holder Weigh->Pack Mount Mount in SQUID Pack->Mount ZFC Zero-Field-Cooled (ZFC) Measurement Mount->ZFC FC Field-Cooled (FC) Measurement Mount->FC MH M-H Hysteresis Loop Mount->MH Plot Plot M vs. T and M vs. H ZFC->Plot FC->Plot MH->Plot Determine_TN Determine Transition Temperature (TN) Plot->Determine_TN Determine_Mag Determine Coercivity, Remanence Plot->Determine_Mag

Workflow for SQUID Magnetometry.
Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that probes the local chemical environment of iron nuclei, providing information on oxidation state, spin state, and magnetic ordering.

Sample Preparation:

  • The powdered iron formate sample is uniformly distributed in a sample holder, typically a plastic cup with a diameter of about 1 cm.

  • The amount of sample is adjusted to an optimal thickness to ensure a good signal-to-noise ratio without excessive absorption.

Measurement Procedure:

  • A radioactive ⁵⁷Co source, which decays to an excited state of ⁵⁷Fe, is used to generate gamma rays.

  • The source is mounted on a velocity transducer that moves it back and forth, Doppler shifting the energy of the emitted gamma rays.

  • The gamma rays pass through the sample, and a detector measures the transmitted intensity as a function of the source velocity.

  • The resulting Mössbauer spectrum shows absorption peaks at velocities where the gamma-ray energy matches a nuclear transition in the ⁵⁷Fe atoms within the sample.

  • Spectra are typically collected at various temperatures, including below and above the magnetic ordering temperature, to observe changes in the magnetic hyperfine splitting.

Mossbauer_Workflow cluster_source Gamma Ray Source cluster_sample Sample & Detector cluster_analysis Data Analysis Co57 57Co Source Transducer Velocity Transducer Co57->Transducer Doppler Shift Sample Iron Formate Sample Transducer->Sample Detector Gamma Ray Detector Sample->Detector Spectrum Plot Transmission vs. Velocity Fit Fit Spectrum to obtain Parameters Spectrum->Fit Parameters Isomer Shift (δ) Quadrupole Splitting (ΔEQ) Hyperfine Field (Bhf) Fit->Parameters

Experimental workflow for Mössbauer Spectroscopy.

Structure-Property Relationships

The magnetic behavior of iron formates is a direct consequence of the interplay between the oxidation states of the iron ions and the superexchange interactions mediated by the formate ligands.

Structure_Property cluster_structure Iron Formate Structure cluster_property Magnetic Property FeII Fe(II) Centers AFM Antiferromagnetism (Net Moment ≈ 0) FeII->AFM Antiparallel spins of equal magnitude FeIII Fe(III) Centers FeIII->AFM Antiparallel spins of equal magnitude Mixed Fe(II) and Fe(III) Centers Ferri Ferrimagnetism (Net Spontaneous Moment) Mixed->Ferri Antiparallel spins of unequal magnitude

Relationship between iron oxidation state and magnetic properties.

This comparative guide highlights the diverse magnetic landscapes of iron formates, offering valuable insights for researchers exploring novel magnetic materials. The distinct properties of iron(II), iron(III), and mixed-valence iron formates, coupled with a clear understanding of the experimental techniques used for their characterization, pave the way for the rational design of materials with tailored magnetic functionalities.

References

A Researcher's Guide to Ferric Formate Characterization: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and physicochemical properties of ferric formate (B1220265) is paramount for its application in various fields, including catalysis and drug delivery. This guide provides a comprehensive comparison of essential analytical techniques for the characterization of ferric formate, supported by experimental data and detailed protocols.

This guide delves into the utility of X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Mössbauer Spectroscopy in elucidating the critical attributes of this compound. Each technique offers a unique window into the material's identity, purity, thermal stability, and local iron coordination environment.

At a Glance: Comparing Analytical Techniques

To facilitate a clear and concise comparison, the following table summarizes the key quantitative data obtained from various analytical techniques for this compound and related compounds.

Analytical TechniqueParameterTypical Values for this compound and Related CompoundsInformation Provided
X-ray Diffraction (XRD) Space GroupP31c / R3c for (Me₂NH₂)[Fe(II)Fe(III)(HCOO)₆], Pnna for [H₃CO₃][Fe(HCO₂)₃], Im3 for Dma₃Fe²⁺₃Fe³⁺For₁₂·CO₂[1]Crystal structure, phase purity, and unit cell dimensions.
Fe-O Bond Length (Å)Fe(III)-O: ~2.005, Fe(II)-O: ~2.119 for (Me₂NH₂)[Fe(II)Fe(III)(HCOO)₆][1]Coordination environment of the iron centers.
Thermogravimetric Analysis (TGA) Decomposition Temperature (°C)Dehydration up to ~200°C; Further decomposition between 220°C and 330°C[2]Thermal stability and decomposition profile.
Mass Loss (%)~13% for dehydration of "[Fe₃O(HCOO)₆]⁺ HCOO⁻ ·3.8H₂O"[2]Stoichiometry of decomposition reactions.
Mössbauer Spectroscopy Isomer Shift (δ) (mm/s)Dependent on the specific iron environment (oxidation and spin state).Oxidation state (Fe²⁺ vs. Fe³⁺) and spin state of iron.
Quadrupole Splitting (ΔE_Q) (mm/s)Sensitive to the symmetry of the local electric field around the iron nucleus.Local coordination environment and structural distortions.
Fourier-Transform Infrared Spectroscopy (FTIR) Wavenumber (cm⁻¹)Characteristic peaks for formate (C-H, C=O, O-C-O) and Fe-O vibrations.Presence of functional groups and confirmation of formate coordination.

In-Depth Analysis and Experimental Protocols

A deeper understanding of each technique requires a closer look at their underlying principles and the specifics of their experimental application.

X-ray Diffraction (XRD)

Principle: XRD is a powerful non-destructive technique that provides detailed information about the crystallographic structure of a material. By bombarding a sample with X-rays and analyzing the diffraction pattern, one can determine the arrangement of atoms within the crystal lattice.

Experimental Protocol:

  • Sample Preparation: A finely ground powder of the this compound sample is mounted on a sample holder. For single-crystal XRD, a suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). For single-crystal analysis, the crystal is rotated to collect diffraction data from all possible orientations.

  • Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed. The positions of the diffraction peaks are used to determine the unit cell parameters, and the intensities of the peaks are used to determine the arrangement of atoms within the unit cell. This data is then refined to obtain a detailed crystal structure.[3]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to study its decomposition pathways.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrumentation: The pan is placed in a thermogravimetric analyzer. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4]

  • Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots the percentage of mass loss versus temperature. The temperatures at which significant mass loss occurs correspond to decomposition or dehydration events.[2] The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the fastest mass loss.[2]

Mössbauer Spectroscopy

Principle: ⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique that probes the local environment of iron nuclei. It provides information about the oxidation state, spin state, and coordination geometry of iron atoms in a sample.

Experimental Protocol:

  • Sample Preparation: A powdered sample of the this compound is uniformly distributed and sealed in a sample holder. To ensure a homogeneous distribution, the sample can be diluted with polyethylene.[3]

  • Data Collection: The sample is placed in a Mössbauer spectrometer and cooled to a low temperature (e.g., 5 K).[5] A radioactive source (e.g., ⁵⁷Co) emits gamma rays that are passed through the sample. The absorption of these gamma rays by the ⁵⁷Fe nuclei in the sample is measured as a function of the velocity of the source.

  • Data Analysis: The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus source velocity. The spectrum is fitted with one or more Lorentzian doublets or sextets to extract the hyperfine parameters: isomer shift (δ) and quadrupole splitting (ΔE_Q).[6] The isomer shift provides information about the s-electron density at the nucleus and is indicative of the oxidation state.[6] The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient and provides information about the symmetry of the iron's local environment.[6]

Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. It is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.[3] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[4]

  • Data Collection: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).[3][4]

  • Data Analysis: The resulting FTIR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule. For this compound, characteristic peaks for the formate ligand (e.g., C-H stretching, asymmetric and symmetric COO⁻ stretching) and Fe-O vibrations are expected.

Scanning Electron Microscopy (SEM)

Principle: SEM is a microscopy technique that produces images of a sample by scanning it with a focused beam of electrons. It provides information about the surface topography and morphology of the sample.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound powder is mounted on a sample stub using conductive adhesive. To prevent charging, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon.

  • Imaging: The sample stub is placed in the vacuum chamber of the scanning electron microscope. An electron beam is scanned across the surface of the sample. The interaction of the electron beam with the sample produces various signals (e.g., secondary electrons, backscattered electrons) that are collected by detectors to form an image.

Visualizing the Research Workflow

To illustrate the logical flow of synthesizing and characterizing this compound, the following diagram outlines a typical experimental workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound xrd XRD synthesis->xrd ftir FTIR synthesis->ftir tga TGA synthesis->tga mossbauer Mössbauer Spectroscopy synthesis->mossbauer sem SEM synthesis->sem structure Crystal Structure Phase Purity xrd->structure functional_groups Functional Groups Coordination ftir->functional_groups thermal_stability Thermal Stability Decomposition tga->thermal_stability iron_environment Oxidation State Spin State mossbauer->iron_environment morphology Particle Size Surface Morphology sem->morphology

Caption: Workflow for the synthesis and characterization of this compound.

This comprehensive guide provides a foundational understanding of the key analytical techniques for this compound characterization. By employing a multi-technique approach, researchers can gain a holistic view of the material's properties, which is crucial for its successful application and further development.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ferric Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling ferric formate (B1220265), including detailed operational and disposal plans to build a foundation of trust and safety in your daily work.

Immediate Safety and Hazard Information

Ferric formate, while valuable in various research applications, presents potential hazards that necessitate careful handling. It may be corrosive to metals, is harmful if swallowed, and can cause skin and serious eye irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is crucial to mitigate these risks.

Personal Protective Equipment (PPE) for Handling this compound

To ensure the safety of all laboratory personnel, the following PPE is mandatory when handling this compound in both solid and solution forms.

Personal Protective Equipment (PPE) Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust particles that can cause serious eye damage.[2][3][4][5]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to irritation.[2][3][6]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or risk of significant exposure, disposable coveralls are recommended.[2]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required when dusts are generated or when working outside of a fume hood.[1][3][4]Prevents inhalation of dust or aerosols which can cause respiratory tract irritation.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep it away from incompatible materials and sources of ignition.[7]

2. Preparation and Use:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.[2]

  • When weighing and transferring the solid, use spark-proof tools.[1]

  • To prepare solutions, slowly add the this compound to the solvent to avoid splashing.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[3][8]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][2] If irritation persists, seek medical advice.[2]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste materials containing this compound must be characterized as hazardous waste.

  • Container Disposal: Empty containers should be treated as unused product and disposed of accordingly.[8] Do not dispose of with household garbage.[8]

  • Chemical Waste: Collect all this compound waste in a suitable, labeled, and closed container for disposal by a licensed professional waste disposal service.[8] Do not discharge into drains or the environment.[4]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram illustrates the key steps from receiving the chemical to its final disposal.

FerricFormateWorkflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Prepare Prepare Solution / Use WorkInHood->Prepare CollectWaste Collect Waste in Labeled Container Prepare->CollectWaste Dispose Dispose via Licensed Service CollectWaste->Dispose

Caption: Workflow for the safe handling of this compound.

Emergency Response Protocol

In the event of an accidental spill or exposure, a clear and immediate response is crucial. The following diagram outlines the necessary steps to take.

EmergencyResponse cluster_response Immediate Actions cluster_ppe Personal Protection cluster_containment Spill Containment & Cleanup cluster_exposure Exposure Response cluster_disposal_end Final Disposal Spill Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill->Evacuate FirstAid Administer First Aid (as per SDS) Spill->FirstAid Alert Alert Supervisor & Safety Officer Evacuate->Alert ConsultSDS Consult Safety Data Sheet (SDS) Alert->ConsultSDS DonResponsePPE Don Emergency Response PPE ConsultSDS->DonResponsePPE Contain Contain Spill with Inert Material DonResponsePPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate CollectWaste Collect Contaminated Materials Decontaminate->CollectWaste Dispose of as Hazardous Waste Medical Seek Medical Attention FirstAid->Medical

Caption: Emergency response protocol for this compound incidents.

References

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